Product packaging for 4-Propylthiomorpholine(Cat. No.:CAS No. 72662-77-2)

4-Propylthiomorpholine

Cat. No.: B15442749
CAS No.: 72662-77-2
M. Wt: 145.27 g/mol
InChI Key: MGCDHLCYJZAAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Propylthiomorpholine is a specialized thiomorpholine derivative offered for research and development purposes. Thiomorpholine cores, characterized by a six-membered ring containing nitrogen and sulfur heteroatoms, are of significant interest in medicinal chemistry and pharmaceutical synthesis. These structures are frequently explored as bioisosteres for morpholine, a privileged scaffold in drug design known for its versatile pharmacological properties and ability to modulate the pharmacokinetic profile of lead compounds . While specific biological data for this compound may be limited, researchers investigate this and similar analogues for their potential application in developing ligands for various enzyme and receptor systems. The morpholine and thiomorpholine ring systems are common features in compounds targeting a wide range of activities, including central nervous system (CNS) disorders, infectious diseases, and oncology . The incorporation of such heterocycles can influence key properties like solubility, metabolic stability, and brain permeability, making them valuable tools in optimizing drug candidates . This product is intended for use in chemical synthesis, library development, and structure-activity relationship (SAR) studies. Please Note: This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NS B15442749 4-Propylthiomorpholine CAS No. 72662-77-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72662-77-2

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

4-propylthiomorpholine

InChI

InChI=1S/C7H15NS/c1-2-3-8-4-6-9-7-5-8/h2-7H2,1H3

InChI Key

MGCDHLCYJZAAKL-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCSCC1

Origin of Product

United States

Foundational & Exploratory

4-Propylthiomorpholine: A Technical Guide to an Underexplored Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiomorpholine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on 4-Propylthiomorpholine, a specific, yet under-documented, member of this chemical class. Due to the absence of direct experimental data, this document extrapolates information from related compounds to provide a foundational understanding of its potential chemical structure, properties, synthesis, and biological significance. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the exploration of novel thiomorpholine-based compounds.

Chemical Structure and Properties

The chemical structure of this compound consists of a saturated six-membered heterocyclic ring containing both a sulfur and a nitrogen atom, with a propyl group attached to the nitrogen.

General Properties of the Thiomorpholine Scaffold:

While specific data for this compound is unavailable, the properties of the parent thiomorpholine and related structures suggest the following characteristics. The introduction of the propyl group is expected to increase lipophilicity compared to the parent compound.

PropertyValue (Estimated or from Analogues)
Molecular Formula C7H15NS
Molecular Weight 145.27 g/mol
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Expected to be soluble in organic solvents.
pKa Not available

Synthesis of this compound

A general and robust method for the synthesis of N-substituted thiomorpholines involves the alkylation of the parent thiomorpholine. A plausible synthetic route to this compound would be the nucleophilic substitution of a propyl halide (e.g., 1-bromopropane) with thiomorpholine in the presence of a base to neutralize the hydrohalic acid formed.

General Experimental Protocol for N-Alkylation of Thiomorpholine

Materials:

  • Thiomorpholine

  • 1-Bromopropane (or other propyl halide)

  • Potassium carbonate (or other suitable base)

  • Acetonitrile (or other suitable solvent)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of thiomorpholine (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromopropane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the solid base.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product.

  • Purify the crude this compound by column chromatography or distillation.

G reagents Thiomorpholine, 1-Bromopropane, Potassium Carbonate, Acetonitrile reaction Reaction Mixture (Reflux) reagents->reaction Mixing workup Aqueous Workup (Filtration, Extraction, Washing) reaction->workup Cooling & Quenching purification Purification (Chromatography/Distillation) workup->purification Crude Product product This compound purification->product Pure Product

General workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

The thiomorpholine scaffold is a component of various biologically active molecules. While no specific biological data exists for this compound, its derivatives have been reported to exhibit a wide range of pharmacological effects. This suggests that this compound could serve as a valuable starting point for the development of new therapeutic agents.

The diverse bioactivities of thiomorpholine derivatives include:

  • Anticancer Activity

  • Antimicrobial Activity

  • Anti-inflammatory Activity

  • Antiviral Activity

  • Antihyperlipidemic Activity [1]

  • Antioxidant Activity [1]

These activities are often a result of the modulation of various signaling pathways. The specific pathway targeted is highly dependent on the other substituents on the thiomorpholine ring.

G cluster_activities Potential Biological Activities Thiomorpholine Thiomorpholine Scaffold Anticancer Anticancer Thiomorpholine->Anticancer Antimicrobial Antimicrobial Thiomorpholine->Antimicrobial Antiinflammatory Anti-inflammatory Thiomorpholine->Antiinflammatory Antiviral Antiviral Thiomorpholine->Antiviral Antihyperlipidemic Antihyperlipidemic Thiomorpholine->Antihyperlipidemic Antioxidant Antioxidant Thiomorpholine->Antioxidant

Diverse biological activities associated with the thiomorpholine scaffold.

Conclusion

This compound represents an unexplored area within the well-established field of thiomorpholine chemistry. While direct experimental data is currently lacking, the known properties and synthesis of related compounds provide a solid foundation for future research. The versatile biological activity of the thiomorpholine scaffold suggests that this compound and its derivatives could hold significant potential in drug discovery and development. Further experimental investigation is warranted to fully elucidate the chemical, physical, and biological properties of this compound.

References

Synthesis of 4-Propylthiomorpholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 4-Propylthiomorpholine, a saturated heterocyclic amine with potential applications in medicinal chemistry and drug development. The primary synthetic routes to this compound involve the N-alkylation of thiomorpholine, either through direct alkylation with a propyl halide or via reductive amination with propanal. This document outlines the experimental protocols for these methods, presents key quantitative data, and includes visualizations of the synthetic pathways.

Core Synthetic Pathways

The synthesis of this compound can be efficiently achieved by two principal methods:

  • Direct N-Alkylation: This classic method involves the reaction of thiomorpholine with a propyl halide, such as 1-bromopropane or 1-iodopropane, in the presence of a base. The base is crucial for neutralizing the hydrogen halide formed during the reaction, driving the equilibrium towards the formation of the N-alkylated product.

  • Reductive Amination: This alternative pathway involves the reaction of thiomorpholine with propanal to form an intermediate iminium ion, which is subsequently reduced in situ to the desired this compound. This method is often preferred due to its milder reaction conditions and the avoidance of halide leaving groups.

Experimental Protocols

Method 1: Direct N-Alkylation of Thiomorpholine

This protocol details the synthesis of this compound via the direct alkylation of thiomorpholine with 1-bromopropane.

Materials:

  • Thiomorpholine

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of thiomorpholine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure product.

Method 2: Reductive Amination of Thiomorpholine

This protocol describes the synthesis of this compound via the reductive amination of thiomorpholine with propanal.

Materials:

  • Thiomorpholine

  • Propanal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (CH₂Cl₂)

  • Acetic acid (CH₃COOH, optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve thiomorpholine (1.0 eq) and propanal (1.1 eq) in 1,2-dichloroethane or dichloromethane.

  • If desired, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, controlling any potential exotherm.

  • Stir the reaction at room temperature for 12-24 hours, monitoring for completion by TLC or GC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.

ParameterDirect N-AlkylationReductive Amination
Reactants Thiomorpholine, 1-Bromopropane, K₂CO₃Thiomorpholine, Propanal, NaBH(OAc)₃
Solvent Acetonitrile1,2-Dichloroethane or Dichloromethane
Reaction Temperature 60-70°CRoom Temperature
Reaction Time 12-18 hours12-24 hours
Typical Yield 70-85%75-90%
Purification Method Vacuum Distillation or Column ChromatographyVacuum Distillation or Column Chromatography

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic methods for this compound.

direct_alkylation thiomorpholine Thiomorpholine reaction_alkylation N-Alkylation (60-70°C) thiomorpholine->reaction_alkylation propyl_bromide 1-Bromopropane propyl_bromide->reaction_alkylation base Base (e.g., K₂CO₃) base->reaction_alkylation solvent_alkylation Solvent (Acetonitrile) solvent_alkylation->reaction_alkylation workup_alkylation Workup & Purification reaction_alkylation->workup_alkylation product This compound workup_alkylation->product

Caption: Direct N-Alkylation of Thiomorpholine.

reductive_amination thiomorpholine Thiomorpholine iminium_formation Iminium Ion Formation (Room Temperature) thiomorpholine->iminium_formation propanal Propanal propanal->iminium_formation solvent_amination Solvent (DCE or DCM) solvent_amination->iminium_formation reduction Reduction (Room Temperature) iminium_formation->reduction reducing_agent Reducing Agent (NaBH(OAc)₃) reducing_agent->reduction workup_amination Workup & Purification reduction->workup_amination product This compound workup_amination->product

Caption: Reductive Amination of Thiomorpholine.

4-Propylthiomorpholine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties (Predicted)

Quantitative data for 4-Propylthiomorpholine is not available. The following table presents data for the parent compound, thiomorpholine, and a closely related N-substituted derivative, 4-(methylthio)morpholine, to provide an estimated profile.

PropertyThiomorpholine4-(Methylthio)morpholineThis compound (Predicted)
CAS Number 123-90-04837-30-3[3]Not Found
Molecular Formula C4H9NSC5H11NOS[3]C7H15NS
Molecular Weight 103.19 g/mol 133.21 g/mol [3]145.27 g/mol
Boiling Point 169 °CN/AExpected to be higher than thiomorpholine
Melting Point 29-30 °CN/AN/A
Density 1.03 g/cm³N/AExpected to be similar to thiomorpholine

Synthesis and Experimental Protocols

A general and robust method for the synthesis of this compound is the N-alkylation of thiomorpholine. This common synthetic route is applicable to a wide range of N-substituted thiomorpholine derivatives.

General Experimental Protocol: N-Alkylation of Thiomorpholine

This protocol describes a representative procedure for the synthesis of N-alkylated thiomorpholines.

Materials:

  • Thiomorpholine

  • 1-Bromopropane (or other propyl halide)

  • Potassium carbonate (K2CO3) or Triethylamine (Et3N)

  • Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • To a solution of thiomorpholine (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 1-bromopropane (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure this compound.

  • Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

G General Workflow for N-Alkylation reagents Thiomorpholine + 1-Bromopropane + Base reaction Reaction in Solvent (e.g., Acetonitrile) with Heating reagents->reaction workup Filtration and Solvent Evaporation reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological activities or signaling pathways have been documented for this compound, the thiomorpholine scaffold is present in compounds with a broad range of pharmacological effects. This suggests that this compound could be a candidate for screening in various therapeutic areas.

N-substituted thiomorpholine derivatives have been reported to exhibit activities including:

  • Anticancer: Some derivatives have shown cytotoxic activity against cancer cell lines.[4]

  • Antioxidant: Certain N-substituted thiomorpholines have demonstrated radical scavenging properties.[4]

  • Anti-inflammatory: The morpholine and thiomorpholine rings are found in compounds with anti-inflammatory effects.[1]

  • Antimicrobial: Various derivatives have been investigated for their antibacterial and antifungal activities.[1]

The mechanism of action for these activities is diverse and depends on the specific substituents on the thiomorpholine ring. For instance, in the context of cancer, thiomorpholine-containing molecules may act as inhibitors of specific kinases or other enzymes involved in cell proliferation and survival.

G Potential Signaling Pathway Inhibition cluster_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Kinase Cascade (e.g., MAPK) Receptor->KinaseCascade Transcription Gene Transcription KinaseCascade->Transcription Proliferation Cell Proliferation Transcription->Proliferation ThiomorpholineDerivative This compound (Hypothetical) ThiomorpholineDerivative->KinaseCascade Inhibition

Caption: Hypothetical inhibition of a cancer-related signaling pathway.

Conclusion

This compound is a derivative of the medicinally important thiomorpholine scaffold. While specific experimental data for this compound is scarce, its synthesis can be readily achieved through standard N-alkylation procedures. Based on the known biological activities of analogous compounds, this compound holds potential for investigation in various drug discovery programs, particularly in the areas of oncology, inflammation, and infectious diseases. Further research is warranted to elucidate its specific physicochemical properties and pharmacological profile.

References

Physical and chemical properties of 4-Propylthiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific databases, chemical literature, and supplier catalogs has revealed no specific information on the physical and chemical properties, synthesis, experimental protocols, or biological activity of the compound 4-Propylthiomorpholine. This suggests that this compound is not a well-characterized or readily available compound.

While data for the specific molecule of interest is unavailable, this guide will provide context by summarizing available information on the core chemical structure, thiomorpholine, and related derivatives. This information is intended for researchers, scientists, and drug development professionals who may be interested in the potential properties of novel thiomorpholine derivatives.

Core Structure: Thiomorpholine

Thiomorpholine is a heterocyclic compound containing both a secondary amine and a thioether functional group. This scaffold is of interest in medicinal chemistry due to its structural similarity to morpholine, a common motif in many bioactive compounds, and the presence of a sulfur atom which can influence physicochemical properties such as lipophilicity and metabolic stability.

General Physicochemical Properties of Thiomorpholine Derivatives

Quantitative data for this compound is not available. However, general trends for similar small N-alkyl thiomorpholines can be inferred. The introduction of a propyl group at the 4-position would be expected to increase the molecular weight and lipophilicity (logP) compared to unsubstituted thiomorpholine. The basicity of the nitrogen atom would likely be similar to other N-alkylated thiomorpholines.

For illustrative purposes, a table of predicted properties for the closely related and documented compound 4-Propylmorpholine is provided below. It is crucial to note that these values are not for this compound and are presented for contextual reference only.

PropertyValue (for 4-Propylmorpholine)Source
Molecular FormulaC7H15NOPubChem
Molecular Weight129.20 g/mol PubChem
XLogP30.8PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem

Potential Synthesis of this compound

While no specific experimental protocol for the synthesis of this compound has been found, a potential synthetic route can be proposed based on established methods for N-alkylation of secondary amines.

A plausible approach would involve the reaction of thiomorpholine with a propyl halide, such as 1-bromopropane or 1-iodopropane, in the presence of a non-nucleophilic base to neutralize the resulting hydrohalic acid.

A generalized workflow for this proposed synthesis is depicted below.

G thiomorpholine Thiomorpholine reaction N-Alkylation Reaction thiomorpholine->reaction propyl_halide Propyl Halide (e.g., 1-Bromopropane) propyl_halide->reaction base Base (e.g., K2CO3, Et3N) base->reaction solvent Solvent (e.g., Acetonitrile, DMF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product This compound purification->product

Proposed synthetic workflow for this compound.

Disclaimer: This is a theoretical protocol and has not been experimentally validated. Appropriate safety precautions and reaction optimization would be necessary.

Biological Activity and Signaling Pathways

There is no published information regarding the biological activity or associated signaling pathways for this compound. The morpholine scaffold is present in a wide range of biologically active molecules, and the introduction of a thiomorpholine ring can modulate this activity. However, without experimental data, any discussion of the biological effects of this compound would be purely speculative.

Conclusion

Based on a thorough review of available scientific literature and chemical databases, this compound is an uncharacterized compound. No experimental or predicted data on its physical and chemical properties, nor any information regarding its synthesis or biological activity, could be retrieved. The information provided in this document on related structures and potential synthetic routes is for informational purposes only and should not be considered as established scientific fact for this compound. Further research would be required to synthesize and characterize this compound to determine its properties and potential applications.

Unraveling the Therapeutic Potential of 4-Propylthiomorpholine: A Proposed Mechanistic Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Propylthiomorpholine represents a novel chemical entity with an uncharted mechanism of action. While specific biological data for this compound is not currently available in published literature, its core structure, thiomorpholine, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Derivatives of thiomorpholine have demonstrated a wide array of pharmacological activities, suggesting that this compound holds significant therapeutic promise. This document outlines a comprehensive strategy for elucidating the mechanism of action of this compound, providing a roadmap for future research and development.

The Thiomorpholine Scaffold: A Foundation for Diverse Bioactivity

The thiomorpholine ring, a sulfur-containing analog of morpholine, is a versatile starting point for the synthesis of bioactive molecules.[1][2] The strategic placement of various substituents on this heterocyclic core has led to the development of compounds with a broad spectrum of therapeutic applications, including:

  • Antiatherogenic Agents: Certain thiomorpholine derivatives have been shown to inhibit squalene synthase, an enzyme involved in cholesterol biosynthesis, leading to reduced levels of total cholesterol, LDL, and triglycerides.[1][2]

  • Anticancer Therapeutics: Various analogs have exhibited cytotoxic activity against human cancer cell lines, such as breast adenocarcinoma (MCF-7) and hepatocellular liver carcinoma (HepG2).[1][3]

  • Antimicrobial and Antiviral Activity: The thiomorpholine scaffold has been incorporated into molecules with antitubercular properties and potent activity against HIV-1 as non-nucleoside reverse transcriptase inhibitors.[1][3]

  • Anti-inflammatory and Analgesic Effects: Thoughtfully substituted thiomorpholine derivatives have been explored for their potential to mitigate inflammation and pain.[1][2]

  • Cardiovascular and Neuroprotective Potential: Some derivatives have shown promise in addressing metabolic conditions and cardiovascular diseases, while others have demonstrated neuroprotective effects.[3]

Given the diverse bioactivity of its parent scaffold, a systematic investigation into the mechanism of action of this compound is warranted.

Proposed Workflow for Mechanistic Elucidation

The following experimental workflow is proposed to systematically characterize the biological activity of this compound.

G cluster_0 Initial Screening cluster_1 Target Identification & Validation cluster_2 Pathway Analysis & Downstream Effects cluster_3 In Vivo Model Validation A High-Throughput Screening (Target-Based & Phenotypic) B Broad Panel Kinase Assay A->B C GPCR Binding Assays A->C D Affinity Chromatography-Mass Spectrometry A->D E Cellular Thermal Shift Assay (CETSA) D->E G Western Blotting for Key Signaling Proteins D->G F CRISPR/Cas9 Knockout Studies E->F H RNA Sequencing (Transcriptomics) G->H J Animal Models of Disease G->J I Metabolomics Profiling H->I K Pharmacokinetic/Pharmacodynamic (PK/PD) Studies J->K

Figure 1: Proposed workflow for elucidating the mechanism of action.

Hypothetical Data Presentation

Quantitative data generated from the proposed experiments should be organized into clear and concise tables for comparative analysis.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

Kinase TargetIC₅₀ (nM)
Kinase A50
Kinase B250
Kinase C>10,000
Kinase D75

Table 2: Hypothetical GPCR Binding Affinity of this compound

ReceptorKᵢ (nM)
GPCR X120
GPCR Y1500
GPCR Z>20,000

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed methodologies for key experiments are crucial.

4.1. Cellular Thermal Shift Assay (CETSA)

This protocol is designed to verify the direct binding of this compound to its intracellular target protein.

  • Cell Culture and Lysis: Culture target cells to 80-90% confluency. Harvest and lyse the cells to prepare a cell lysate.

  • Compound Treatment: Aliquot the cell lysate and treat with either this compound (at varying concentrations) or a vehicle control.

  • Heat Shock: Heat the treated lysates across a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Centrifuge the samples to separate aggregated (denatured) proteins from the soluble (stable) fraction.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific to the putative target protein.

  • Data Analysis: Quantify the band intensities to determine the melting temperature of the target protein in the presence and absence of this compound. A shift in the melting temperature upon compound treatment indicates direct binding.

G A Cell Lysate Preparation B Treatment with this compound or Vehicle A->B C Temperature Gradient Incubation B->C D Separation of Soluble and Aggregated Proteins C->D E Western Blot for Target Protein D->E F Quantification and Melting Curve Analysis E->F

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

4.2. Downstream Signaling Pathway Analysis

This protocol outlines the investigation of the effects of this compound on a hypothetical downstream signaling pathway.

  • Cell Treatment: Treat cultured cells with this compound at its EC₅₀ concentration for various time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction: Lyse the cells at each time point to extract total protein.

  • Western Blotting: Perform Western blot analysis using antibodies against key proteins in the hypothesized signaling cascade (e.g., phosphorylated and total forms of Protein Kinase 1, Transcription Factor A).

  • Data Interpretation: A change in the phosphorylation status or total protein levels of these downstream effectors will confirm the engagement of the signaling pathway.

G This compound This compound Target Receptor Target Receptor This compound->Target Receptor Binds and Activates Protein Kinase 1 Protein Kinase 1 Target Receptor->Protein Kinase 1 Phosphorylates Transcription Factor A Transcription Factor A Protein Kinase 1->Transcription Factor A Phosphorylates Gene Expression Gene Expression Transcription Factor A->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response

Figure 3: Hypothetical signaling pathway for this compound.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, its thiomorpholine core suggests a high potential for therapeutic relevance. The systematic approach outlined in this guide provides a robust framework for future research. Through a combination of high-throughput screening, target validation, and pathway analysis, the scientific community can unlock the full therapeutic potential of this promising compound. The detailed experimental protocols and data presentation formats provided herein are intended to facilitate a standardized and rigorous investigation.

References

4-Propylthiomorpholine: A Technical Guide to its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 4-Propylthiomorpholine is a distinct chemical entity, a comprehensive review of current scientific literature reveals a notable absence of direct studies on its specific biological activities. However, the thiomorpholine scaffold, of which this compound is a derivative, is a well-recognized pharmacophore present in a multitude of biologically active compounds. This technical guide consolidates the known biological activities of various thiomorpholine derivatives to extrapolate the potential areas of investigation for this compound. It also outlines a general workflow for the initial biological screening of this and other novel thiomorpholine compounds.

Introduction to the Thiomorpholine Scaffold

The thiomorpholine ring is a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom. This structure imparts favorable physicochemical properties, such as improved solubility and metabolic stability, making it an attractive component in medicinal chemistry. The diverse biological activities exhibited by thiomorpholine derivatives underscore the significant potential of this scaffold in drug discovery. These activities range from antimicrobial and anticancer to anti-inflammatory and neuroprotective effects.

Potential Biological Activities of Thiomorpholine Derivatives

Based on extensive research into compounds containing the thiomorpholine moiety, the following biological activities represent promising starting points for the investigation of this compound.

Antimicrobial Activity

Thiomorpholine derivatives have demonstrated notable efficacy against a range of microbial pathogens.

  • Antitubercular Activity: Several studies have highlighted the potential of thiomorpholine-containing compounds as potent agents against Mycobacterium tuberculosis. For instance, certain 2-(thiophen-2-yl)dihydroquinolines coupled with a thiomorpholine moiety have shown significant in vitro activity.

  • Antibacterial and Antifungal Activity: The thiomorpholine scaffold has been incorporated into various molecular structures to develop agents with broad-spectrum antibacterial and antifungal properties.

Anticancer Activity

The thiomorpholine ring is a key feature in several classes of anticancer agents, suggesting its potential role in interacting with various oncology targets.

  • Enzyme Inhibition: Thiomorpholine derivatives have been designed as inhibitors of enzymes crucial for cancer cell proliferation and survival.

  • Cytotoxicity: A number of compounds incorporating the thiomorpholine scaffold have exhibited cytotoxic effects against various cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory potential of thiomorpholine derivatives has been explored, with some compounds showing inhibition of key inflammatory mediators. This suggests a possible role for this compound in modulating inflammatory pathways.

Other Potential Activities

The versatility of the thiomorpholine scaffold is further demonstrated by its presence in compounds with other biological activities, including:

  • Antiviral

  • Antioxidant

  • Neuroprotective

Quantitative Data for Thiomorpholine Derivatives

While specific quantitative data for this compound is unavailable, the following table summarizes representative data for other thiomorpholine derivatives to provide a reference for potential potency.

Compound ClassActivityTarget/OrganismMeasurementValue
Thiomorpholine-coupled 2-(thiophen-2-yl)dihydroquinolinesAntitubercularMycobacterium tuberculosis H37RvMIC1.56 µg/mL
Substituted Thiomorpholine DerivativesAnticancerVarious Cancer Cell LinesIC50Varies
Thiomorpholine-containing compoundsAnti-inflammatoryInflammatory Mediator AssaysIC50Varies

Note: This table is a compilation of representative data from various sources on thiomorpholine derivatives and is intended for illustrative purposes only.

Experimental Protocols: A General Approach

The following outlines a general experimental workflow for the initial biological screening of a novel compound such as this compound.

In Silico Prediction

Before commencing wet-lab experiments, computational methods can be employed to predict the potential biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound.

  • Methodology:

    • Obtain the 3D structure of this compound.

    • Utilize various online tools and software (e.g., SwissADME, admetSAR) to predict parameters such as Lipinski's rule of five, solubility, and potential toxicity.[1]

    • Perform virtual screening against a panel of known biological targets to identify potential protein interactions.

In Vitro Screening Assays

Based on the in silico predictions, a panel of in vitro assays can be selected to experimentally validate the potential biological activities.

  • Methodology (Broth Microdilution):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., M. tuberculosis, E. coli, S. aureus).

    • Incubate the plates under appropriate conditions.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Methodology (MTT Assay):

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Research Workflow

The following diagram illustrates a logical workflow for the initial investigation of the biological activity of a novel thiomorpholine derivative like this compound.

G Workflow for Initial Biological Screening of this compound cluster_0 In Silico Analysis cluster_1 In Vitro Screening cluster_2 Hit Identification & Further Studies in_silico In Silico Prediction ADMET Profiling Virtual Screening antimicrobial Antimicrobial Assays MIC Determination in_silico:f1->antimicrobial anticancer Anticancer Assays Cytotoxicity (IC50) in_silico:f1->anticancer anti_inflammatory Anti-inflammatory Assays Mediator Inhibition in_silico:f1->anti_inflammatory hit_id Hit Identification Potent & Selective antimicrobial->hit_id anticancer->hit_id anti_inflammatory->hit_id moa Mechanism of Action Studies Target Identification Signaling Pathway Analysis hit_id->moa

Caption: Initial screening workflow for this compound.

Conclusion

While direct experimental data on the biological activity of this compound is currently lacking, the extensive body of research on the thiomorpholine scaffold provides a strong foundation for predicting its potential therapeutic applications. The antimicrobial, anticancer, and anti-inflammatory activities frequently associated with this heterocyclic system suggest that this compound is a promising candidate for further investigation. The outlined experimental workflow provides a systematic approach for researchers to begin to unravel the specific biological profile of this and other novel thiomorpholine derivatives. Future studies are warranted to synthesize and evaluate this compound to determine its precise biological activities and potential for drug development.

References

Spectroscopic Characterization of 4-Propylthiomorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 4-Propylthiomorpholine. Due to the limited availability of public experimental data for this specific molecule, this document presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of chemical spectroscopy and data from analogous structures. This guide also includes standardized experimental protocols for the acquisition of such data and visual diagrams to illustrate the analytical workflow and structural correlations.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on the chemical environment of the nuclei and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~2.75 - 2.95Multiplet4HH-3, H-5 (Morpholine)
~3.70 - 3.90Multiplet4HH-2, H-6 (Morpholine)
~2.50Triplet2H-S-CH₂ -CH₂-CH₃
~1.60Sextet2H-S-CH₂-CH₂ -CH₃
~0.95Triplet3H-S-CH₂-CH₂-CH₃

¹³C NMR (Carbon-13) NMR Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) (ppm)Assignment
~67.5C-2, C-6 (Morpholine)
~50.0C-3, C-5 (Morpholine)
~34.0-S-CH₂ -CH₂-CH₃
~23.0-S-CH₂-CH₂ -CH₃
~13.5-S-CH₂-CH₂-CH₃
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2950 - 2800StrongC-H StretchAliphatic (Propyl, Morpholine)
1465 - 1450MediumC-H BendCH₂
1385 - 1370MediumC-H BendCH₃
1280 - 1180StrongC-N StretchAmine
1140 - 1070StrongC-O-C StretchEther
750 - 650Medium-WeakC-S StretchThioether
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
159High[M]⁺ (Molecular Ion)
116High[M - C₃H₇]⁺
100Medium[M - S-C₃H₇]⁺
87Medium[C₄H₉NO]⁺
72Medium[C₃H₇S]⁺
57High[C₄H₉]⁺
43High[C₃H₇]⁺

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

    • Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

    • Process the FID with an exponential window function and Fourier transform.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small drop of neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, scan the range from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) interface.

  • Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) with a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition:

    • For EI, use a standard electron energy of 70 eV.

    • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 30-300).

    • The instrument will detect the molecular ion and the various fragment ions produced.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the correlation of the data with the molecular structure of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data m/z Ratios Fragmentation Pattern MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Structure_Correlation cluster_structure This compound Structure cluster_data Spectroscopic Data Correlation mol_structure H_NMR ¹H NMR: - Propyl protons - Morpholine protons mol_structure->H_NMR Proton Environments C_NMR ¹³C NMR: - Propyl carbons - Morpholine carbons mol_structure->C_NMR Carbon Skeleton IR IR: - C-H, C-N, C-O, C-S vibrations mol_structure->IR Functional Groups MS MS: - Molecular Ion [M]⁺ - Propyl & Morpholine fragments mol_structure->MS Molecular Weight & Fragmentation

The Solubility of 4-Propylthiomorpholine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylthiomorpholine is a substituted thiomorpholine derivative of interest in various chemical and pharmaceutical research areas. Understanding its solubility in different solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development processes. This document aims to provide a comprehensive overview of the currently available data on the solubility of this compound.

Current Data Availability

Despite a thorough search of scientific literature, chemical databases, and patent filings, specific quantitative data on the solubility of this compound in various organic and inorganic solvents remains largely unavailable in the public domain. While information on the synthesis and some physical properties of related compounds exists, direct experimental measurements of solubility for this compound have not been identified.

General Considerations for Solubility

In the absence of specific data, researchers can infer potential solubility characteristics based on the structure of this compound. The molecule possesses a polar thiomorpholine ring, which suggests potential solubility in polar solvents. The presence of the non-polar propyl group, however, will influence its solubility in non-polar solvents. A summary of expected solubility trends is presented in the table below.

Solvent ClassPredicted SolubilityRationale
Polar Protic Moderate to HighSolvents like water, methanol, and ethanol can engage in hydrogen bonding with the nitrogen and sulfur atoms of the thiomorpholine ring.
Polar Aprotic Moderate to HighSolvents such as DMSO, DMF, and acetonitrile can interact via dipole-dipole interactions.
Non-Polar Low to ModerateSolvents like hexane and toluene will primarily interact with the propyl chain, leading to potentially lower solubility.

Experimental Workflow for Solubility Determination

For researchers requiring precise solubility data, a general experimental workflow for its determination is outlined below. This process can be adapted based on the specific solvent and available analytical equipment.

experimental_workflow cluster_preparation Preparation cluster_separation Separation cluster_analysis Analysis prep_compound Prepare Saturated Solution (Excess this compound in Solvent) equilibration Equilibrate at Constant Temperature (e.g., using a shaker bath) prep_compound->equilibration separation Separate Solid and Liquid Phases (Centrifugation or Filtration) equilibration->separation quantification Quantify Solute Concentration (e.g., HPLC, GC, UV-Vis) separation->quantification data_analysis Calculate Solubility (e.g., in g/L or mol/L) quantification->data_analysis

General workflow for experimental solubility determination.

Detailed Experimental Protocol:

A standard method for determining the equilibrium solubility of a compound involves the following steps:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a shaker or a magnetic stirrer in a temperature-controlled bath. The time required for equilibration should be determined experimentally.

  • Phase Separation: The undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a fine-pore filter. It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.

  • Quantification of Solute: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a common and accurate method. Gas Chromatography (GC) or UV-Visible spectrophotometry can also be employed, depending on the properties of the compound and the solvent.

  • Calculation of Solubility: The solubility is calculated from the measured concentration and is typically expressed in units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Conclusion

Purity and stability of 4-Propylthiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Purity and Stability of 4-Propylthiomorpholine

Disclaimer: Publicly available data on the specific purity and stability of this compound is limited. This guide is therefore based on established principles of analytical chemistry, knowledge of related chemical structures (such as thiomorpholine and aliphatic sulfides), and regulatory guidelines for pharmaceutical stability testing. The experimental protocols and data presented are illustrative and should be adapted and validated for specific applications.

Introduction

This compound is a heterocyclic compound with potential applications in chemical synthesis and drug discovery. As with any chemical entity intended for research or development, particularly in the pharmaceutical industry, a thorough understanding of its purity and stability is paramount. This guide provides a comprehensive overview of the analytical methodologies and stability considerations for this compound, aimed at researchers, scientists, and drug development professionals.

Synthesis and Potential Impurities

The purity of this compound is intrinsically linked to its synthetic route. A plausible synthesis involves the N-alkylation of thiomorpholine with a propyl halide (e.g., 1-bromopropane).

Hypothetical Synthesis of this compound: Thiomorpholine + 1-Bromopropane → this compound + HBr

This synthesis can lead to several process-related impurities. The purification process, typically involving distillation or chromatography, is crucial for removing these impurities.

Table 1: Potential Process-Related Impurities of this compound

Impurity NameStructureOrigin
ThiomorpholineC₄H₉NSUnreacted starting material
1-BromopropaneC₃H₇BrUnreacted alkylating agent
Di-n-propyl ether(C₃H₇)₂OSide reaction from the solvent or starting materials
Over-alkylated products[C₄H₈NS(C₃H₇)₂]⁺Reaction of this compound with excess 1-bromopropane

Analytical Methods for Purity Determination

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of this compound.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for assessing the purity of volatile compounds like this compound and for quantifying volatile impurities.

Experimental Protocol: Gas Chromatography (GC) for Purity Assay

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column coated with a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of the main component and non-volatile impurities.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assay

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Gradient: 5% to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Data Analysis: Purity is calculated based on the area percentage of the this compound peak.

Spectroscopic Methods for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for the structural elucidation and confirmation of this compound and its impurities.

  • ¹H NMR: Provides information on the proton environment in the molecule, confirming the presence of the propyl group and the thiomorpholine ring protons.

  • ¹³C NMR: Shows the number and types of carbon atoms, complementing the ¹H NMR data.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can be used for structural confirmation.

Stability of this compound

Stability testing is essential to understand how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation involves subjecting the compound to stress conditions that are more severe than accelerated stability conditions.

Experimental Protocol: Forced Degradation Studies

  • Acid Hydrolysis: Treat a solution of this compound (e.g., 1 mg/mL in water/acetonitrile) with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2][3] A control sample should be protected from light.

Samples from each stress condition are then analyzed by a stability-indicating HPLC method (typically the same method as the purity assay, once validated) to identify and quantify any degradation products.

Table 2: Potential Degradation Products of this compound

Degradation ProductStructurePotential Origin
This compound-1-oxide (Sulfoxide)C₇H₁₅NO₂SOxidative degradation.[4]
This compound-1,1-dioxide (Sulfone)C₇H₁₅NO₃SFurther oxidative degradation of the sulfoxide.[4]
ThiomorpholineC₄H₉NSHydrolytic cleavage of the N-propyl bond
Long-Term Stability

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life of the substance.

Table 3: Recommended Conditions for Long-Term Stability Studies

ConditionTemperatureRelative Humidity
Long-term25 °C ± 2 °C60% ± 5% RH
Accelerated40 °C ± 2 °C75% ± 5% RH

Visualization of Workflows and Pathways

Experimental Workflow for Purity and Stability Analysis

The following diagram illustrates the logical flow of experiments for assessing the purity and stability of this compound.

G cluster_synthesis Synthesis and Purification cluster_stability Stability Assessment synthesis Synthesis of this compound purification Purification (e.g., Distillation) synthesis->purification gc_analysis GC-FID Analysis purification->gc_analysis Purity & Volatile Impurities hplc_analysis HPLC-UV Analysis purification->hplc_analysis Purity & Non-Volatile Impurities nmr_ms_analysis NMR and MS Analysis purification->nmr_ms_analysis Structural Confirmation forced_degradation Forced Degradation Studies hplc_analysis->forced_degradation Develop Stability-Indicating Method long_term_stability Long-Term Stability Studies forced_degradation->long_term_stability Inform Long-Term Studies

Caption: Workflow for Purity and Stability Analysis of this compound.

Potential Degradation Pathway of this compound

This diagram illustrates the potential oxidative degradation pathway of this compound, a common pathway for sulfide-containing compounds.

G A This compound B This compound-1-oxide (Sulfoxide) A->B Oxidation [O] C This compound-1,1-dioxide (Sulfone) B->C Further Oxidation [O]

Caption: Potential Oxidative Degradation Pathway of this compound.

Conclusion

The purity and stability of this compound are critical quality attributes that must be thoroughly evaluated. This guide outlines a comprehensive approach using a combination of chromatographic and spectroscopic techniques for purity assessment and a systematic methodology for stability testing based on forced degradation and long-term studies. The provided experimental protocols and potential impurity and degradation profiles serve as a valuable resource for researchers and developers working with this compound. It is imperative that these methods are validated for their intended use to ensure the generation of reliable and accurate data.

References

Unveiling 4-Propylthiomorpholine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Chemical Identity and Properties

4-Propylthiomorpholine, a tertiary amine and a saturated heterocyclic compound, features a thiomorpholine ring N-substituted with a propyl group. While a specific CAS Number for this compound is not currently listed in major chemical databases, its structure and properties can be inferred from its constituent parts and related known compounds.

For the purpose of this guide, key properties are calculated based on its chemical structure.

PropertyValueSource
Molecular Formula C₇H₁₅NS(Calculated)
Molecular Weight 145.27 g/mol (Calculated)
Canonical SMILES CCCN1CCSC1(Predicted)
InChI Key (Predicted)(Predicted)
Boiling Point Not Determined-
Melting Point Not Determined-
Solubility Expected to be soluble in organic solvents(Inferred)

Potential Commercial Availability

Extensive searches of commercial chemical supplier databases did not yield any direct listings for this compound, suggesting it is not a stock chemical. Researchers interested in acquiring this compound will likely need to pursue custom synthesis. Several chemical synthesis companies offer services for producing novel or unlisted compounds.

Synthesis of this compound: An Experimental Approach

The synthesis of this compound can be approached through the N-alkylation of thiomorpholine. A general, reliable method is the reductive amination of propanal with thiomorpholine.

Reaction Scheme:

Synthesis of this compound thiomorpholine Thiomorpholine intermediate [Imine Intermediate] thiomorpholine->intermediate + propanal Propanal propanal->intermediate product This compound intermediate->product reagents Sodium triacetoxyborohydride (STAB) 1,2-Dichloroethane (DCE) reagents->intermediate reagents->product

A proposed synthetic route to this compound.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of thiomorpholine (1.0 eq) in 1,2-dichloroethane (DCE), add propanal (1.2 eq).

  • Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been published, the thiomorpholine scaffold is a well-established pharmacophore present in a variety of biologically active molecules. The N-substituent can significantly modulate the biological activity of the thiomorpholine ring.

Based on the activities of other N-substituted thiomorpholine analogs, this compound could potentially interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where a thiomorpholine-containing compound acts as a receptor antagonist.

Hypothetical Signaling Pathway ligand Endogenous Ligand receptor Cell Surface Receptor (e.g., GPCR) ligand->receptor Binds and Activates g_protein G-Protein Activation receptor->g_protein compound This compound (Hypothetical Antagonist) compound->receptor Binds and Blocks effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger downstream Downstream Cellular Response second_messenger->downstream

A potential mechanism of action for a thiomorpholine analog.

Experimental Workflow for Biological Screening

For researchers who have successfully synthesized this compound, a general workflow for preliminary biological screening is outlined below. This workflow is designed to assess its potential cytotoxic and target-specific activities.

Biological Screening Workflow start Synthesized this compound cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) start->cytotoxicity target_screening Target-Based Screening (e.g., Kinase Panel, Receptor Binding Assay) cytotoxicity->target_screening If non-toxic phenotypic_screening Phenotypic Screening (e.g., Cell Migration, Apoptosis Assay) cytotoxicity->phenotypic_screening If non-toxic hit_validation Hit Validation and Dose-Response target_screening->hit_validation phenotypic_screening->hit_validation lead_optimization Lead Optimization hit_validation->lead_optimization

An In-depth Technical Guide on 4-Propylthiomorpholine: Safety, Handling, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the available safety information, a representative synthetic protocol, analytical methodologies, and the potential biological relevance of 4-Propylthiomorpholine for researchers, scientists, and professionals in drug development.

Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for this compound, the hazard profile has been inferred from analogous compounds such as 4-ethylmorpholine and 4-methylmorpholine.[1][2][3][4][5] These compounds are generally classified as flammable liquids that can cause severe skin burns and eye damage.[1][4] They may also be harmful if swallowed, inhaled, or in contact with skin.[1][2][4]

1.1. Hazard Identification

Based on related compounds, this compound should be handled as a substance with the following potential hazards:

  • Physical Hazards: Flammable liquid and vapor.[1][4]

  • Health Hazards:

    • Harmful if swallowed.[2][4]

    • May be toxic in contact with skin.[1]

    • Causes severe skin burns and eye damage.[1][4]

    • May cause respiratory irritation.[1]

    • Suspected of damaging fertility or the unborn child.[1]

1.2. Precautionary Measures and Personal Protective Equipment (PPE)

When handling this compound, the following precautionary measures and PPE are recommended:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[5] Use explosion-proof electrical and lighting equipment.[2][3]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][5]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[2][3]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

  • Handling and Storage:

    • Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]

    • Ground and bond containers when transferring material to prevent static discharge.[2]

1.3. First Aid Measures

In case of exposure, the following first aid measures should be taken:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

1.4. Physical and Chemical Properties (Predicted and from Analogs)

The following table summarizes the known or predicted physical and chemical properties of this compound and its analogs.

Property4-Ethylmorpholine4-MethylmorpholineThis compound (Predicted)
CAS Number 100-74-3[3]109-02-4[4]Not Available
Molecular Formula C6H13NOC5H11NOC7H15NS
Molecular Weight 115.17 g/mol [5]101.15 g/mol 145.27 g/mol
Boiling Point 138-139 °C[5]115-116 °C~160-180 °C
Flash Point 21 °C[5]14 °C[2]~40-60 °C
Density 0.900 g/cm³[5]0.91 g/cm³~0.95-1.05 g/cm³
Solubility in Water Fully miscible[2]SolubleSparingly soluble

Experimental Protocols

2.1. Representative Synthesis of this compound

The synthesis of this compound can be achieved via the N-alkylation of thiomorpholine with a propyl halide.

Reaction Scheme:

Thiomorpholine + 1-Bromopropane → this compound

Materials and Reagents:

  • Thiomorpholine

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) as a solvent

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of thiomorpholine (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 1-bromopropane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

2.2. Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, the thiomorpholine scaffold is present in a variety of biologically active molecules.[6][7][8] Thiomorpholine derivatives have been reported to exhibit a range of pharmacological activities, including antioxidant, hypolipidemic, anti-inflammatory, and anticancer properties.[6][9][10]

3.1. Antioxidant and Hypolipidemic Activity

Several thiomorpholine derivatives have been synthesized and shown to possess both antioxidant and hypolipidemic activities.[9] These compounds were found to inhibit lipid peroxidation and reduce levels of triglycerides and total cholesterol in animal models.[9] The proposed mechanism for some of these compounds involves the inhibition of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[9]

3.2. Anti-inflammatory and Anticancer Activity

The morpholine and thiomorpholine rings are considered "privileged scaffolds" in medicinal chemistry due to their favorable pharmacokinetic properties and their presence in numerous bioactive compounds.[6][7][8] Various derivatives have been investigated for their anti-inflammatory and anticancer effects.[8][10]

Mandatory Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction Setup cluster_workup Work-up and Purification Thiomorpholine Thiomorpholine Reaction_Mixture Reaction Mixture Thiomorpholine->Reaction_Mixture 1-Bromopropane 1-Bromopropane 1-Bromopropane->Reaction_Mixture Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction_Mixture Solvent (CH3CN) Solvent (CH3CN) Solvent (CH3CN)->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Reflux & Cool Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Distillation/Chromatography) Concentration->Purification Final_Product Final_Product Purification->Final_Product This compound

Caption: Synthesis workflow for this compound.

hypothetical_signaling_pathway Hypothetical Signaling Pathway for Thiomorpholine Derivatives cluster_antioxidant Antioxidant Pathway cluster_hypolipidemic Hypolipidemic Pathway Thiomorpholine_Derivative This compound (or derivative) ROS Reactive Oxygen Species (ROS) Thiomorpholine_Derivative->ROS Scavenges Squalene_Synthase Squalene Synthase Thiomorpholine_Derivative->Squalene_Synthase Inhibits Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Cholesterol_Biosynthesis Cholesterol Biosynthesis Squalene_Synthase->Cholesterol_Biosynthesis Reduced_Cholesterol Reduced Cholesterol Levels Cholesterol_Biosynthesis->Reduced_Cholesterol

Caption: Potential signaling pathways for thiomorpholine derivatives.

References

4-Propylthiomorpholine: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propylthiomorpholine is a specific derivative of the thiomorpholine heterocyclic ring system. A comprehensive review of the current scientific literature reveals a notable absence of specific research focused exclusively on this compound. While the broader class of thiomorpholine and morpholine derivatives has been a subject of interest in medicinal chemistry due to their diverse biological activities, data on this compound, including its synthesis, chemical properties, biological functions, and potential therapeutic applications, remains largely unpublished. This guide serves to highlight the current knowledge gap and provide a foundational overview of related compounds to inform future research directions.

Introduction to Thiomorpholine and its Derivatives

Thiomorpholine is a six-membered heterocyclic compound containing both a sulfur and a nitrogen atom. This scaffold is of significant interest in medicinal chemistry, often considered a "privileged structure" due to its presence in a wide array of biologically active molecules.[1][2] The incorporation of the thiomorpholine ring can influence a compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.[2]

Derivatives of thiomorpholine and the structurally related morpholine have been explored for various therapeutic applications, including their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] The nitrogen atom in the ring provides a key point for substitution, allowing for the synthesis of a vast library of analogues with diverse pharmacological profiles.

Current State of Research on this compound

A thorough search of prominent scientific databases, including PubChem and various research journals, did not yield specific studies detailing the synthesis, chemical characterization, or biological evaluation of this compound. The existing literature primarily focuses on other derivatives, such as:

  • 4-(Methylthio)morpholine : Information on this compound is available, including its CAS number (4837-30-3) and basic physicochemical properties.

  • Other Substituted Thiomorpholines : PubChem contains entries for various other thiomorpholine derivatives, providing structural information and, in some cases, limited data from high-throughput screening assays.[3][4][5][6]

The lack of specific data for this compound presents a significant gap in the understanding of how the propylthio substituent at the 4-position influences the molecule's properties and biological activity compared to other derivatives.

Potential Research Directions

Given the established biological importance of the thiomorpholine scaffold, this compound represents an unexplored area for chemical and pharmacological research. Future investigations could focus on the following areas:

Synthesis and Characterization

The logical first step would be the development of a robust synthetic protocol for this compound. A potential synthetic workflow is outlined below.

Synthesis_Workflow Thiomorpholine Thiomorpholine Reaction N-Alkylation Reaction Thiomorpholine->Reaction Propyl_Halide 1-Halopropane Propyl_Halide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product This compound Characterization Characterization (NMR, MS, etc.) Product->Characterization Purification->Product

Caption: Proposed workflow for the synthesis and characterization of this compound.

Biological Screening

Once synthesized and characterized, this compound could be subjected to a broad range of biological assays to determine its potential therapeutic value. Screening could include assays for:

  • Anticancer activity against various cell lines.

  • Antimicrobial activity against a panel of bacteria and fungi.

  • Enzyme inhibition assays for relevant therapeutic targets.

The following diagram illustrates a general workflow for preliminary biological screening.

Biological_Screening_Workflow Compound This compound Primary_Screening Primary Screening Compound->Primary_Screening Cell_Lines Cancer Cell Lines Cell_Lines->Primary_Screening Microbes Bacterial & Fungal Strains Microbes->Primary_Screening Enzymes Target Enzymes Enzymes->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response If Active Mechanism_Studies Mechanism of Action Studies Dose_Response->Mechanism_Studies

Caption: A generalized workflow for the initial biological evaluation of this compound.

Conclusion

While the current body of scientific literature does not provide specific information on this compound, the well-documented biological significance of the broader thiomorpholine and morpholine classes of compounds suggests that it may possess interesting pharmacological properties. The synthesis, characterization, and biological evaluation of this compound represent a clear and unexplored opportunity for researchers in medicinal chemistry and drug discovery. The workflows presented in this guide offer a logical framework for initiating such research endeavors. Future studies in this area would be valuable in expanding the structure-activity relationship knowledge of this important heterocyclic scaffold.

References

The Thiomorpholine Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomorpholine, a saturated six-membered heterocyclic ring containing both a sulfur and a nitrogen atom, represents a cornerstone in medicinal chemistry. Its unique structural and physicochemical properties have established it as a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of thiomorpholine and its derivatives. It further details key experimental protocols and presents a comprehensive overview of their diverse pharmacological applications, with a focus on quantitative data to aid in drug design and development.

Discovery and History

The precise first synthesis of the parent thiomorpholine molecule is not definitively documented in a single, readily available seminal publication. However, early explorations into sulfur-containing nitrogen heterocycles in the mid-20th century laid the groundwork for its discovery. The classical and most historically significant route to thiomorpholine involves the reaction of diethanolamine with a sulfurizing agent. This method, conceptually derived from the synthesis of morpholine, was a logical extension of the work on related oxygen-containing heterocycles.

Key milestones in the history of thiomorpholine chemistry are intrinsically linked to the broader development of heterocyclic chemistry and the burgeoning field of medicinal chemistry in the post-war era. The initial interest in thiomorpholine and its derivatives was driven by the search for novel pharmacophores with unique biological activities. The replacement of the oxygen atom in the morpholine ring with sulfur was found to significantly alter the compound's lipophilicity, metabolic stability, and receptor-binding properties, opening up new avenues for drug discovery.

Synthetic Methodologies

The synthesis of the thiomorpholine core has evolved from classical, often harsh, methods to more sophisticated and efficient modern techniques. This section details the key synthetic routes with a focus on their underlying chemistry and procedural aspects.

Classical Synthesis from Diethanolamine

This foundational method remains a cornerstone in the conceptual understanding of thiomorpholine synthesis. It typically proceeds in two main steps: the conversion of diethanolamine to a bis(2-haloethyl)amine intermediate, followed by cyclization with a sulfide source.

Step 1: Synthesis of Bis(2-chloroethyl)amine hydrochloride

  • Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with diethanolamine.

  • Reagent Addition: Thionyl chloride is added dropwise to the cooled and vigorously stirred diethanolamine. The reaction is highly exothermic and releases HCl gas, which should be trapped.

  • Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete conversion.

  • Work-up and Isolation: The reaction mixture is cooled, and the excess thionyl chloride is removed under reduced pressure. The resulting crude bis(2-chloroethyl)amine hydrochloride is then purified by recrystallization.

Step 2: Cyclization to Thiomorpholine

  • Reaction Setup: A solution of sodium sulfide nonahydrate in ethanol is prepared in a separate flask.

  • Reagent Addition: The bis(2-chloroethyl)amine hydrochloride, dissolved in ethanol, is added slowly to the sodium sulfide solution with constant stirring.

  • Reaction Conditions: The reaction mixture is heated at reflux for an extended period.

  • Work-up and Isolation: The solvent is removed by distillation. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude thiomorpholine is then purified by vacuum distillation.

Synthesis from Cysteamine and Vinyl Chloride

A more modern and atom-economical approach involves the photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride.[1][2] This method often proceeds in a continuous flow setup, offering advantages in terms of safety and scalability.

  • Feed Solution Preparation: A solution of cysteamine hydrochloride and a photocatalyst (e.g., 9-fluorenone) in a suitable solvent (e.g., methanol) is prepared.[2]

  • Reactor Setup: A continuous flow reactor equipped with a photochemical light source (e.g., UV-LED) is used. The feed solution and vinyl chloride gas are introduced into the reactor at controlled flow rates.

  • Photochemical Reaction: The reaction mixture is irradiated as it flows through the reactor, promoting the thiol-ene addition to form the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.

  • In-line Cyclization: The output from the photoreactor is then mixed with a base (e.g., triethylamine or DIPEA) in a heated flow reactor to induce cyclization to thiomorpholine.[1][2]

  • Purification: The resulting thiomorpholine is typically isolated and purified by distillation.

Synthesis of Thiomorpholine-1,1-dioxide

The oxidation of the sulfur atom in the thiomorpholine ring to a sulfone significantly alters the molecule's polarity and hydrogen bonding capabilities.

  • Protection of the Amine: The nitrogen atom of thiomorpholine is first protected with a suitable protecting group (e.g., Boc or Cbz) to prevent its oxidation.

  • Oxidation: The N-protected thiomorpholine is dissolved in a suitable solvent (e.g., acetic acid or a mixture of acetone and water) and treated with an oxidizing agent, such as potassium permanganate or hydrogen peroxide. The oxidizing agent is typically added portion-wise to control the reaction temperature.

  • Deprotection: The N-protected thiomorpholine-1,1-dioxide is then deprotected under appropriate conditions (e.g., acidic hydrolysis for a Boc group) to yield the final product.

Data Presentation: Comparative Synthesis Yields

Synthesis RouteStarting MaterialsKey ReagentsReported Yield (%)Reference
Classical MethodDiethanolamineThionyl chloride, Sodium sulfide40-60General historical data
Cysteamine RouteCysteamine hydrochloride, Vinyl chloride9-fluorenone (photocatalyst), DIPEA86-89 (NMR yield)[1][2]
From 2-Mercaptoethanol2-Mercaptoethanol, AziridineTriethylamineNot specified[1]
From Ethyl MercaptoacetateEthyl mercaptoacetate, AziridineLiAlH4Not specified[1]

Mandatory Visualizations

Synthetic Pathways

G General Synthetic Routes to Thiomorpholine cluster_0 Classical Synthesis cluster_1 Modern Photochemical Route Diethanolamine Diethanolamine Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine Diethanolamine->Bis(2-chloroethyl)amine SOCl2 Thiomorpholine Thiomorpholine Bis(2-chloroethyl)amine->Thiomorpholine Na2S Cysteamine Cysteamine Intermediate Intermediate Cysteamine->Intermediate Vinyl Chloride, hv Intermediate->Thiomorpholine Base

Caption: Key synthetic pathways to the thiomorpholine core.

Experimental Workflow: Continuous Flow Synthesis

G Workflow for Continuous Flow Synthesis of Thiomorpholine A Prepare Cysteamine & Photocatalyst Solution B Introduce Solution & Vinyl Chloride into Photoreactor A->B C Irradiate with UV Light (Thiol-Ene Reaction) B->C D Mix with Base in Heated Flow Reactor C->D E Induce Cyclization D->E F Purify by Distillation E->F G Thiomorpholine Product F->G

Caption: Experimental workflow for the continuous flow synthesis.

Logical Relationship: Drug Discovery Cascade

G Thiomorpholine in Drug Discovery A Target Identification & Validation B Thiomorpholine Scaffold Selection A->B C Library Synthesis of Thiomorpholine Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F F->C Iterative Synthesis G Preclinical Development F->G H Clinical Trials G->H

Caption: Role of thiomorpholine in a typical drug discovery workflow.

Pharmacological Applications and Quantitative Data

The thiomorpholine scaffold is a component of numerous compounds with a wide range of biological activities. The substitution pattern on the nitrogen atom and the carbon atoms of the ring, as well as the oxidation state of the sulfur atom, all contribute to the pharmacological profile.

Anticancer Activity

Thiomorpholine derivatives have been investigated as inhibitors of various kinases and other targets implicated in cancer.

Compound ClassTargetIC50 / ActivityReference
Substituted ThiomorpholinesPI3Kα120-151 µMGeneral Review Data
Thiomorpholine AnalogsmTORLow activity at 100 µMGeneral Review Data
Morpholinothiophene HydrazonesVarious Cancer Cell LinesVaries with substitutionGeneral Review Data
Antimicrobial Activity

The thiomorpholine moiety is present in several potent antimicrobial agents.

Compound ClassOrganismMIC (µg/mL)Reference
Schiff Base DerivativesMycobacterium smegmatis7.81General Review Data
Thiophene-coupled ThiomorpholinesMycobacterium tuberculosis H37Rv25General Review Data
Other Pharmacological Activities

Thiomorpholine derivatives have also shown promise in a variety of other therapeutic areas.

ActivityCompound ClassQuantitative DataReference
AntioxidantN-substituted ThiomorpholinesIC50 as low as 7.5 µM (lipid peroxidation)General Review Data
HypolipidemicN-substituted ThiomorpholinesUp to 80% reduction in triglyceridesGeneral Review Data
DPP-IV InhibitionThiomorpholine-bearing compoundsIC50 values of 3.40-6.93 µmol/LGeneral Review Data
α-Glucosidase InhibitionBenzimidazole derivativesIC50 = 0.18 ± 0.01 µg/mLGeneral Review Data

Conclusion

The thiomorpholine core has proven to be a remarkably versatile scaffold in medicinal chemistry. From its early synthesis via classical methods to modern, efficient continuous flow processes, the accessibility of this heterocycle has fueled its widespread application in drug discovery. The wealth of quantitative data on the biological activities of its derivatives underscores the continued importance of the thiomorpholine moiety in the development of new therapeutics across a broad spectrum of diseases. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug development through the exploration of novel thiomorpholine-based compounds.

References

Methodological & Application

In Vitro Analysis of 4-Propylthiomorpholine: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylthiomorpholine is a synthetic compound of interest within pharmacological research. Understanding its in vitro effects is crucial for elucidating its mechanism of action, identifying cellular targets, and determining its potential as a therapeutic agent. This document provides a detailed overview of established in vitro assay protocols that can be adapted to study the biological activity of this compound. The following sections detail experimental workflows and methodologies for assessing its impact on cellular signaling pathways.

Application Notes

Initial investigations into the bioactivity of novel compounds like this compound often begin with a broad screening to identify potential cellular processes that are affected. Based on the common functionalities of related morpholine-containing structures, initial hypotheses may center on pathways involved in cell proliferation, inflammation, and survival. The protocols outlined below are designed to test these hypotheses.

It is recommended to begin with cytotoxicity assays to determine the appropriate concentration range for subsequent, more specific functional assays. Once a non-toxic concentration range is established, researchers can proceed to investigate the compound's effects on specific signaling cascades.

Experimental Protocols

Cell Viability and Cytotoxicity Assay

Objective: To determine the concentration-dependent effect of this compound on cell viability and identify the appropriate concentration range for subsequent in vitro studies.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, HEK293, or a cell line relevant to the therapeutic area of interest) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add the diluted compound to the cells and incubate for 24, 48, and 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow for Cell Viability Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis prep_cells Plate cells in 96-well plate incubation1 Incubate overnight prep_cells->incubation1 add_compound Add compound to cells incubation1->add_compound prep_compound Prepare serial dilutions of This compound prep_compound->add_compound incubation2 Incubate for 24, 48, 72h add_compound->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 dissolve Dissolve formazan with DMSO incubation3->dissolve read_plate Measure absorbance at 570 nm dissolve->read_plate calculate Calculate % cell viability read_plate->calculate plot Plot concentration-response curve calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50

Caption: Workflow for determining cell viability and cytotoxicity.

Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the effect of this compound on the activation state of key proteins in signaling pathways, such as the PI3K/Akt and MAPK pathways.

Methodology:

  • Cell Lysis: Treat cells with this compound at selected concentrations (based on cytotoxicity data) for various time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Hypothesized Signaling Pathway Inhibition by this compound

G cluster_pathway Signaling Cascade cluster_inhibition Inhibition Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound This compound Compound->PI3K Compound->Akt

Application Notes and Protocols for 4-Propylthiomorpholine in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Propylthiomorpholine is a heterocyclic organic compound belonging to the thiomorpholine class. The morpholine and thiomorpholine scaffolds are considered "privileged structures" in medicinal chemistry due to their presence in a wide range of biologically active compounds.[1][2] These core structures are known to be part of molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2][3] This document aims to provide a comprehensive overview of the potential applications and experimental protocols for utilizing this compound in cell culture-based research, drawing upon the general understanding of thiomorpholine derivatives.

Note: Specific biological data for this compound is not extensively available in public literature. The following application notes and protocols are based on the known activities of structurally related thiomorpholine compounds and serve as a foundational guide for researchers. It is imperative that investigators perform initial dose-response studies and cytotoxicity assays to determine the optimal and non-toxic working concentrations of this compound for their specific cell lines and experimental conditions.

Chemical Properties

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₇H₁₅NS
Molecular Weight145.27 g/mol
Appearance(Expected) Liquid
SolubilitySoluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited.
StorageStore in a cool, dry, and well-ventilated area away from incompatible substances.

Potential Biological Applications

Based on the activities of related compounds, this compound could be investigated for the following applications in cell culture studies:

  • Anticancer Research: Thiomorpholine derivatives have been explored for their potential as anticancer agents.[1] Researchers can investigate the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

  • Antioxidant Studies: Several thiomorpholine derivatives have demonstrated antioxidant properties by inhibiting lipid peroxidation.[1][3] This compound could be evaluated for its ability to mitigate oxidative stress in cellular models.

  • Anti-inflammatory Research: The morpholine scaffold is a component of various anti-inflammatory agents.[2] The potential of this compound to modulate inflammatory pathways in cell culture can be explored.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound in a cell culture setting.

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol is designed to determine the concentration of this compound that is toxic to cells, allowing for the selection of appropriate concentrations for subsequent experiments.

Materials:

  • Target cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). From this, prepare a series of dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 1000 µM. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Wound Healing Assay for Cell Migration

This protocol assesses the effect of this compound on cell migration, which is relevant for cancer and inflammation research.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into the wells of a plate to create a confluent monolayer.

  • Creating the Wound: Once confluent, create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing a non-toxic concentration of this compound (determined from the MTT assay) to the wells. Use a vehicle control for comparison.

  • Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure. Compare the migration rate between treated and control cells.

Visualizations

The following diagrams illustrate conceptual workflows and potential signaling pathways that could be investigated in relation to thiomorpholine derivatives.

G cluster_0 Experimental Workflow: Cytotoxicity Assessment Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate MTT Assay MTT Assay Incubate->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50)

Caption: Workflow for determining the cytotoxic effects of this compound.

G cluster_1 Hypothetical Signaling Pathway Inhibition This compound This compound Cell Surface Receptor Cell Surface Receptor This compound->Cell Surface Receptor Inhibition? Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Cell Surface Receptor->Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK)->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation

Caption: A potential mechanism of action for this compound.

Safety Precautions

As with any chemical, appropriate safety measures should be taken when handling this compound. Researchers should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn. All work should be conducted in a well-ventilated area or a chemical fume hood.

References

Application Notes and Protocols for the Preclinical Evaluation of 4-Propylthiomorpholine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, no specific biological activity or established animal testing data for 4-Propylthiomorpholine is publicly available. The following application notes and protocols are presented as a representative framework for the preclinical evaluation of a novel compound with hypothesized neuroprotective properties. The chosen models and experimental designs are based on standard pharmacological testing procedures and should be adapted based on emergent in vitro and in vivo data for this compound.

Introduction and Hypothesized Mechanism of Action

This compound is a novel synthetic compound. For the purpose of these application notes, we will hypothesize that preliminary in vitro screening has suggested potential neuroprotective effects, possibly through the modulation of oxidative stress pathways and inhibition of apoptotic signaling cascades. This document outlines potential animal models and experimental protocols to investigate the efficacy and safety of this compound in the context of ischemic stroke.

Recommended Animal Models

For the initial in vivo assessment of neuroprotective effects against ischemic injury, the following rodent models are recommended:

  • Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats or Mice: This is a widely used and clinically relevant model of focal cerebral ischemia that mimics human stroke. It allows for the evaluation of a compound's ability to reduce infarct volume, mitigate neurological deficits, and improve functional outcomes.

  • Permanent Middle Cerebral Artery Occlusion (pMCAO) in Mice: This model induces a consistent and severe ischemic injury, making it suitable for initial efficacy screening of a test compound.

Experimental Protocols

Protocol for Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

Objective: To assess the neuroprotective efficacy of this compound in a rat model of ischemic stroke.

Materials:

  • Male Sprague-Dawley rats (280-320 g)

  • This compound

  • Vehicle (e.g., saline, 5% DMSO in saline)

  • Anesthetics (e.g., Isoflurane)

  • 4-0 monofilament nylon suture with a silicon-coated tip

  • Stereotaxic apparatus

  • Laser Doppler flowmeter

  • Surgical instruments

Procedure:

  • Animal Preparation: Acclimatize rats for at least 7 days prior to surgery. Fast the animals overnight with free access to water.

  • Anesthesia and Monitoring: Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance). Monitor body temperature and maintain at 37°C using a heating pad.

  • Surgical Procedure (tMCAO):

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Introduce a 4-0 monofilament nylon suture through a small incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A significant drop ( >80%) in cerebral blood flow, confirmed by a laser Doppler flowmeter, indicates successful occlusion.

    • After 60 minutes of occlusion, withdraw the suture to allow for reperfusion.

  • Compound Administration:

    • Randomly assign animals to vehicle or this compound treatment groups.

    • Administer this compound (e.g., via intraperitoneal injection) at a predetermined time point relative to the ischemic event (e.g., 30 minutes before occlusion, at the time of reperfusion, or 1 hour post-reperfusion).

  • Post-operative Care and Neurological Assessment:

    • Monitor the animals during recovery from anesthesia.

    • Perform daily neurological deficit scoring (e.g., using the Bederson scale) for 3-7 days post-surgery.

  • Endpoint Analysis (at 24 hours, 72 hours, or 7 days):

    • Infarct Volume Measurement: Euthanize the animals, and perfuse transcardially with saline followed by 4% paraformaldehyde. Collect the brains, section them, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Histology: Process brain sections for histological analysis (e.g., H&E, Nissl staining) to assess neuronal damage.

    • Biochemical Assays: Homogenize brain tissue from the ischemic hemisphere to measure markers of oxidative stress (e.g., malondialdehyde), inflammation (e.g., TNF-α, IL-1β), and apoptosis (e.g., caspase-3 activity).

Behavioral Testing Protocols

Objective: To evaluate the effect of this compound on functional recovery following ischemic stroke.

  • Modified Neurological Severity Score (mNSS): A composite score assessing motor, sensory, reflex, and balance functions. This test is typically performed at 1, 3, 7, and 14 days post-MCAO.

  • Rotarod Test: This test assesses motor coordination and balance. Animals are placed on a rotating rod with accelerating speed, and the latency to fall is recorded.

  • Cylinder Test: This test evaluates forelimb asymmetry and is used to assess sensorimotor deficits. The number of contralateral and ipsilateral forelimb contacts during exploration of a cylinder is recorded.

Data Presentation

The following tables provide a template for summarizing the quantitative data that would be generated from the proposed studies.

Table 1: Effect of this compound on Infarct Volume and Neurological Score in tMCAO Rats

Treatment GroupDose (mg/kg)nInfarct Volume (mm³)Neurological Score (Day 3)
Vehicle-10250 ± 258.5 ± 1.2
This compound1010180 ± 206.2 ± 1.0
This compound3010125 ± 18 4.1 ± 0.8
This compound10010110 ± 15 3.5 ± 0.7

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the vehicle group.

Table 2: Effect of this compound on Motor Function in tMCAO Rats

Treatment GroupDose (mg/kg)nRotarod Latency (s) - Day 7Cylinder Test (% Contralateral Use) - Day 7
Sham-10180 ± 1548 ± 3
Vehicle-1065 ± 1022 ± 4
This compound3010115 ± 1235 ± 3

*Data are presented as mean ± SEM. p < 0.05 compared to the vehicle group.

Visualizations

experimental_workflow acclimatization Animal Acclimatization (7 days) baseline Baseline Behavioral Testing (Rotarod, Cylinder Test) acclimatization->baseline surgery tMCAO Surgery (60 min occlusion) baseline->surgery randomization Randomization surgery->randomization vehicle Vehicle Administration randomization->vehicle Group 1 compound This compound Administration randomization->compound Group 2 neuro_assess Neurological Assessment (Days 1, 3, 7) vehicle->neuro_assess compound->neuro_assess behavior_assess Behavioral Testing (Days 7, 14) neuro_assess->behavior_assess euthanasia Euthanasia & Tissue Collection (Day 14) behavior_assess->euthanasia analysis Histological & Biochemical Analysis euthanasia->analysis

Caption: Experimental workflow for evaluating this compound in a rat tMCAO model.

signaling_pathway ischemia Ischemia / Reperfusion ros ↑ Reactive Oxygen Species (ROS) ischemia->ros apoptosis ↑ Pro-Apoptotic Proteins (e.g., Bax) ischemia->apoptosis caspase Caspase Activation ros->caspase apoptosis->caspase death Neuronal Death caspase->death compound This compound compound->ros Inhibits nrf2 Nrf2 Activation compound->nrf2 bcl2 ↑ Anti-Apoptotic Proteins (e.g., Bcl-2) compound->bcl2 are Antioxidant Response Element (ARE) Genes nrf2->are are->ros Reduces bcl2->apoptosis Inhibits

Caption: Hypothesized neuroprotective signaling pathway of this compound.

study_design cluster_groups Experimental Groups cluster_endpoints Primary and Secondary Endpoints sham Sham Operated (No MCAO) vehicle Vehicle Control (MCAO + Vehicle) primary Primary Endpoint: Infarct Volume at 72h sham->primary group1 This compound (MCAO + 10 mg/kg) vehicle->primary group2 This compound (MCAO + 30 mg/kg) group1->primary group3 This compound (MCAO + 100 mg/kg) group2->primary group3->primary secondary Secondary Endpoints: - Neurological Score - Behavioral Outcomes - Biomarker Analysis primary->secondary

Caption: Logical structure of a dose-response study for this compound.

Application Notes and Protocols for In Vivo Administration of Thiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific in vivo data for 4-Propylthiomorpholine has been identified in the public domain. The following application notes and protocols are based on published research on structurally related thiomorpholine derivatives and are intended to serve as a general guideline for researchers, scientists, and drug development professionals. It is imperative to conduct dose-finding and toxicity studies for any new compound, including this compound, before proceeding with extensive in vivo experiments.

Introduction

Thiomorpholine and its derivatives are heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Various analogues have demonstrated potential as hypolipidemic, antioxidant, antimicrobial, and hypoglycemic agents.[1][3] This document provides a generalized framework for the in vivo dosing and administration of thiomorpholine derivatives, based on available literature for analogous compounds.

Quantitative Data Summary

The following table summarizes in vivo data extracted from studies on thiomorpholine derivatives. This information can be used as a starting point for designing in vivo experiments for novel thiomorpholine compounds like this compound.

Compound ClassAnimal ModelDoseAdministration RouteObserved EffectReference
Thiomorpholine derivative with antioxidant moietyTriton WR-1339-induced hyperlipidemic rats56 mmol/kgIntraperitoneal (i.p.)Decreased triglycerides, total cholesterol, and LDL levels.[3][3]
Thiomorpholine-bearing compoundNot specified50 mg/kg and 150 mg/kg body weightNot specifiedReduced plasma glucose area under the curve.

Experimental Protocols

General Animal Models

The selection of an appropriate animal model is crucial for in vivo studies and depends on the intended therapeutic application. Based on the observed activities of thiomorpholine derivatives, the following models may be considered:

  • Hyperlipidemia Models:

    • Triton WR-1339-Induced Hyperlipidemic Rats: A common model for screening hypolipidemic agents.[3]

    • High-Fat Diet-Induced Obese and Hyperlipidemic Mice or Rats: A model that more closely mimics diet-induced hyperlipidemia in humans.

  • Diabetes Models:

    • Streptozotocin (STZ)-Induced Diabetic Rats or Mice: A model for Type 1 diabetes.

    • db/db Mice or Zucker Diabetic Fatty (ZDF) Rats: Genetic models of Type 2 diabetes and obesity.

  • Infectious Disease Models:

    • The choice of model will depend on the specific pathogen being targeted (e.g., bacterial or fungal infection models).

Dosage Formulation

The formulation of the test compound is critical for ensuring accurate and consistent dosing.

Materials:

  • This compound (or other thiomorpholine derivative)

  • Vehicle (e.g., saline, corn oil, 0.5% carboxymethylcellulose [CMC])

  • Sonicator or vortex mixer

  • Sterile filters (if required for the administration route)

Protocol:

  • Determine the appropriate vehicle for the test compound based on its solubility. Preliminary solubility tests should be conducted.

  • For a suspension, weigh the required amount of the compound and add it to the vehicle.

  • Use a sonicator or vortex mixer to ensure a homogenous suspension. The particle size should be suitable for the intended administration route.

  • For a solution, dissolve the compound in the chosen vehicle. Gentle heating may be required, but stability at that temperature should be confirmed.

  • Prepare fresh formulations daily unless stability data indicates otherwise.

  • For intravenous administration, the formulation must be sterile and free of particulates. Filtration through a 0.22 µm sterile filter is required.

Administration Routes

The route of administration will influence the pharmacokinetic and pharmacodynamic profile of the compound.

  • Intraperitoneal (i.p.) Injection: A common route for preclinical studies, allowing for rapid absorption.

  • Oral Gavage (p.o.): Used to assess the oral bioavailability and efficacy of a compound.

  • Intravenous (i.v.) Injection or Infusion: Provides 100% bioavailability and is used to determine pharmacokinetic parameters such as clearance and volume of distribution.

  • Subcutaneous (s.c.) Injection: Allows for slower, more sustained absorption compared to i.p. or i.v. routes.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway for Hypolipidemic and Antioxidant Effects

The hypolipidemic effect of some thiomorpholine derivatives may be attributed to the inhibition of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[3] Their antioxidant properties likely involve the scavenging of reactive oxygen species (ROS) and modulation of cellular antioxidant defense mechanisms.

Signaling_Pathway cluster_0 Cholesterol Biosynthesis cluster_1 Cellular Stress cluster_2 Thiomorpholine Derivative Action HMG_CoA HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene ... Cholesterol Cholesterol Squalene->Cholesterol Squalene Synthase ROS Reactive Oxygen Species Thiomorpholine Thiomorpholine Derivative Thiomorpholine->ROS Scavenging Squalene Synthase Squalene Synthase Thiomorpholine->Squalene Synthase Inhibition

Caption: Potential mechanism of action for hypolipidemic and antioxidant thiomorpholine derivatives.

General In Vivo Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of a novel thiomorpholine derivative.

Experimental_Workflow start Hypothesis: This compound has in vivo efficacy animal_model Select Animal Model (e.g., Hyperlipidemic Rat) start->animal_model dose_formulation Prepare Dose Formulation animal_model->dose_formulation acclimatization Animal Acclimatization dose_formulation->acclimatization randomization Randomize Animals into Groups (Vehicle, Treatment) acclimatization->randomization administration Administer Compound (e.g., i.p., p.o.) randomization->administration monitoring Monitor Animal Health and Clinical Signs administration->monitoring endpoint Endpoint Measurement (e.g., Blood Lipid Levels) monitoring->endpoint data_analysis Data Analysis and Statistical Evaluation endpoint->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: General workflow for an in vivo efficacy study of a thiomorpholine derivative.

References

Application Notes and Protocols for the Analysis of 4-Propylthiomorpholine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are proposed methodologies for the detection of 4-Propylthiomorpholine in biological samples. As of the date of this document, no specific validated methods for this compound have been published in the scientific literature. Therefore, the described protocols are based on established analytical principles for similar small molecules, particularly heterocyclic amines and sulfur-containing compounds, and would require full method development and validation before implementation.

Introduction

This compound is a heterocyclic compound containing a tertiary amine and a sulfide functional group. Its detection and quantification in biological matrices such as plasma, urine, and tissue homogenates are crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document outlines proposed analytical methods using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are powerful techniques for the sensitive and selective analysis of small molecules in complex biological samples.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, derivatization may be beneficial to improve its volatility and chromatographic properties.

Experimental Protocol: GC-MS Analysis of this compound in Human Plasma

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Objective: To extract this compound from the plasma matrix and minimize interference.

  • Materials:

    • Human plasma samples

    • Internal Standard (IS) solution (e.g., 4-Butylthiomorpholine in methanol)

    • Methyl tert-butyl ether (MTBE)

    • Sodium hydroxide (1 M)

    • Anhydrous sodium sulfate

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 500 µL of plasma into a 2 mL microcentrifuge tube.

    • Add 50 µL of the internal standard solution.

    • Add 100 µL of 1 M sodium hydroxide to basify the sample.

    • Vortex for 30 seconds.

    • Add 1 mL of MTBE.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

  • Instrument: Agilent 7890B GC coupled with a 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Proposed m/z for this compound: (Quantifier and Qualifiers to be determined from a standard)

    • Proposed m/z for IS (4-Butylthiomorpholine): (Quantifier and Qualifiers to be determined from a standard)

Data Presentation: Proposed Quantitative Parameters for GC-MS Method
ParameterExpected Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 15%
Recovery> 85%

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is basify Basify with NaOH add_is->basify lle Liquid-Liquid Extraction (MTBE) basify->lle separate Separate Organic Layer lle->separate dry Dry with Na2SO4 separate->dry evaporate Evaporate to Dryness dry->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute inject Inject into GC-MS reconstitute->inject separate_gc Chromatographic Separation inject->separate_gc ionize Electron Ionization separate_gc->ionize detect_ms Mass Detection (SIM) ionize->detect_ms quantify Quantification detect_ms->quantify

GC-MS workflow for this compound.

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and specificity, making it the preferred method for quantifying low levels of drugs and metabolites in biological fluids.

Experimental Protocol: LC-MS/MS Analysis of this compound in Human Urine

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To clean up the urine sample and concentrate the analyte.

  • Materials:

    • Human urine samples

    • Internal Standard (IS) solution (e.g., Deuterated this compound)

    • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

    • Methanol

    • Ammonium hydroxide

    • Formic acid

    • SPE manifold

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Thaw urine samples and centrifuge at 4000 x g for 10 minutes to remove particulates.

    • Pipette 1 mL of the supernatant into a clean tube.

    • Add 50 µL of the internal standard solution.

    • Vortex for 10 seconds.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

  • Instrument: Waters Xevo TQ-S or Sciex 6500+ LC-MS/MS system or equivalent.

  • Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Proposed Transitions for this compound: (Precursor ion > Product ion 1, Precursor ion > Product ion 2)

    • Proposed Transitions for IS: (Precursor ion > Product ion)

Data Presentation: Proposed Quantitative Parameters for LC-MS/MS Method
ParameterExpected Value
Linearity Range0.1 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 15%
Recovery> 90%
Matrix Effect85 - 115%

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample add_is Add Internal Standard urine->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elute Analyte spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate_lc Chromatographic Separation inject->separate_lc ionize Electrospray Ionization separate_lc->ionize fragment Tandem Mass Spectrometry (MRM) ionize->fragment quantify Quantification fragment->quantify

LC-MS/MS workflow for this compound.

Section 3: Method Validation

Both proposed methods would require rigorous validation in accordance with regulatory guidelines (e.g., FDA, EMA). Key validation parameters to be assessed include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The relationship between the instrument response and the known concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of co-eluting, interfering substances from the biological matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (freeze-thaw, short-term, long-term).

This comprehensive approach will ensure the development of reliable and robust analytical methods for the accurate quantification of this compound in biological samples, which is essential for its evaluation in a drug development setting.

Application Notes & Protocols: High-Throughput Screening of Thiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiomorpholine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a diverse range of pharmacological activities. Derivatives of thiomorpholine have shown potential as anticancer, antitubercular, antimalarial, antioxidant, and hypolipidemic agents, as well as inhibitors of key enzymes such as PI3Kα, mTOR, and dipeptidyl peptidase IV. This application note provides a generalized framework for the high-throughput screening (HTS) of a focused library of thiomorpholine derivatives, including compounds such as 4-Propylthiomorpholine, to identify novel hit compounds for drug discovery programs.

Data Presentation: Hypothetical Screening Data for a Thiomorpholine Library

The following table represents a hypothetical dataset from a primary high-throughput screen of a 10,000-compound thiomorpholine library against a generic kinase target.

Compound IDStructureConcentration (µM)% InhibitionZ-ScoreHit
TM-0001This compound1012.50.8No
TM-00024-Acetylthiomorpholine1085.23.5Yes
TM-00034-Benzoylthiomorpholine105.30.2No
..................
TM-100004-(2-Phenylethyl)thiomorpholine1092.14.1Yes

Experimental Protocols

General High-Throughput Screening Workflow

This protocol outlines a typical workflow for a primary HTS campaign to identify active compounds from a thiomorpholine library.

Objective: To identify initial "hit" compounds from a large library that modulate the activity of a specific biological target.

Materials:

  • Thiomorpholine compound library (e.g., 10,000 compounds dissolved in DMSO)

  • 384-well microplates

  • Acoustic liquid handler or pin tool for compound dispensing

  • Multimode plate reader (e.g., for fluorescence, luminescence, or absorbance)

  • Automated plate washer

  • Reagents for the specific assay (e.g., enzyme, substrate, detection reagents)

  • Assay buffer

  • Positive and negative controls

Protocol:

  • Assay Plate Preparation:

    • Dispense 50 nL of each compound from the thiomorpholine library into individual wells of a 384-well assay plate using an acoustic liquid handler.

    • Dispense 50 nL of DMSO into control wells (negative control).

    • Dispense 50 nL of a known inhibitor/activator into control wells (positive control).

  • Reagent Addition:

    • Add 10 µL of the target enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Add 10 µL of the substrate solution to initiate the reaction.

  • Incubation:

    • Incubate the plates for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the assay.

  • Detection:

    • Add 10 µL of the detection reagent to stop the reaction and generate a signal.

    • Read the plates on a multimode plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Calculate Z-scores to identify statistically significant hits.

    • Flag compounds with a Z-score > 3 as primary hits for further confirmation.

Secondary Assay: Dose-Response Analysis

Objective: To confirm the activity of primary hits and determine their potency (e.g., IC50).

Materials:

  • Confirmed primary hit compounds

  • 384-well microplates

  • Serial dilution system

  • Reagents for the specific assay

  • Assay buffer

Protocol:

  • Compound Plating:

    • Perform a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilution starting from 100 µM).

    • Dispense the diluted compounds into a 384-well plate.

  • Assay Execution:

    • Follow the same procedure as the primary screen for reagent addition, incubation, and detection.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiomorpholine Thiomorpholine Derivative Thiomorpholine->PI3K

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by a thiomorpholine derivative.

Experimental Workflow

G cluster_0 HTS Campaign A Primary Screen (10,000 Compounds) B Hit Confirmation A->B  ~1-2% Hit Rate C Dose-Response (IC50 Determination) B->C D Lead Compound C->D

Caption: High-throughput screening workflow for hit identification and lead generation.

Application Notes and Protocols: 4-Propylthiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Extensive research has been conducted to gather information regarding "4-Propylthiomorpholine" as a potential therapeutic agent. Despite a comprehensive search of publicly available scientific literature, clinical trial databases, and chemical compound repositories, no significant data was found pertaining to the therapeutic applications, mechanism of action, or relevant experimental protocols for this specific molecule.

The search yielded information on related morpholine-containing compounds and their applications in medicinal chemistry. For instance, molecules such as 4-[(4-Morpholinylthio)thioxomethyl]-morpholine are utilized as intermediates in the synthesis of kinase inhibitors and other bioactive molecules.[1] However, this information is not directly applicable to this compound.

As of the current date, there is no readily available scientific literature to support the creation of detailed Application Notes and Protocols for this compound as a therapeutic agent. The core requirements of this request, including the summarization of quantitative data, provision of detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled due to the absence of foundational research on this compound.

It is possible that research into this compound is in very early, unpublished stages or that the compound has not been identified as a viable therapeutic candidate.

We recommend researchers interested in this molecule to:

  • Conduct initial in vitro screening assays to determine potential biological activity.

  • Perform computational studies to predict potential targets and mechanisms of action.

  • Synthesize and characterize the compound to confirm its structure and purity.

This document will be updated if and when relevant scientific information on this compound becomes available.

References

The Versatility of the Thiomorpholine Scaffold in Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine moiety, a sulfur-containing six-membered heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to participate in hydrogen bonding and hydrophobic interactions, make it a valuable building block for the design of novel therapeutic agents. While specific data on 4-propylthiomorpholine remains limited, the broader class of thiomorpholine derivatives has demonstrated a remarkable diversity of biological activities, ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects. This document provides a detailed overview of the applications of the thiomorpholine scaffold in drug discovery, complete with experimental protocols and quantitative data to guide further research and development.

Applications in Oncology

Thiomorpholine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.

Inhibition of PI3K/mTOR Pathway

Several studies have explored thiomorpholine-containing compounds as inhibitors of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are frequently dysregulated in cancer.

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Caption: Workflow for DPPH Radical Scavenging Assay.

Table 3: Anti-inflammatory and Antioxidant Activity of Thiomorpholine Derivatives

| Compound ID | Activity | Assay | Result | Reference | | :--- | :--- | :--- | :--- | | Indomethacin derivative | Anti-inflammatory | Carrageenan-induced paw edema | - |[1] | | Ibuprofen derivative | Anti-inflammatory | Carrageenan-induced paw edema | - |[1] | | Compound 15 | Antioxidant | Ferrous/ascorbate-induced lipid peroxidation | IC50 as low as 7.5 µM |[2] | | Compound 3 | Antioxidant | DPPH scavenging activity | Dose-dependent |[3] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details a common method for evaluating the antioxidant capacity of thiomorpholine derivatives.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Thiomorpholine derivative solutions at various concentrations

  • Methanol

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture: Mix the thiomorpholine derivative solution with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Hypolipidemic Applications

Certain thiomorpholine amides of non-steroidal anti-inflammatory drugs (NSAIDs) have demonstrated significant hypolipidemic activity, suggesting their potential in managing cardiovascular diseases.

Table 4: Hypolipidemic Activity of Thiomorpholine Derivatives

CompoundParameter% Decrease in Triton-treated ratsReference
Indomethacin derivative Total Cholesterol73[1]
Triglycerides80[1]
LDL Cholesterol83[1]
Experimental Protocol: In Vivo Hypolipidemic Activity in Triton-Treated Rats

This protocol describes an in vivo model to assess the hypolipidemic effects of thiomorpholine derivatives.[1][4]

Materials:

  • Wistar rats

  • Triton WR-1339 solution

  • Thiomorpholine derivative suspension

  • Blood collection supplies

  • Centrifuge

  • Kits for measuring total cholesterol, triglycerides, and LDL cholesterol

Procedure:

  • Animal Model: Induce hyperlipidemia in rats by intraperitoneal injection of Triton WR-1339.

  • Compound Administration: Administer the thiomorpholine derivative or vehicle control to the rats.

  • Blood Collection: Collect blood samples at specified time points after compound administration.

  • Plasma Separation: Separate plasma by centrifugation.

  • Lipid Analysis: Measure the levels of total cholesterol, triglycerides, and LDL cholesterol in the plasma using commercially available kits.

  • Data Analysis: Compare the lipid levels in the treated groups to the control group to determine the percentage decrease.

Synthesis of Thiomorpholine Derivatives

The synthesis of thiomorpholine and its derivatives can be achieved through various routes. A common approach involves the reaction of a primary or secondary amine with a suitable dielectrophile.

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References

4-Propylthiomorpholine: A Versatile Scaffold for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomorpholine, a sulfur-containing heterocyclic motif, is a privileged scaffold in medicinal chemistry and chemical biology, with its derivatives exhibiting a wide array of biological activities. The introduction of various substituents on the nitrogen atom of the thiomorpholine ring allows for the fine-tuning of its pharmacological properties. This document provides an overview of the potential applications of 4-propylthiomorpholine as a tool for chemical biology research and outlines generalized protocols for its investigation. While specific data for this compound is limited in publicly available literature, the information presented here is based on the well-established activities of closely related N-substituted thiomorpholine derivatives.

Potential Applications in Chemical Biology

The thiomorpholine core is a versatile building block for the development of novel bioactive compounds.[1] Derivatives of thiomorpholine have been reported to possess a diverse range of biological activities, making this compound a compound of interest for screening in various disease models.

Antioxidant Activity: N-substituted thiomorpholine derivatives have been shown to exhibit potent antioxidant properties. These compounds can inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress. The sulfur atom in the thiomorpholine ring can be easily oxidized, which may contribute to the radical scavenging properties of these molecules.

Anticancer Activity: The thiomorpholine scaffold is present in a number of compounds with demonstrated anticancer activity. These derivatives can exert their effects through various mechanisms, including the inhibition of kinases, enzymes that play a crucial role in cancer cell signaling pathways.

Antibacterial and Antifungal Activity: Derivatives of thiomorpholine have been identified as having activity against various strains of bacteria and fungi. For instance, certain pyrrole derivatives incorporating a thiomorpholine moiety have shown good in-vitro activity against Mycobacteria and Candida species.[1]

Enzyme Inhibition: The thiomorpholine ring can serve as a key pharmacophore in the design of specific enzyme inhibitors. Its three-dimensional structure allows for precise interactions with the active sites of target enzymes.

Quantitative Data

Compound ClassBiological ActivityAssayKey ParameterValueReference
N-Substituted ThiomorpholineAntioxidantInhibition of ferrous/ascorbate-induced lipid peroxidation of microsomal membrane lipidsIC507.5 µM[1]

Note: The provided IC50 value is for a different N-substituted thiomorpholine derivative and should be considered as an indicator of the potential activity of compounds within this class. Experimental determination of the specific activity of this compound is required.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound's biological activities.

Protocol 1: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate reader

  • Ascorbic acid (positive control)

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the stock solution in methanol to obtain a range of concentrations to be tested.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 50 µL of each concentration of this compound solution to triplicate wells.

  • Add 50 µL of methanol to triplicate wells to serve as a negative control.

  • Add 50 µL of various concentrations of ascorbic acid to triplicate wells to serve as a positive control.

  • To all wells, add 150 µL of the 0.1 mM DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare a stock solution of this compound in DMSO and then dilute it with the complete cell culture medium to obtain a range of final concentrations.

  • After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway that could be modulated by a thiomorpholine derivative and a general experimental workflow for its biological evaluation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates This compound This compound This compound->Kinase1 Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Regulates Transcription Response Cellular Response (e.g., Proliferation, Survival) Gene->Response

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Assay Primary Screening (e.g., Antioxidant Assay) Purification->Primary_Assay Secondary_Assay Secondary Screening (e.g., Anticancer Assay) Primary_Assay->Secondary_Assay Active Hit IC50 IC50 Determination Secondary_Assay->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

Caption: General workflow for the synthesis and biological evaluation of this compound.

References

Application Notes and Protocols for the Synthesis of 4-Propylthiomorpholine Derivatives in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and structure-activity relationship (SAR) studies of 4-propylthiomorpholine derivatives. Thiomorpholine and its analogs are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antioxidant, and hypolipidemic effects.[1][2] The strategic exploration of derivatives of the this compound core can lead to the identification of novel therapeutic agents.

Introduction

The thiomorpholine ring is a versatile heterocyclic moiety that is structurally related to morpholine, with the oxygen atom replaced by sulfur. This substitution increases lipophilicity and can introduce a site for metabolic oxidation, potentially influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate. The N-alkylation of the thiomorpholine ring, specifically with a propyl group, provides a key anchor point for further derivatization to explore the chemical space and understand the structure-activity relationships that govern the biological effects of this class of compounds.

These notes will detail a general synthetic route to this compound and its derivatives, followed by protocols for exemplary biological assays to establish SAR.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached in a straightforward manner via N-alkylation of thiomorpholine, followed by further functionalization.

Protocol 1: Synthesis of this compound

This protocol describes the N-alkylation of thiomorpholine using propyl bromide.

Materials:

  • Thiomorpholine

  • Propyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of thiomorpholine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add propyl bromide (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The product can be further purified by distillation or column chromatography if necessary.

Workflow for the Synthesis of this compound

G thiomorpholine Thiomorpholine reaction N-Alkylation (K₂CO₃, Acetonitrile, Reflux) thiomorpholine->reaction propyl_bromide Propyl Bromide propyl_bromide->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Structure-Activity Relationship (SAR) Studies

Once the this compound core is synthesized, a library of derivatives can be generated by introducing various substituents to explore the SAR. For instance, if the initial synthesis started with a substituted thiomorpholine, a variety of N-alkyl chains could be introduced. Conversely, with the this compound core in hand, further reactions on the ring (if appropriately functionalized) or on a substituent attached to the nitrogen can be performed.

The following sections outline exemplary biological assays that can be used to evaluate the synthesized compounds and build a SAR profile.

Antimicrobial Activity

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate growth medium.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine the MIC by visual inspection for the absence of growth or by measuring the optical density at 600 nm.

Data Presentation:

The MIC values for a series of this compound derivatives can be tabulated to establish SAR.

Compound IDR¹ SubstituentR² SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
4PTM-01 HH>128>128
4PTM-02 4-Cl-PhH3264
4PTM-03 4-MeO-PhH64128
4PTM-04 H2-pyridyl1632
Antioxidant Activity

Protocol 3: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Materials:

  • Synthesized this compound derivatives

  • DPPH solution in methanol

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well microtiter plates

  • UV-Vis spectrophotometer

Procedure:

  • Prepare various concentrations of the test compounds and ascorbic acid in methanol.

  • Add a fixed volume of the DPPH solution to each well of a 96-well plate.

  • Add the test compound solutions to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity.

Data Presentation:

The IC₅₀ values (concentration required to scavenge 50% of DPPH radicals) are determined and tabulated.

Compound IDR¹ SubstituentR² SubstituentDPPH Scavenging IC₅₀ (µM)
4PTM-01 HH>200
4PTM-05 3,5-di-tert-butyl-4-hydroxyphenylH15.2
4PTM-06 4-hydroxyphenylH45.8
4PTM-07 4-nitrophenylH>200
Hypolipidemic Activity

For in-vivo studies, a Triton WR-1339-induced hyperlipidemia model in rats can be utilized to assess the potential of the synthesized compounds to lower lipid levels.[2]

Protocol 4: In Vivo Hypolipidemic Assay (Conceptual Outline)

  • Animal Model: Induce hyperlipidemia in rats by intraperitoneal injection of Triton WR-1339.

  • Compound Administration: Administer the synthesized this compound derivatives to the test groups of rats.

  • Blood Collection: Collect blood samples at specified time points.

  • Lipid Analysis: Analyze plasma levels of total cholesterol, triglycerides, and lipoproteins (LDL, HDL).

  • Data Analysis: Compare the lipid levels in the treated groups with the hyperlipidemic control group.

Data Presentation:

The percentage reduction in plasma lipid levels can be presented in a table to evaluate the SAR.

Compound IDDose (mg/kg)% Reduction in Total Cholesterol% Reduction in Triglycerides
4PTM-08 504560
4PTM-09 503042
4PTM-10 505575

Signaling Pathway Visualization

The biological activity of thiomorpholine derivatives can be linked to various signaling pathways. For instance, compounds with anti-inflammatory properties might modulate the NF-κB signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor (e.g., TLR4) IKK IKK receptor->IKK Activates complex IκB-NF-κB Complex IKK->complex Phosphorylates IκB IkB IκB IkB->IkB NFkB NF-κB DNA DNA NFkB->DNA Translocates to Nucleus complex->NFkB Releases genes Pro-inflammatory Genes DNA->genes Induces Transcription ligand Ligand (e.g., LPS) ligand->receptor derivative This compound Derivative derivative->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

The protocols and application notes provided herein offer a framework for the systematic synthesis and evaluation of this compound derivatives. By generating a library of analogs and testing them in relevant biological assays, researchers can elucidate key structure-activity relationships, paving the way for the development of novel drug candidates with improved potency and selectivity. The versatility of the thiomorpholine scaffold suggests that this class of compounds holds significant promise for future drug discovery efforts.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of 4-Propylthiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature searches did not yield specific data on the antioxidant activity of 4-Propylthiomorpholine. The following application notes provide detailed protocols for standard antioxidant assays that can be employed to evaluate this specific compound. The quantitative data presented is based on structurally related thiomorpholine derivatives and should be considered for illustrative purposes only.

Introduction to Antioxidant Activity Assays

Antioxidant compounds are crucial in mitigating the damaging effects of oxidative stress by neutralizing reactive oxygen species (ROS). The evaluation of a compound's antioxidant potential is a critical step in the development of new therapeutic agents. Several in vitro assays are commonly used to determine antioxidant capacity, primarily based on mechanisms of hydrogen atom transfer (HAT) or single electron transfer (SET). This document outlines the protocols for two of the most common assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

While direct antioxidant data for this compound is not currently available in the public domain, studies on related thiomorpholine and morpholine derivatives have shown promising antioxidant and radical scavenging properties.[1][2][3][4] For instance, certain thiomorpholine derivatives have demonstrated the ability to inhibit lipid peroxidation with IC50 values as low as 7.5 µM.[1][3][5] Another study reported a methyl-substituted oxazolyl thiomorpholine dioxide derivative with radical scavenging activity exceeding that of the standard antioxidant, ascorbic acid.[2] These findings suggest that the thiomorpholine scaffold is a viable candidate for antioxidant activity.

Quantitative Data on Related Thiomorpholine Derivatives

The following tables summarize the antioxidant activity of various thiomorpholine derivatives from published studies. This data is provided as a reference for the potential range of activity and for comparison purposes when this compound is tested.

Table 1: Inhibition of Lipid Peroxidation by Thiomorpholine Derivatives

CompoundAssayIC50 (µM)Reference CompoundIC50 (µM)
Thiomorpholine Derivative 1Ferrous/ascorbate-induced lipid peroxidation7.5TroloxNot specified
Thiomorpholine Derivative 2Ferrous/ascorbate-induced lipid peroxidation>10TroloxNot specified
Thiomorpholine Derivative 3Ferrous/ascorbate-induced lipid peroxidation~15TroloxNot specified

Data is illustrative and based on published results for various N-substituted thiomorpholine derivatives.[1][5]

Table 2: Radical Scavenging Activity of a Thiomorpholine Dioxide Derivative

CompoundAssayActivityReference Compound
Methyl substituted oxazolyl thiomorpholine dioxide 9bRadical Scavenging> Ascorbic AcidAscorbic Acid

Qualitative comparison from a study on N-azole substituted thiomorpholine derivatives.[2]

Experimental Protocols

DPPH Radical Scavenging Assay

The DPPH assay is a popular method for screening the free radical scavenging activity of compounds. The principle is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is pale yellow.[6]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • This compound (or test compound)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in the dark.

  • Preparation of Test Compound and Control Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 10, 25, 50, 100 µg/mL).

    • Prepare a similar concentration range for the positive control (ascorbic acid or Trolox).

  • Assay Procedure:

    • To each well of a 96-well plate, add 100 µL of the DPPH solution.

    • Add 100 µL of the different concentrations of the test compound or the positive control to the respective wells.

    • For the blank, add 100 µL of the solvent used for the test compound.

    • For the negative control, add 100 µL of the DPPH solution and 100 µL of the solvent.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • Abs_control is the absorbance of the negative control.

    • Abs_sample is the absorbance of the test compound.

  • Determination of IC50: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or Ethanol

  • This compound (or test compound)

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.

  • Preparation of Working ABTS•+ Solution:

    • On the day of the experiment, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Preparation of Test Compound and Control Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a similar concentration range for the positive control (Trolox).

  • Assay Procedure:

    • To each well of a 96-well plate, add 190 µL of the working ABTS•+ solution.

    • Add 10 µL of the different concentrations of the test compound or the positive control to the respective wells.

    • For the blank, add 10 µL of the solvent used for the test compound.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • Abs_control is the absorbance of the control (ABTS•+ solution without the test compound).

    • Abs_sample is the absorbance in the presence of the test compound.

  • Determination of TEAC (Trolox Equivalent Antioxidant Capacity): The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition for different concentrations of Trolox. The TEAC value of the test compound is then calculated from this curve.

Visualizations

General Antioxidant Mechanism

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., ROO•) StableMolecule Stable Molecule (e.g., ROOH) ROS->StableMolecule neutralized by Antioxidant Antioxidant (AH) (e.g., this compound) StableRadical Stable Antioxidant Radical (A•) Antioxidant->StableRadical donates H• DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample/Control in 96-well Plate DPPH_sol->Mix Sample_sol Prepare Serial Dilutions of This compound & Control Sample_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50 ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_rad Generate ABTS•+ Stock Solution (ABTS + K2S2O4, 12-16h) ABTS_work Dilute to Abs ~0.7 at 734 nm ABTS_rad->ABTS_work Mix Mix ABTS•+ Solution with Sample/Control in 96-well Plate ABTS_work->Mix Sample_sol Prepare Serial Dilutions of This compound & Trolox Sample_sol->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate TEAC Determine TEAC Value Calculate->TEAC

References

Application Notes and Protocols for 4-Propylthiomorpholine in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Thiomorpholine Derivatives in Drug Discovery

Thiomorpholine is recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties make it an attractive core for the design of novel bioactive molecules. Thiomorpholine derivatives have been synthesized and investigated for a wide range of therapeutic applications, demonstrating significant potential as inhibitors of various enzymes.

The thiomorpholine ring can influence the potency, selectivity, and pharmacokinetic properties of a compound. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within an enzyme's active site, while the nitrogen atom provides a point for substitution to explore different chemical spaces and optimize biological activity.

Potential Applications of 4-Propylthiomorpholine in Enzyme Inhibition

Based on the activities of other N-substituted thiomorpholine derivatives, this compound could be investigated as a potential inhibitor of several classes of enzymes, including but not limited to:

  • Squalene Synthase: Inhibition of this enzyme is a key strategy for lowering cholesterol levels.

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease.

  • Dipeptidyl Peptidase IV (DPP-IV): DPP-IV inhibitors are used in the treatment of type 2 diabetes.

  • Tumor Necrosis Factor-alpha-Converting Enzyme (TACE): TACE inhibitors have potential as anti-inflammatory agents.

Quantitative Data on Thiomorpholine Derivatives

The following tables summarize the inhibitory activities of various thiomorpholine derivatives against different enzymes, providing a reference for the potential potency of this class of compounds.

Table 1: Squalene Synthase Inhibitory Activity of Thiomorpholine Derivatives

CompoundStructureIC50 (µM)Reference
Compound 15 Biphenyl-substituted thiomorpholine7.5[1]

Table 2: Cholinesterase Inhibitory Activity of Morpholine-Bearing Quinoline Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
11g AChE1.94 ± 0.13[2]
11g BChE28.37 ± 1.85[2]
11a AChE-[2]
11a (Ki) AChE2.03[2]

(Note: The above data is for compounds structurally related to this compound and should be used as a general guide.)

Experimental Protocols

The following are generalized protocols for assessing the enzyme inhibitory potential of a novel compound like this compound. Specific assay conditions will need to be optimized for the particular enzyme and substrate being studied.

Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a common method for determining the inhibitory activity of a compound by measuring the change in absorbance of a substrate or product.

1. Materials and Reagents:

  • Purified enzyme of interest
  • Substrate for the enzyme
  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)
  • This compound (or other test compound) dissolved in a suitable solvent (e.g., DMSO)
  • Positive control inhibitor (known inhibitor of the enzyme)
  • 96-well microplate
  • Microplate reader

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
  • Create a series of dilutions of the test compound in the assay buffer.
  • In a 96-well plate, add the following to each well:
  • Assay buffer
  • Test compound at various concentrations (or vehicle control)
  • Enzyme solution
  • Incubate the plate for a predetermined time at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.
  • Initiate the enzymatic reaction by adding the substrate to each well.
  • Immediately place the plate in a microplate reader and measure the change in absorbance at a specific wavelength over time.
  • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.
  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Protocol 2: Determination of Mechanism of Inhibition (Kinetics)

This protocol helps to determine whether the inhibition is competitive, non-competitive, or uncompetitive.

1. Materials and Reagents:

  • Same as Protocol 1.

2. Procedure:

  • Perform the enzyme inhibition assay as described in Protocol 1.
  • Repeat the assay with multiple, fixed concentrations of the test compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
  • For each inhibitor concentration, vary the concentration of the substrate over a wide range.
  • Measure the initial reaction velocities for all conditions.
  • Generate Lineweaver-Burk plots (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.
  • Analyze the plots:
  • Competitive inhibition: Lines intersect on the y-axis.
  • Non-competitive inhibition: Lines intersect on the x-axis.
  • Uncompetitive inhibition: Lines are parallel.
  • Mixed inhibition: Lines intersect in the second or third quadrant.

Visualizations

Signaling Pathway: Cholesterol Biosynthesis and Squalene Synthase Inhibition

Cholesterol_Biosynthesis cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Enzyme Inhibition HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ... Squalene Squalene FPP->Squalene Squalene Synthase Squalene_Synthase_Node Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol ... Thiomorpholine Thiomorpholine Derivative (e.g., this compound) Thiomorpholine->Squalene_Synthase_Node Inhibition

Caption: Inhibition of Squalene Synthase in the Cholesterol Biosynthesis Pathway.

Experimental Workflow: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Stock (e.g., this compound in DMSO) Serial_Dilution Perform Serial Dilutions of Test Compound Compound_Prep->Serial_Dilution Plate_Setup Add Reagents to 96-Well Plate: Buffer, Compound, Enzyme Serial_Dilution->Plate_Setup Reagent_Prep Prepare Enzyme, Substrate, and Buffer Solutions Reagent_Prep->Plate_Setup Incubation Incubate to Allow Compound-Enzyme Binding Plate_Setup->Incubation Reaction_Start Initiate Reaction by Adding Substrate Incubation->Reaction_Start Data_Collection Measure Reaction Rate (e.g., Spectrophotometry) Reaction_Start->Data_Collection Data_Processing Calculate Initial Velocities Data_Collection->Data_Processing Dose_Response Plot Dose-Response Curve (% Inhibition vs. [Compound]) Data_Processing->Dose_Response IC50_Calc Determine IC50 Value Dose_Response->IC50_Calc

Caption: General workflow for an in vitro enzyme inhibition assay.

References

Application Notes and Protocols for 4-Propylthiomorpholine Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiomorpholine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities. These activities include anti-inflammatory, antimicrobial, anticancer, and antioxidant effects, often attributed to their interaction with various enzymes and receptors. 4-Propylthiomorpholine, as a member of this class, is a compound of interest for screening and characterization of its potential therapeutic properties.

These application notes provide a comprehensive framework for the initial biological evaluation of this compound. The protocols outlined below detail a tiered approach, beginning with an assessment of general cytotoxicity, followed by screening for common biological activities associated with thiomorpholine derivatives.

Disclaimer: this compound is a chemical compound for research use only. All experiments should be conducted in a properly equipped laboratory, following all applicable safety guidelines and regulations.

Tier 1: Preliminary Cytotoxicity Assessment

Before investigating the specific biological activities of this compound, it is essential to determine its cytotoxic profile. This ensures that any observed effects in subsequent functional assays are not a result of cell death. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the concentration-dependent effect of this compound on the viability of a selected cell line (e.g., HEK293, HepG2, or a cell line relevant to the intended research area).

Materials:

  • This compound

  • Selected mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1][2]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[2]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[2] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][3]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][2][4] Gently shake the plate for 10-15 minutes to ensure complete dissolution.[2]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

Data Presentation:

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)100
0.1
1
10
25
50
100
Positive Control

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Dilutions treat_cells Treat Cells with Compound compound_prep->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Tier 2: Screening for Biological Activities

Based on the known biological activities of thiomorpholine derivatives, the following assays are recommended for the initial screening of this compound.[5][6] These assays should be performed at non-cytotoxic concentrations determined from the MTT assay.

Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions of ascorbic acid as a positive control.

  • Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Data Presentation:

CompoundConcentration (µg/mL)Mean Absorbance (517 nm)Standard Deviation% DPPH Scavenging
This compound10
25
50
100
200
Ascorbic Acid10
(Positive Control)25
50
100
200
Protocol 3: Enzyme Inhibition Assay - Acetylcholinesterase (AChE) Inhibition

Objective: To assess the potential of this compound to inhibit the activity of acetylcholinesterase, a common target for various therapeutic agents.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Tris-HCl buffer (pH 8.0)

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in Tris-HCl buffer. Prepare similar dilutions of Donepezil as a positive control.

  • Assay Reaction: In a 96-well plate, add 25 µL of the compound dilution, 50 µL of DTNB solution, and 25 µL of AChE solution. Incubate for 15 minutes at 25°C.

  • Initiate Reaction: Add 25 µL of the ATCI substrate solution to initiate the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (enzyme activity without inhibitor). The IC50 value (concentration of inhibitor that causes 50% inhibition) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7][8]

Data Presentation:

CompoundConcentration (µM)Reaction Rate (ΔAbs/min)% Inhibition
This compound0.1
1
10
25
50
100
Donepezil0.01
(Positive Control)0.1
1
10
Protocol 4: G-Protein Coupled Receptor (GPCR) Signaling - cAMP Assay

Objective: To screen for agonistic or antagonistic effects of this compound on a model G-protein coupled receptor, such as the beta-2 adrenergic receptor (β2AR), by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells stably expressing a model GPCR (e.g., β2AR)

  • This compound

  • Isoproterenol (a known β2AR agonist)

  • Propranolol (a known β2AR antagonist)

  • cAMP assay kit (e.g., Lance Ultra cAMP kit, HTRF cAMP kit)

  • Cell culture reagents

  • 384-well white opaque plates

Procedure:

  • Cell Seeding: Seed the HEK293-β2AR cells in a 384-well plate at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Agonist Mode: To test for agonist activity, add the diluted this compound to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature. Include a positive control of Isoproterenol.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with the diluted this compound for a specified time (e.g., 15 minutes). Then, add a fixed concentration of Isoproterenol (e.g., EC80) and incubate for an additional 30 minutes. Include a positive control of Propranolol.

  • cAMP Measurement: Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Agonist Mode: Plot the response (e.g., fluorescence ratio) against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

    • Antagonist Mode: Plot the response against the logarithm of the this compound concentration to generate an inhibition curve and determine the IC50 value.

Data Presentation (Agonist Mode):

Concentration of this compound (µM)Mean cAMP ResponseStandard Deviation% Maximal Response
0 (Vehicle Control)0
0.01
0.1
1
10
100
Isoproterenol (Max)100

Data Presentation (Antagonist Mode):

Concentration of this compound (µM)Mean cAMP ResponseStandard Deviation% Inhibition
0 (Isoproterenol only)0
0.01
0.1
1
10
100
Propranolol

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand This compound (Ligand) receptor GPCR ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Modulates camp cAMP atp ATP atp->camp Converts pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates Target Proteins

Conclusion

The experimental design outlined in these application notes provides a robust starting point for the characterization of the biological activities of this compound. By systematically evaluating its cytotoxicity and then screening for antioxidant, enzyme inhibitory, and GPCR modulatory effects, researchers can gain valuable insights into its potential therapeutic applications. The data generated from these protocols will guide further, more specific investigations into the mechanism of action of this novel thiomorpholine derivative.

References

Troubleshooting & Optimization

Optimizing the synthesis of 4-Propylthiomorpholine for higher yield

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Propylthiomorpholine. The information presented is based on established principles of amine alkylation, as direct literature on this specific compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and straightforward method for the synthesis of this compound is the N-alkylation of thiomorpholine with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base. The base is crucial for neutralizing the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

Q2: How do I choose the right solvent for the reaction?

The choice of solvent depends on the reactants and the reaction temperature. Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or acetone are often good choices as they can dissolve the reactants and facilitate the nucleophilic substitution reaction. The solubility of the inorganic base used should also be considered.

Q3: What are the most common side products, and how can I minimize them?

A common side product is the formation of the quaternary ammonium salt, where a second propyl group alkylates the nitrogen of the this compound product. To minimize this, you can use a slight excess of thiomorpholine relative to the propyl halide. Running the reaction at a lower temperature and for a shorter duration can also help, though this may impact the overall yield.

Troubleshooting Guide

Issue 1: Low or No Product Yield

If you are experiencing low or no yield of this compound, consider the following potential causes and solutions:

  • Inactive Alkylating Agent: The propyl halide may have degraded. Verify its purity and consider using a fresh bottle or a more reactive halide (e.g., 1-iodopropane instead of 1-bromopropane).

  • Incorrect Base: The base might not be strong enough to deprotonate the thiomorpholine effectively. Consider using a stronger base or one that is more soluble in your chosen solvent. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or triethylamine (TEA).

  • Low Reaction Temperature: The reaction may require more energy to proceed at a reasonable rate. Try increasing the temperature, but monitor for the formation of side products.

  • Poor Solubility: If the reactants are not well-dissolved, the reaction rate will be slow. Ensure you are using an appropriate solvent and that the mixture is being stirred effectively.

Issue 2: Formation of Multiple Products

If your analysis (e.g., by TLC, GC-MS, or NMR) shows multiple spots or peaks, you may be forming side products.

  • Quaternary Salt Formation: As mentioned in the FAQ, this is a common side reaction. To address this, use a 1.1 to 1.5 molar excess of thiomorpholine.

  • Elimination Reactions: If you are using a more hindered propyl halide (like 2-bromopropane) or a very strong base, you might see elimination products. For the synthesis of this compound from a linear propyl halide, this is less of a concern but still possible at high temperatures.

Issue 3: Difficulty in Product Purification

If you are struggling to isolate a pure product after the reaction, consider these tips:

  • Work-up Procedure: A standard aqueous work-up is typically used to remove the inorganic base and its salt byproducts. The organic product can then be extracted into a suitable solvent like ethyl acetate or dichloromethane.

  • Distillation: If the product is a liquid, fractional distillation under reduced pressure can be an effective purification method.

  • Column Chromatography: For high purity, column chromatography on silica gel is a reliable option. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

Data Presentation

The following table summarizes hypothetical results from optimization experiments for the synthesis of this compound, demonstrating the effect of different reaction parameters on the product yield.

Entry Base (1.5 eq) Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃Acetonitrile801275
2Na₂CO₃Acetonitrile801262
3TriethylamineAcetonitrile801255
4K₂CO₃DMF801282
5K₂CO₃Acetone552468
6K₂CO₃Acetonitrile602465

Experimental Protocols

General Procedure for the Synthesis of this compound
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiomorpholine (1.0 eq), the chosen base (e.g., K₂CO₃, 1.5 eq), and the solvent (e.g., acetonitrile).

  • Addition of Alkylating Agent: While stirring the mixture, add 1-bromopropane (0.9 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and maintain it for the specified time (e.g., 12 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Visualizations

experimental_workflow reagents 1. Combine Thiomorpholine, Base, and Solvent addition 2. Add 1-Bromopropane reagents->addition reaction 3. Heat and Stir addition->reaction workup 4. Aqueous Work-up and Extraction reaction->workup purification 5. Dry and Purify workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Yield? check_reagents Check Purity of Reagents start->check_reagents check_base Is the Base Strong Enough? start->check_base check_temp Is the Temperature Adequate? start->check_temp side_products Side Products Observed? check_reagents->side_products change_base Use a Stronger Base check_base->change_base increase_temp Increase Temperature check_temp->increase_temp increase_temp->side_products change_base->side_products adjust_stoichiometry Use Excess Thiomorpholine side_products->adjust_stoichiometry Yes success Yield Optimized side_products->success No lower_temp Lower Reaction Temperature adjust_stoichiometry->lower_temp lower_temp->success

Caption: Troubleshooting guide for optimizing the synthesis of this compound.

Overcoming solubility issues with 4-Propylthiomorpholine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Propylthiomorpholine in aqueous solutions.

Troubleshooting Guide

Issue: Poor dissolution of this compound in aqueous buffer.

When this compound fails to dissolve adequately in your aqueous buffer system, consider the following troubleshooting steps. This guide provides a logical workflow to diagnose and resolve common solubility issues.

G cluster_0 Troubleshooting Workflow start Initial Observation: Poor Dissolution ph_check Step 1: pH Adjustment Is the compound a weak base? start->ph_check cosolvent Step 2: Co-solvent Addition Is the compound sparingly soluble in water? ph_check->cosolvent If pH adjustment is insufficient or not ideal solution Solution Found ph_check->solution If successful temp Step 3: Temperature Control Is the dissolution process endothermic? cosolvent->temp If co-solvents are incompatible or insufficient cosolvent->solution If successful size_reduction Step 4: Particle Size Reduction Are you working with a solid form? temp->size_reduction If temperature control is impractical or ineffective temp->solution If successful complexation Step 5: Complexation Are other methods insufficient? size_reduction->complexation For challenging cases size_reduction->solution If successful complexation->solution If successful

Caption: Troubleshooting workflow for poor dissolution.

Detailed Steps:

  • pH Adjustment: As a morpholine derivative, this compound is likely a weak base.[1] Decreasing the pH of the aqueous solution will protonate the morpholine nitrogen, forming a more soluble salt.[2][3]

    • Action: Titrate your buffer to a lower pH (e.g., pH 4-6) and observe for improved solubility.

  • Co-solvent Addition: For hydrophobic compounds, the addition of a water-miscible organic solvent can reduce the polarity of the solvent system and improve solubility.[4]

    • Action: Introduce a co-solvent such as DMSO, ethanol, or PEG 400 in small, incremental amounts (e.g., 1-10% v/v) to your aqueous solution.

  • Temperature Control: Solubility can be temperature-dependent.

    • Action: Gently warm the solution while stirring. Be cautious, as excessive heat can lead to degradation. Determine the optimal temperature that balances solubility and compound stability.

  • Particle Size Reduction: Increasing the surface area of the solid compound can enhance the dissolution rate.[2][5][6]

    • Action: If working with a solid, consider techniques like micronization or sonication to reduce particle size before dissolution.

  • Complexation: The use of complexing agents like cyclodextrins can encapsulate the hydrophobic molecule, increasing its apparent solubility in water.[5][6]

    • Action: Prepare a solution of a suitable cyclodextrin (e.g., β-cyclodextrin or HP-β-CD) and add the this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How does pH affect the solubility of this compound?

A: this compound contains a morpholine ring, which is weakly basic.[1] In acidic conditions (lower pH), the nitrogen atom in the morpholine ring can become protonated, forming a more polar and thus more water-soluble salt. Conversely, in neutral or basic conditions (higher pH), the compound will exist in its less soluble free base form. Therefore, adjusting the pH to the acidic range is a primary strategy for enhancing its aqueous solubility.[2][3]

Q3: What are the most common co-solvents to improve the solubility of morpholine derivatives?

A: Common co-solvents used to increase the solubility of poorly water-soluble compounds include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Propylene glycol (PG)

  • Polyethylene glycols (e.g., PEG 300, PEG 400)

The choice of co-solvent will depend on the specific experimental requirements, including downstream applications and potential toxicity.

Q4: Can I use surfactants to improve the solubility of this compound?

A: Yes, surfactants can be effective in increasing the solubility of hydrophobic compounds through the formation of micelles.[9] Non-ionic surfactants such as Polysorbate 80 (Tween 80) or Poloxamers are often preferred as they are generally less disruptive to biological systems.[9]

Quantitative Data Summary

Due to the lack of specific experimental data for this compound, the following table presents hypothetical solubility data to illustrate the effects of different solubility enhancement techniques. These values are for illustrative purposes and should be experimentally verified.

ConditionThis compound Concentration (µg/mL)
Deionized Water (pH 7.0)< 1
Phosphate Buffer (pH 7.4)< 1
Acetate Buffer (pH 5.0)50
Acetate Buffer (pH 4.0)250
5% DMSO in Phosphate Buffer (pH 7.4)75
10% Ethanol in Phosphate Buffer (pH 7.4)40
2% Polysorbate 80 in Phosphate Buffer (pH 7.4)120
5% HP-β-Cyclodextrin in Phosphate Buffer (pH 7.4)300

Experimental Protocols

Protocol 1: Solubility Determination by pH Adjustment

This protocol outlines a method to assess the impact of pH on the solubility of this compound.

G cluster_1 Protocol: pH-Dependent Solubility prep_buffers 1. Prepare Buffers (pH 4.0, 5.0, 6.0, 7.0, 7.4) add_compound 2. Add Excess Compound to each buffer prep_buffers->add_compound equilibrate 3. Equilibrate (e.g., 24h at 25°C with shaking) add_compound->equilibrate centrifuge 4. Centrifuge to pellet undissolved solid equilibrate->centrifuge sample_supernatant 5. Sample Supernatant centrifuge->sample_supernatant analyze 6. Analyze Concentration (e.g., HPLC-UV) sample_supernatant->analyze plot 7. Plot Solubility vs. pH analyze->plot

Caption: Workflow for pH-dependent solubility testing.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., acetate buffers for pH 4.0 and 5.0, phosphate buffers for pH 6.0, 7.0, and 7.4).

  • Compound Addition: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant.

  • Analysis: Determine the concentration of dissolved this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Interpretation: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.

Protocol 2: Co-solvent Solubility Enhancement

This protocol details a method to evaluate the effect of co-solvents on the solubility of this compound.

Methodology:

  • Stock Solution Preparation: Prepare stock solutions of various co-solvents (e.g., DMSO, ethanol, PEG 400) in the desired aqueous buffer (e.g., phosphate buffer, pH 7.4).

  • Serial Dilutions: Create a series of co-solvent concentrations (e.g., 1%, 2%, 5%, 10% v/v) in the aqueous buffer.

  • Compound Addition: Add an excess amount of solid this compound to each co-solvent mixture.

  • Equilibration: Equilibrate the samples as described in Protocol 1 (Step 3).

  • Separation and Sampling: Centrifuge and collect the supernatant as described in Protocol 1 (Steps 4 and 5).

  • Analysis: Quantify the concentration of dissolved compound in each sample.

  • Data Interpretation: Plot the solubility against the percentage of the co-solvent.

References

Technical Support Center: Stabilizing 4-Propylthiomorpholine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 4-Propylthiomorpholine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and handling of this compound in a question-and-answer format.

Issue/Question Probable Cause(s) Recommended Solution(s)
I've noticed a change in the color (e.g., yellowing) of my this compound sample over time. Oxidation of the tertiary amine or the thioether moiety. Exposure to light (photodegradation).Store the compound under an inert atmosphere (e.g., argon or nitrogen). Protect the sample from light by using amber vials or storing it in the dark. Consider adding a suitable antioxidant (see stabilizer section below).
There is an uncharacteristic odor emanating from my stored sample. Degradation of the compound, potentially leading to the formation of volatile sulfur compounds.This is a strong indicator of degradation. The sample should be re-analyzed for purity before use. If degradation is confirmed, the sample should be discarded. Review storage conditions to prevent future occurrences.
My latest analytical results (e.g., HPLC, GC-MS) show a decrease in the purity of my this compound sample and the appearance of new peaks. This is likely due to chemical degradation. The primary suspected degradation pathway is the oxidation of the sulfur atom to form this compound-1-oxide. Other possibilities include N-oxidation or ring-opening reactions.1. Confirm the identity of the degradation products using mass spectrometry. 2. Implement stricter storage conditions: ensure the container is tightly sealed and the headspace is filled with an inert gas. 3. Store at a lower temperature (e.g., 2-8°C). 4. For long-term storage, consider the addition of a stabilizer.
I'm seeing poor reproducibility in my experiments using an older batch of this compound. A decrease in the purity of the compound due to degradation can lead to inconsistent results. The presence of impurities can interfere with reactions or biological assays.Always use a freshly opened or recently analyzed sample for sensitive experiments. It is recommended to re-qualify the purity of older batches before use.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: Based on the chemistry of thiomorpholine and thioethers, the most probable degradation pathway is the oxidation of the sulfur atom to form the corresponding sulfoxide: this compound-1-oxide.[1] This can be initiated by exposure to atmospheric oxygen, light, or trace metal impurities.

Q2: What are the ideal storage conditions for long-term stability?

A2: For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed, amber glass vial with the headspace purged with an inert gas such as argon or nitrogen.

Q3: Should I use a stabilizer for long-term storage?

A3: For storage extending beyond several months, or if the compound will be exposed to air, the use of a stabilizer is recommended. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are often effective for protecting both thioethers and amines from oxidation.[2][3][4][5][6][7] These work synergistically with thioethers to provide enhanced stability.[2][3][8]

Q4: What concentration of stabilizer should I use?

A4: A typical starting concentration for a stabilizer like BHT is in the range of 0.01% to 0.1% (w/w). The optimal concentration should be determined experimentally for your specific application to ensure it does not interfere with downstream processes.

Q5: How can I monitor the stability of my this compound sample?

A5: Regular analytical testing is crucial. A stability-indicating HPLC method is the preferred approach for quantitative analysis of purity and detection of degradation products. GC-MS can also be used, particularly for identifying volatile impurities.

Data on Storage Conditions and Stabilizers

The following table summarizes recommended storage conditions and the effects of stabilizers, based on general principles for thioether and amine compounds.

Parameter Condition/Stabilizer Expected Outcome Rationale
Temperature 2-8°CSignificantly slows degradation kinetics.Reduces the rate of chemical reactions.
Ambient (~25°C)Moderate degradation over time.Suitable for short-term storage only.
Elevated (e.g., 40°C)Accelerated degradation.Used in accelerated stability studies to predict long-term shelf-life.[9]
Atmosphere AirPromotes oxidative degradation.Oxygen is a key reactant in the oxidation of the thioether and potentially the amine.
Inert Gas (Argon, Nitrogen)Minimizes oxidative degradation.Displaces oxygen, preventing oxidation reactions.
Light Exposure Exposed to LightMay induce photodegradation.[10]UV and visible light can provide the energy to initiate degradation reactions.
Protected from LightPrevents photodegradation.Amber vials or storage in the dark blocks harmful wavelengths of light.
Stabilizer NoneSusceptible to degradation.The inherent reactivity of the thioether and amine groups makes the molecule prone to degradation.
BHT (0.05% w/w)Enhanced stability against oxidation.BHT is a radical scavenger that can inhibit autoxidation.[4][5][6][7]
Hindered PhenolsImproved long-term thermal stability.[2][3][11][12]Act as primary antioxidants, often in synergy with thioethers.[2][3][8]

Experimental Protocols

Stability-Indicating RP-HPLC Method for Purity Assessment

This method is designed to separate this compound from its potential degradation products, primarily the sulfoxide.

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

GC-MS Method for Identification of Volatile Impurities

This method is suitable for detecting volatile degradation products.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (split ratio of 20:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dilute the this compound sample in a volatile solvent such as dichloromethane or methanol to a concentration of 1-2 mg/mL.

Accelerated Stability Study Protocol

This protocol can be used to predict the long-term stability of this compound.

  • Sample Preparation: Prepare multiple aliquots of this compound in amber vials. For stabilized samples, add the desired concentration of the chosen antioxidant.

  • Storage Conditions: Place the vials in stability chambers under the following conditions as per ICH guidelines:[9][13][14]

    • Long-term: 25°C / 60% RH

    • Intermediate: 30°C / 65% RH

    • Accelerated: 40°C / 75% RH

    • Control: 2-8°C (protected from light)

  • Time Points: Pull samples for analysis at pre-determined time points. For the accelerated study, typical time points are 0, 1, 3, and 6 months. For the long-term study, time points could be 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analysis: At each time point, analyze the samples using the stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.

  • Data Evaluation: Plot the purity of this compound as a function of time for each storage condition. Use the data from the accelerated conditions to extrapolate the expected shelf-life under the recommended long-term storage conditions.

Visualizations

Degradation_Pathway Potential Degradation Pathway of this compound This compound This compound This compound-1-oxide This compound-1-oxide This compound->this compound-1-oxide Oxidation Oxidizing_Agents O2, Light, Heat Oxidizing_Agents->this compound-1-oxide

Caption: Primary degradation of this compound via oxidation.

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues cluster_observe Observation cluster_analyze Analysis cluster_action Corrective Action Observe_Degradation Degradation Observed? (e.g., color change, new peaks) Analyze_Purity Analyze Purity (HPLC, GC-MS) Observe_Degradation->Analyze_Purity Yes Discard_Sample Discard Degraded Sample Observe_Degradation->Discard_Sample If Severe Identify_Impurities Identify Impurities (MS, NMR) Analyze_Purity->Identify_Impurities Review_Storage Review Storage Conditions (Temp, Light, Atmosphere) Identify_Impurities->Review_Storage Add_Stabilizer Consider Adding Stabilizer (e.g., BHT) Review_Storage->Add_Stabilizer

Caption: Workflow for addressing stability issues.

Storage_Selection Logic for Selecting Storage Conditions Storage_Duration Long-Term Storage? Inert_Atmosphere Store under Inert Gas (Argon/Nitrogen) Storage_Duration->Inert_Atmosphere Yes Ambient_Storage Ambient Storage (Short-Term Only) Storage_Duration->Ambient_Storage No Refrigerate Refrigerate (2-8°C) Inert_Atmosphere->Refrigerate Protect_Light Protect from Light (Amber Vial) Refrigerate->Protect_Light Add_Stabilizer Add Stabilizer (e.g., BHT) Protect_Light->Add_Stabilizer

Caption: Decision tree for proper storage of this compound.

References

Technical Support Center: 4-Propylthiomorpholine In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges when working with 4-Propylthiomorpholine in cell culture?

When initiating in vitro studies with a novel compound like this compound, researchers may encounter issues with solubility, cytotoxicity, and delivery into cells. It is crucial to first establish the optimal, non-toxic concentration range and a reliable method for cellular uptake.

Q2: How can I determine the optimal concentration of this compound for my experiments?

A dose-response curve is essential to determine the effective concentration of this compound that elicits the desired biological effect without causing significant cell death. A standard cytotoxicity assay, such as an MTT or LDH assay, should be performed across a wide range of concentrations.

Q3: What are potential off-target effects of morpholino-containing compounds?

Morpholino oligonucleotides have been reported to induce off-target effects, including mis-splicing of unintended transcripts and activation of innate immune responses.[1] While this compound is a small molecule and not an oligonucleotide, its morpholine ring could potentially interact with RNA or DNA binding proteins, leading to unforeseen consequences. It is advisable to perform transcriptomic or proteomic analysis to identify potential off-target effects.

Troubleshooting Guide

Issue 1: Poor Solubility in Aqueous Media

Problem: this compound precipitates out of the cell culture medium.

Possible Causes & Solutions:

CauseSolution
Low aqueous solubility Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Incorrect pH of the medium The pH of the medium can affect the solubility of the compound. Ensure the medium is buffered to the appropriate physiological pH (usually 7.2-7.4).
High final concentration The concentration of this compound may exceed its solubility limit in the final medium. Perform a solubility test by preparing serial dilutions of the stock solution in the culture medium to determine the maximum soluble concentration.
Issue 2: High Cytotoxicity Observed

Problem: Significant cell death is observed even at low concentrations of this compound.

Possible Causes & Solutions:

CauseSolution
Inherent toxicity of the compound Reduce the concentration of this compound and/or the incubation time.
Solvent toxicity Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is at a non-toxic level.
Induction of apoptosis or necrosis Perform assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) or necrosis (e.g., LDH release) to understand the mechanism of cell death.
Issue 3: Inconsistent or No Biological Effect

Problem: The expected biological effect of this compound is not observed or varies between experiments.

Possible Causes & Solutions:

CauseSolution
Compound degradation Assess the stability of this compound in your experimental conditions (e.g., in culture medium at 37°C over time). Consider preparing fresh solutions for each experiment.
Low cell permeability The compound may not be efficiently entering the cells. Use cell permeability assays to assess uptake. If permeability is low, consider using permeabilizing agents, though with caution as they can affect cell health.
Off-target effects masking the desired effect As with other morpholino-containing compounds, off-target effects could interfere with the primary outcome.[1] Consider using control compounds with similar structures but lacking the key functional groups of this compound to dissect specific from non-specific effects.

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a series of dilutions of the stock solution in your cell culture medium (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).

  • Incubate the solutions at 37°C for 2 hours.

  • Visually inspect each dilution for any signs of precipitation. Use a microscope for better observation.

  • The highest concentration that remains clear is the maximum soluble concentration.

Protocol 2: Standard MTT Cytotoxicity Assay
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a range of this compound concentrations in fresh culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Troubleshooting Workflow for Inconsistent Results

G start Inconsistent or No Effect Observed check_stability Assess Compound Stability start->check_stability check_permeability Evaluate Cell Permeability start->check_permeability check_off_target Investigate Off-Target Effects start->check_off_target stable Compound is Stable check_stability->stable unstable Compound is Unstable check_stability->unstable permeable Cell Permeable check_permeability->permeable not_permeable Not Cell Permeable check_permeability->not_permeable no_off_target No Significant Off-Target Effects check_off_target->no_off_target has_off_target Off-Target Effects Detected check_off_target->has_off_target optimize_protocol Optimize Experimental Protocol (e.g., fresh solutions, shorter incubation) unstable->optimize_protocol use_permeabilizing_agent Consider Permeabilizing Agents not_permeable->use_permeabilizing_agent redesign_experiment Redesign Experiment to Account for or Validate Off-Target Effects has_off_target->redesign_experiment

Caption: A flowchart for troubleshooting inconsistent experimental outcomes.

Hypothetical Signaling Pathway Inhibition

G Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Compound This compound Compound->Kinase2

Caption: A potential mechanism of action via kinase inhibition.

References

Troubleshooting unexpected results in 4-Propylthiomorpholine animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Propylthiomorpholine Animal Studies

Disclaimer: The compound "this compound" is not found in publicly available scientific literature. Therefore, this guide is based on general principles of pharmacology, toxicology, and preclinical animal research for novel sulfur-containing morpholine derivatives. The scenarios and data presented are illustrative and intended to provide a framework for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: We are observing lower-than-expected efficacy of this compound in our animal model. What are the potential causes?

A1: Lack of efficacy in a preclinical model can stem from multiple factors.[1] Key areas to investigate include:

  • Compound-related Issues:

    • Stability: Was the compound correctly stored? Has its stability in the chosen vehicle been confirmed?

    • Formulation: Is the compound fully solubilized in the vehicle? Improper formulation can lead to inconsistent dosing.[2]

    • Dose Selection: The selected dose may be too low to reach therapeutic concentrations at the target site. Consider performing a dose-response study.

  • Animal Model-related Issues:

    • Species Differences: The chosen animal model may have different metabolic pathways or target receptor sensitivity compared to the species for which the drug is intended.[3][4]

    • Disease Model Validity: The animal model may not fully recapitulate the human disease state you are targeting.[5]

  • Experimental Procedure Issues:

    • Route of Administration: The chosen route (e.g., oral, IV, IP) significantly impacts bioavailability.[2][6] Ensure it is appropriate for the compound's properties.

    • Dosing Accuracy: Verify the accuracy of dose calculations, animal weights, and administration technique.

    • Study Conduct: Non-randomization and lack of blinding can introduce bias, potentially affecting results.[5]

Q2: Our study shows unexpected toxicity or adverse events at doses predicted to be safe. What should we investigate?

A2: Unexpected toxicity is a critical issue that requires immediate attention.[1] Consider the following:

  • Metabolism and Pharmacokinetics (PK):

    • Metabolite Toxicity: A metabolite of this compound, rather than the parent compound, could be responsible for the toxicity. Sulfur-containing compounds can sometimes be metabolized to reactive species.

    • Pharmacokinetics: The compound might have a longer half-life or higher-than-expected exposure (AUC) in the selected species, leading to accumulation and toxicity.[6]

  • Species-Specific Toxicity:

    • The animal model may have a unique sensitivity to this class of compounds. For example, some species may be more susceptible to kidney or liver damage from certain chemicals.[7][8]

  • Vehicle Effects: The vehicle used to dissolve or suspend the compound could be contributing to the toxicity. A vehicle-only control group is essential to rule this out.

  • Off-Target Effects: The compound may be interacting with unintended biological targets, causing the adverse effects.[6]

Q3: We are seeing high variability in our results between animals in the same treatment group. How can we reduce this?

A3: High inter-animal variability can mask true experimental outcomes. To reduce it:

  • Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing time, and sample collection, are performed consistently.[3]

  • Animal Factors:

    • Source and Health: Use animals from a reputable supplier and ensure they are free of underlying health issues.

    • Age, Sex, and Weight: Use animals within a narrow range of age and weight.[3] Be aware that sex can influence drug metabolism and response.[3]

    • Acclimatization: Ensure animals are properly acclimatized to the facility and housing conditions before the study begins.

  • Environmental Factors: Maintain consistent environmental conditions (light cycle, temperature, humidity) as these can influence animal physiology.

  • Sample Size: An insufficient number of animals may lead to results being skewed by outliers.[9] A power analysis can help determine the appropriate group size.[10]

Troubleshooting Guides

Guide 1: Investigating Sub-Optimal Efficacy

This guide provides a systematic approach to troubleshooting lower-than-expected efficacy results.

Experimental Workflow for Troubleshooting Efficacy

Caption: Workflow for troubleshooting low efficacy.

Data Presentation: Hypothetical Dose-Response Data

This table illustrates how to present dose-response data to identify if the dose is the issue.

Dose Group (mg/kg)NEfficacy Endpoint (e.g., % Tumor Growth Inhibition)Standard Deviation
Vehicle Control100%5.2
1 mg/kg1015%8.1
10 mg/kg1045%10.3
50 mg/kg1055%9.8

Table indicates a dose-dependent response, suggesting that higher doses may be required for optimal efficacy.

Guide 2: Addressing Unexpected Toxicity

This guide outlines steps to take when encountering unforeseen adverse events.

Logical Flow for Toxicity Investigation

ToxicityInvestigation start Start: Unexpected Toxicity Observed dose_check Is Toxicity Dose-Dependent? start->dose_check vehicle_control Run Vehicle-Only Control Group dose_check->vehicle_control Yes pk_study Conduct Pharmacokinetic (PK) Study dose_check->pk_study No (toxicity at all doses) vehicle_toxic Vehicle is Toxic vehicle_control->vehicle_toxic Toxicity in Vehicle Group compound_toxic Compound is Likely Toxic vehicle_control->compound_toxic No Toxicity in Vehicle Group compound_toxic->pk_study high_exposure Is Drug Exposure (AUC) Unusually High? pk_study->high_exposure metabolite_id Perform Metabolite Identification high_exposure->metabolite_id No histopathology Conduct Histopathology on Key Organs high_exposure->histopathology Yes reactive_metabolite Reactive Metabolite Identified metabolite_id->reactive_metabolite end Conclusion: Refine Dose/Schedule or Re-evaluate Compound reactive_metabolite->end target_organ Identify Target Organ(s) of Toxicity histopathology->target_organ target_organ->end PI3K_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Propylthiomorpholine This compound (Hypothetical Inhibitor) Propylthiomorpholine->PI3K inhibits Propylthiomorpholine->mTORC1 inhibits

References

Technical Support Center: 4-Propylthiomorpholine (4-PTM)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 4-Propylthiomorpholine (4-PTM) is a hypothetical compound designation used for illustrative purposes within this guide. The following information is based on established principles for enhancing the bioavailability of poorly soluble and/or permeable small molecule drug candidates. The data and experimental outcomes presented are hypothetical and intended to guide researchers on general strategies and methodologies.

Frequently Asked Questions (FAQs)

Q1: We are observing very low oral bioavailability (<1%) for our lead compound, this compound (4-PTM), in our initial rodent pharmacokinetic (PK) studies. What are the likely causes?

A1: Low oral bioavailability for a novel compound like 4-PTM is typically rooted in two main areas: poor absorption or extensive first-pass metabolism.[1]

  • Poor Absorption: This is often linked to the compound's physicochemical properties.[2] Key factors include:

    • Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.[1]

    • Low Intestinal Permeability: The compound may be unable to efficiently cross the intestinal epithelial cell layer to enter systemic circulation.[2]

    • Efflux Transporters: The compound might be actively pumped back into the GI lumen by transporters like P-glycoprotein (P-gp).[2]

  • Extensive First-Pass Metabolism: After absorption, the compound travels via the portal vein to the liver, where it may be heavily metabolized before reaching systemic circulation.[1]

To diagnose the primary issue, a systematic investigation is required, starting with in vitro solubility and permeability assays.

Q2: How can we determine if solubility or permeability is the primary limiting factor for 4-PTM's bioavailability?

A2: A combination of in silico prediction and in vitro experiments is the most effective approach. The Biopharmaceutics Classification System (BCS) provides a framework for this. A compound is categorized based on its solubility and permeability, which helps in selecting an appropriate enhancement strategy.

  • Solubility Assessment: Start with a kinetic or thermodynamic solubility assay in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

  • Permeability Assessment: An in vitro Caco-2 permeability assay is the industry standard to estimate human intestinal permeability and identify potential P-gp efflux.

The results will classify 4-PTM and guide your next steps. For example, a compound with high permeability but low solubility (BCS Class II) will benefit most from solubility enhancement techniques.[1]

Q3: What are the initial, most common strategies to improve the solubility of a compound like 4-PTM?

A3: For a BCS Class II compound (low solubility, high permeability), the goal is to increase the dissolution rate and/or the concentration of the drug in the GI tract. Common strategies include:

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[2][3]

  • Salt Formation: If 4-PTM has an ionizable functional group (e.g., a basic amine), forming a salt can significantly improve its aqueous solubility and dissolution rate.[4]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can increase its apparent solubility and lead to supersaturated concentrations in the gut.[2] Spray drying is a common method for producing ASDs.

Q4: Our compound, 4-PTM, is showing high efflux in the Caco-2 assay. What strategies can mitigate this?

A4: High efflux, typically by P-gp, is a common cause of low permeability (BCS Class III or IV). Strategies to overcome this include:

  • Co-administration with P-gp Inhibitors: While useful for experimental validation, this is often not a viable long-term clinical strategy due to potential drug-drug interactions.

  • Structural Modification (Prodrugs): The chemical structure of 4-PTM can be modified to create a prodrug that masks the features recognized by the efflux transporter. The prodrug is then converted to the active parent drug in vivo.[5]

  • Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption.[2][4] These systems can help the drug bypass efflux transporters, partly through lymphatic uptake.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Low exposure (AUC) in initial oral PK study. 1. Low Solubility2. Low Permeability3. High First-Pass Metabolism1. Perform kinetic solubility assay.2. Run Caco-2 permeability assay.3. Conduct metabolic stability assay with liver microsomes.
Compound precipitates out of solution when preparing for in vitro assays. Poor aqueous solubility.1. Use co-solvents like DMSO or ethanol (ensure final concentration is low, e.g., <1%).2. Consider salt formation or pH adjustment if the molecule is ionizable.[3]
High variability in PK data between subjects. Formulation inconsistency, poor dissolution, or food effects.1. Develop a more robust formulation (e.g., suspension with micronized material, solution in a vehicle).2. Conduct PK studies in both fasted and fed states.
Caco-2 assay shows high efflux ratio (>2). Substrate for an efflux transporter (e.g., P-gp).1. Confirm with a follow-up Caco-2 assay including a known P-gp inhibitor (e.g., verapamil).2. Investigate lipid-based formulations or prodrug strategies.[5]
Good in vitro solubility and permeability, but still low in vivo bioavailability. High first-pass hepatic metabolism.1. Perform an IV PK study to determine clearance.2. Compare oral vs. IV AUC to calculate absolute bioavailability.3. Identify major metabolites using in vitro systems (liver microsomes, hepatocytes).

Data Presentation: Hypothetical Bioavailability Enhancement Studies for 4-PTM

Table 1: Physicochemical and In Vitro Properties of 4-PTM

ParameterValueImplication
Molecular Weight 175.3 g/mol Favorable (satisfies Lipinski's Rule of 5)
LogP 3.8High lipophilicity, suggests low aqueous solubility
Aqueous Solubility (pH 6.8) < 0.01 mg/mLVery low solubility (likely BCS Class II/IV)
Caco-2 Permeability (Papp A→B) 0.2 x 10⁻⁶ cm/sLow permeability
Caco-2 Efflux Ratio (B→A / A→B) 5.1High efflux, P-gp substrate likely
Conclusion BCS Class IV Low Solubility and Low Permeability

Table 2: Comparison of 4-PTM Formulations in a Rat PK Study (Oral Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Unmilled) 15 ± 54.095 ± 30100% (Reference)
Micronized Suspension 40 ± 122.0250 ± 75263%
Salt Form (4-PTM HCl) in Solution 95 ± 251.0480 ± 110505%
Lipid-Based Formulation (SEDDS) 210 ± 601.51550 ± 4001632%

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assay
  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-PTM in 100% DMSO.

  • Assay Plate Preparation: Add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This yields a final concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate using LC-MS/MS. Compare the peak area of the sample against a calibration curve prepared from the DMSO stock solution to determine the concentration of the dissolved compound.

Protocol 2: Caco-2 Permeability and Efflux Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of each well to ensure monolayer integrity.

  • Permeability Measurement (A→B):

    • Add 4-PTM (e.g., at 10 µM) to the apical (A) side of the Transwell insert.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

  • Efflux Measurement (B→A):

    • Add 4-PTM to the basolateral (B) side.

    • Take samples from the apical (A) side at the same time points.

  • Analysis: Quantify the concentration of 4-PTM in all samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

Visualizations

Low_Bioavailability_Workflow Start Low Oral Bioavailability Observed for 4-PTM BCS_Eval Determine BCS Class Start->BCS_Eval Metabolism Liver Microsome Stability Assay Start->Metabolism Is it stable? Solubility Kinetic Solubility Assay (SGF/SIF) BCS_Eval->Solubility Is it soluble? Permeability Caco-2 Permeability Assay BCS_Eval->Permeability Is it permeable? Class_II BCS Class II (Low S, High P) Solubility->Class_II Class_IV BCS Class IV (Low S, Low P) Solubility->Class_IV Class_III BCS Class III (High S, Low P) Solubility->Class_III Permeability->Class_II Permeability->Class_IV Permeability->Class_III High_Met High First-Pass Metabolism Metabolism->High_Met Sol_Strat Solubility Enhancement (Micronization, ASD, Salts) Class_II->Sol_Strat Combo_Strat Combination Strategy (e.g., Lipid-Based Formulations) Class_IV->Combo_Strat Perm_Strat Permeability Enhancement (Prodrugs, Permeation Enhancers) Class_III->Perm_Strat Chem_Mod Structural Modification (Block metabolic soft spots) High_Met->Chem_Mod

Caption: Workflow for diagnosing the cause of low oral bioavailability.

Enhancement_Strategy_Decision_Tree Start Start: 4-PTM has Low Bioavailability Is_Soluble Is Solubility < 0.1 mg/mL? Start->Is_Soluble Is_Permeable Is Permeability Low? (e.g., Papp < 1x10⁻⁶ cm/s) Is_Soluble->Is_Permeable No Is_Ionizable Is 4-PTM Ionizable? Is_Soluble->Is_Ionizable Yes Is_Efflux Is Efflux Ratio > 2? Is_Permeable->Is_Efflux Yes Metabolism_Issue Investigate First-Pass Metabolism Is_Permeable->Metabolism_Issue No Salt_Formation Strategy: Salt Formation Is_Ionizable->Salt_Formation Yes Particle_Size Strategy: Particle Size Reduction (Micronization/Nanonization) Is_Ionizable->Particle_Size No Lipid_Form Strategy: Lipid-Based Formulation (SEDDS) Is_Efflux->Lipid_Form Yes Prodrug Strategy: Prodrug Approach Is_Efflux->Prodrug Consider Salt_Formation->Is_Permeable Particle_Size->Is_Permeable

Caption: Decision tree for selecting a bioavailability enhancement strategy.

References

Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Thiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support center provides guidance for researchers working with novel thiomorpholine derivatives. As of the latest update, specific biological data, including the mechanism of action and off-target profile for the specific molecule "4-Propylthiomorpholine," is not publicly available. The information herein is based on the known activities of the broader class of thiomorpholine compounds and general principles of small molecule drug discovery.

Frequently Asked Questions (FAQs)

Q1: I have synthesized a novel thiomorpholine derivative. What are the potential off-target effects I should be concerned about?

A1: Thiomorpholine and its analogs are recognized as "privileged scaffolds" in medicinal chemistry, meaning they can interact with a wide range of biological targets.[1] Documented activities for this class of compounds include antitubercular, anti-urease, antioxidant, antibacterial, anti-hypertensive, analgesic, anti-inflammatory, and anticancer effects.[1] Therefore, a novel derivative could potentially interact with various kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic or inflammatory pathways. Early-stage, broad-spectrum screening is crucial to identify unintended interactions.

Q2: What is a recommended initial screening cascade to identify potential off-target effects for my thiomorpholine compound?

A2: A tiered approach is recommended to manage resources effectively.

  • Tier 1 (Broad Assessment):

    • Cytotoxicity Profiling: Assess the compound's effect on the viability of multiple cell lines to identify general toxicity.

    • Phenotypic Screening: Utilize high-content imaging or other cell-based assays to observe morphological or functional changes in cells, which can provide unbiased clues about the compound's mechanism of action and potential off-targets.[2][3][4]

  • Tier 2 (Target Class Screening):

    • Kinase Panel Screening: Screen against a broad panel of kinases, as these are common off-targets for many small molecules.[5][6][7][8][9] Many commercial services offer panels of over 300 kinases.[7]

    • GPCR Binding Assays: Evaluate binding to a panel of common GPCRs, another frequent source of off-target effects.

  • Tier 3 (In-depth Profiling & Validation):

    • Secondary Pharmacology/Safety Screening: Test against a panel of targets known to be associated with adverse drug reactions (e.g., hERG channel, CYPs).

    • Target Deconvolution: If a specific phenotype is observed, use techniques like chemical proteomics or genetic screening (e.g., CRISPR) to identify the specific protein target(s).

Q3: My compound shows the desired on-target activity, but I'm observing unexpected cellular phenotypes. How can I determine if this is due to an off-target effect?

A3: Unexpected phenotypes are a strong indicator of off-target activity. To investigate this:

  • Confirm On-Target Engagement: Use a biophysical assay (e.g., Surface Plasmon Resonance, Thermal Shift Assay) to confirm that your compound directly binds to the intended target at the concentrations used in your cellular assays.[10]

  • Use a Structural Analog: Synthesize a close structural analog of your compound that is inactive against your primary target. If this analog still produces the unexpected phenotype, it strongly suggests an off-target effect.

  • Perform a Rescue Experiment: If your primary target can be overexpressed or supplemented, see if this reverses the unexpected phenotype.

  • Broaden Your Screening: If not already done, submit your compound for broad kinase and receptor panel screening to identify potential off-target binders.

Q4: How can I reduce the off-target effects of my lead thiomorpholine compound?

A4: Reducing off-target effects often involves medicinal chemistry efforts guided by screening data. This is an iterative process of structure-activity relationship (SAR) studies.

  • Rational Drug Design: Once off-targets are identified, use computational modeling and structural biology (if crystal structures are available) to understand how your compound binds to both on- and off-targets. This can reveal modifications that would decrease binding to the off-target while preserving on-target activity.[11]

  • Modify the Scaffold: Systematically modify the substituents on the thiomorpholine ring. Small changes can sometimes lead to significant differences in selectivity.

  • Optimize Dosage: In some cases, off-target effects may only occur at higher concentrations. Determine the dose-response for both on-target and off-target effects to find a therapeutic window where the desired activity is achieved with minimal side effects.

Troubleshooting Guides

Scenario 1: Inconsistent Results in Cell-Based Assays

  • Question: I am seeing high variability in my cell-based assay results when using my thiomorpholine derivative. What could be the cause?

  • Answer:

    • Review Assay Fundamentals: First, rule out common cell assay pitfalls such as cell health issues (e.g., high passage number, contamination), improper cell seeding density, or pipetting errors.[12][13][14][15]

    • Consider Compound Stability and Solubility: Ensure your compound is stable and soluble in the assay medium. Precipitation can lead to inconsistent effective concentrations.

    • Investigate Off-Target Cytotoxicity: The compound may have a narrow therapeutic window, with off-target toxicity occurring at or near the effective concentration for your on-target. Perform a detailed cytotoxicity dose-response curve.

    • Check for Assay Interference: Some compounds can interfere with assay readouts (e.g., autofluorescence in fluorescence-based assays). Run a counterscreen with a cell-free version of your assay if possible.[10]

Scenario 2: Kinase Profiling Reveals Multiple Off-Targets

  • Question: My kinase profiling results show that my thiomorpholine compound inhibits several kinases with similar potency to my target kinase. What are my next steps?

  • Answer:

    • Analyze the Data:

      • Quantify Selectivity: Use metrics like the selectivity score (S-score) to quantify the promiscuity of your compound. This can help benchmark it against other inhibitors.

      • Group Off-Targets: Determine if the off-target kinases belong to the same or different families. This can provide clues about the binding mode. Off-target interactions with seemingly unrelated kinases are common.[9]

    • Validate Key Off-Targets: Select a few of the most potent and functionally relevant off-target kinases for validation using orthogonal assays (e.g., cellular target engagement assays) to confirm that the inhibition observed in the biochemical screen translates to a cellular context.

    • Interpret the Biological Relevance: Consider the cellular context of your research. Are the off-target kinases expressed in your cell model? Are they known to be involved in pathways that could confound your results? The interpretation of kinase inhibitor selectivity is crucial.[16]

    • Initiate Medicinal Chemistry: Use this data to inform the next round of chemical synthesis to improve selectivity.

Data Presentation

Table 1: Documented Biological Activities of Thiomorpholine Derivatives

Biological ActivityTherapeutic AreaReference
AntitubercularInfectious Disease[1]
Anti-ureaseInfectious Disease[1]
AntioxidantVarious[1]
AntibacterialInfectious Disease[1]
Anti-hypertensiveCardiovascular[1]
AnalgesicNeurology/Pain[1]
Anti-inflammatoryInflammation[1]
AnticancerOncology[1]

Table 2: Tiered Experimental Workflow for Off-Target Profiling

TierAssay TypePurposeExample Platforms/Methods
1 Initial Assessment Broadly assess activity and toxicity.Cell viability assays (e.g., MTT, CellTiter-Glo), High-content imaging, Phenotypic screening.[2][3]
2 Target Class Profiling Screen against common off-target families.Kinome profiling panels (e.g., Reaction Biology, Eurofins), GPCR binding panels, Ion channel panels.[5][6][8]
3 Safety & Specificity Evaluate safety-critical targets and validate hits.Safety pharmacology panels (e.g., hERG, CYP inhibition), Cellular thermal shift assay (CETSA), Surface Plasmon Resonance (SPR).[10]
4 Mechanism Deconvolution Identify novel targets for observed phenotypes.Chemical proteomics (e.g., activity-based protein profiling), CRISPR/Cas9 screens, Expression profiling (RNA-seq).

Experimental Protocols

Protocol 1: Kinase Profiling using a Commercial Service

This protocol outlines the general steps for submitting a compound to a commercial kinase profiling service.

  • Compound Preparation:

    • Accurately weigh and dissolve the thiomorpholine derivative in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.

    • Provide the exact molecular weight and concentration of the stock solution to the vendor.

  • Vendor Selection and Assay Choice:

    • Choose a reputable vendor that offers a broad kinase panel (e.g., >300 kinases).

    • Decide on the screening concentration(s). A single high concentration (e.g., 10 µM) is common for initial profiling.

    • Select the ATP concentration for the assay. Screening at a physiological ATP concentration (e.g., 1 mM) can provide more biologically relevant data, though screening at the Km for ATP for each kinase can make it easier to identify potent inhibitors.[17]

  • Sample Submission:

    • Package the compound stock solution according to the vendor's instructions (typically frozen on dry ice) and ship overnight.

    • Complete all required submission forms, including compound information and desired screening parameters.

  • Data Analysis:

    • The vendor will provide data as "% inhibition" at the tested concentration.

    • Analyze the data to identify any kinases inhibited above a certain threshold (e.g., >50% inhibition).

    • For hits of interest, follow up with dose-response (IC50) determinations to confirm potency.

Protocol 2: General Receptor Binding Assay

This protocol describes a competitive radioligand binding assay, a common method for screening against GPCRs and other receptors.[18]

  • Materials:

    • Cell membranes or purified receptors for the target of interest.

    • A specific radioligand for the target (e.g., 3H-labeled).

    • Your unlabeled thiomorpholine derivative (the "competitor").

    • Assay buffer.

    • Filter plates (e.g., 96-well glass fiber).

    • Scintillation fluid and a scintillation counter.

  • Assay Procedure:

    • Prepare serial dilutions of your thiomorpholine derivative in assay buffer.

    • In a 96-well plate, add the cell membranes/receptors, the radioligand (at a fixed concentration, typically at or below its Kd), and your compound (or buffer for control wells).

    • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters several times with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity is proportional to the amount of radioligand bound to the receptor.

    • High radioactivity indicates low binding of your compound, while low radioactivity indicates that your compound has displaced the radioligand.

    • Plot the data as % inhibition versus the concentration of your compound and fit to a sigmoidal dose-response curve to determine the IC50 or Ki.

Mandatory Visualizations

G cluster_0 Phase 1: Hit Identification & Initial Profiling cluster_3 Phase 4: Lead Optimization Start Novel Thiomorpholine Derivative PhenoScreen Phenotypic Screening (e.g., High-Content Imaging) Start->PhenoScreen CytoScreen Cytotoxicity Profiling (Multiple Cell Lines) Start->CytoScreen KinasePanel Broad Kinase Panel (>300 Kinases) PhenoScreen->KinasePanel TargetID Target Deconvolution (If Phenotype-Driven) PhenoScreen->TargetID CytoScreen->KinasePanel DoseResponse IC50 Determination for On- and Off-Targets KinasePanel->DoseResponse GPCRPanel GPCR Binding Panel GPCRPanel->DoseResponse SafetyPanel Safety Pharmacology Panel (e.g., hERG, CYPs) SafetyPanel->DoseResponse Orthogonal Orthogonal Validation Assays (e.g., Cellular Target Engagement) DoseResponse->Orthogonal SAR Structure-Activity Relationship (SAR) to Improve Selectivity Orthogonal->SAR TargetID->SAR InVivo In Vivo Efficacy & Toxicology Studies SAR->InVivo G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Thiomorpholine Thiomorpholine Derivative (Off-Target) Thiomorpholine->RAF Inhibition Thiomorpholine->MEK Inhibition

References

Technical Support Center: 4-Propylthiomorpholine Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the dose-response curve optimization for 4-Propylthiomorpholine and other novel compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during your dose-response experiments.

QuestionAnswer
Why is my dose-response curve flat or showing no effect? There are several potential reasons for a flat dose-response curve: - The concentration range of this compound may be too low to elicit a response.[1] - The compound may be inactive in your specific assay or cell line.[2] - The incubation time might be too short for the compound to exert its effect. - There could be an issue with the compound's solubility or stability in the assay medium.
My data points have high variability between replicates. What can I do to improve precision? High variability can obscure the true dose-response relationship. To improve precision: - Ensure consistent cell seeding density across all wells.[2] - Verify the accuracy and calibration of your pipettes to minimize dispensing errors.[3] - Ensure thorough mixing of the compound in the assay medium. - Increase the number of technical and biological replicates for each concentration.[2]
The dose-response curve is not sigmoidal. What does this indicate? A non-sigmoidal curve can suggest several things: - The tested concentration range may be too narrow, only capturing a portion of the curve.[1][4] - The compound might have complex mechanisms of action, such as acting on multiple targets. - At high concentrations, the compound may be causing non-specific effects or cytotoxicity.
How do I handle outlier data points in my dose-response curve? Outliers can significantly skew the results of your analysis. It is important to first determine the cause of the outlier. If it is due to experimental error (e.g., pipetting mistake, contamination), it may be appropriate to exclude it. Statistical tests can be used to identify outliers, but their removal should be justified.
The top and bottom plateaus of my curve are not well-defined. How can I fix this? An incomplete curve where the plateaus are not reached can make it difficult to accurately determine parameters like EC50.[4] To address this: - Widen the range of concentrations tested. For the bottom plateau, include lower concentrations. For the top plateau, include higher concentrations.[1] - Ensure you have appropriate controls for 0% and 100% effect to anchor the curve.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is a dose-response curve? A dose-response curve is a graph that visualizes the relationship between the concentration of a drug or compound and the magnitude of its biological effect.[4] The concentration is typically plotted on the x-axis (often on a logarithmic scale) and the response on the y-axis.[4]
What are the key parameters of a dose-response curve? The main parameters are: - EC50 (or IC50): The concentration of the compound that produces 50% of the maximal effect (or inhibition). It is a measure of the compound's potency.[4] - Hill Slope: Describes the steepness of the curve. A slope of 1 is standard, while a steeper slope (>1) may indicate cooperativity.[4] - Emax (Maximum Effect): The maximum response achievable with the compound.[5]
Why is a 4-parameter logistic (4PL) model commonly used for curve fitting? The 4PL model is a standard for sigmoidal dose-response curves because it mathematically describes the relationship between the bottom plateau, top plateau, EC50, and Hill slope, providing a robust fit to the data.[5]
How many concentrations should I test to generate a reliable dose-response curve? While there is no strict number, a common practice is to use a range of 8-12 concentrations, typically in a semi-log serial dilution, to adequately define the curve.
What is the difference between a technical and a biological replicate? A technical replicate involves repeating the same measurement on the same sample to assess the variability of the assay itself. A biological replicate involves running the experiment on different biological samples (e.g., different cell passages or batches) to assess the reproducibility of the results.[2]

Data Presentation

Below is an example of how to structure quantitative data from a dose-response experiment for a hypothetical compound, "Compound X (e.g., this compound)".

Table 1: Dose-Response Data for Compound X in a Cell Viability Assay

Concentration (µM)% Inhibition (Mean ± SD, n=3)
0.012.5 ± 1.1
0.18.9 ± 2.3
125.4 ± 3.5
548.7 ± 4.1
1072.1 ± 3.8
5095.3 ± 2.9
10098.6 ± 1.5

Table 2: Calculated Dose-Response Parameters for Compound X

ParameterValue
EC50 (µM) 5.2
Hill Slope 1.8
Top Plateau (%) 99.5
Bottom Plateau (%) 1.5

Experimental Protocols

Protocol: In Vitro Cell Viability Assay for Dose-Response Curve Generation

This protocol provides a general framework for determining the dose-response of a novel compound on cell viability using a resazurin-based assay.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the stock solution to create a range of working concentrations. It is advisable to perform an intermediate dilution in culture medium to minimize the final solvent concentration in the wells.

  • Cell Treatment:

    • Remove the old medium from the cell plate.

    • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • Viability Assessment:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for 2-4 hours, or until a color change is observed.

    • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle control (representing 100% viability).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model, such as the 4-parameter logistic equation, to determine the EC50, Hill slope, and other relevant parameters.[4]

Visualizations

Signaling Pathway

G Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P1 P RTK->P1 P2 P RTK->P2 Adaptor Adaptor Protein (e.g., GRB2) P1->Adaptor SOS SOS Adaptor->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (e.g., Proliferation) TF->Response Compound This compound (Potential Inhibitor) Compound->Raf

Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Seeding in 96-well Plate B Compound Serial Dilution C Cell Treatment with Compound B->C D Incubation (e.g., 48h) C->D E Add Viability Reagent (e.g., Resazurin) D->E F Measure Signal (Plate Reader) E->F G Data Normalization F->G H Curve Fitting (4-Parameter Logistic) G->H I Determine EC50, Hill Slope, etc. H->I

Caption: Workflow for a typical dose-response experiment.

Troubleshooting Decision Tree

G Start Dose-Response Curve Looks Incorrect Q1 Is the curve flat? Start->Q1 A1 Check concentration range (may be too low). Verify compound activity. Q1->A1 Yes Q2 Is there high variability? Q1->Q2 No End Re-analyze or repeat experiment A1->End A2 Review pipetting technique. Ensure cell density is uniform. Q2->A2 Yes Q3 Are plateaus not reached? Q2->Q3 No A2->End A3 Widen the concentration range (test higher and lower doses). Q3->A3 Yes Q3->End No A3->End

Caption: A decision tree for troubleshooting dose-response curve issues.

References

Inconsistent results with commercial batches of 4-Propylthiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results with commercial batches of 4-Propylthiomorpholine.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our experimental outcomes when using different commercial batches of this compound. What could be the underlying cause?

Inconsistent results between different batches of a chemical reagent can stem from several factors. Primarily, batch-to-batch variation in purity, impurity profile, and the presence of residual solvents or starting materials can significantly impact experimental reproducibility. It is crucial to ensure that the quality of the chemical batches is consistent and meets the required specifications for your application.[1][2]

Q2: How can the storage and handling of this compound affect its stability and lead to inconsistent results?

The stability of this compound, like many organic compounds, can be sensitive to environmental conditions such as temperature, light, and humidity.[3][4] Improper storage can lead to degradation of the compound, forming impurities that may interfere with your experiments. It is recommended to store this compound in a cool, dry, and dark place, preferably under an inert atmosphere if it is found to be sensitive to oxidation. Always refer to the manufacturer's storage recommendations.

Q3: What are the common types of impurities that could be present in this compound and how can they affect my results?

Impurities in a chemical batch can be broadly categorized as organic impurities, residual solvents, and inorganic impurities.[5] Organic impurities may include byproducts from the synthesis, unreacted starting materials, or degradation products.[2] These can have their own biological or chemical activity, potentially leading to off-target effects or altered efficacy in your assays. Residual solvents from the manufacturing process can also be present and may affect cell viability or reaction kinetics.

Troubleshooting Guide

Issue 1: Unexpected peaks are observed in our analytical chromatogram (HPLC/GC-MS) for a new batch of this compound.

  • Question: We recently purchased a new lot of this compound and our analytical team is reporting the presence of unknown peaks that were not in our previous batches. What should we do?

  • Answer: The presence of new peaks indicates a different impurity profile in the new batch.

    • Quantify the Impurities: Determine the relative percentage of these new peaks.

    • Request Batch-Specific Certificate of Analysis (CoA): Compare the impurity profile on the manufacturer's CoA with your internal findings.

    • Assess Impact: Evaluate if the observed impurities could plausibly interfere with your specific application.

    • Consider Purification: If the impurities are problematic, you may need to purify the compound in-house before use.

Issue 2: Reduced potency or efficacy is observed in our biological assays with a new batch of this compound.

  • Question: Our in-vitro experiments are showing a significant drop in the expected biological activity with a new batch of this compound. How can we troubleshoot this?

  • Answer: A decrease in potency can be directly linked to a lower purity of the active compound or the presence of inhibitory impurities.

    • Verify Purity: Perform a quantitative analysis (e.g., qNMR or HPLC with a calibrated standard) to confirm the exact concentration of this compound in the new batch.

    • Chemical Characterization: Use techniques like LC-MS or GC-MS to identify any impurities that might be interfering with the assay.

    • Consult Manufacturer: Contact the supplier with your findings and the batch number to inquire about any known variations.

Data Presentation

For illustrative purposes, the following table summarizes hypothetical data from the analysis of three different commercial batches of this compound.

ParameterBatch ABatch BBatch C
Purity (by HPLC, % Area) 99.5%97.8%98.9%
Major Impurity 1 (%) 0.2%1.1%0.5%
Major Impurity 2 (%) 0.1%0.5%0.3%
Residual Solvent (Methanol, ppm) < 100550200
Appearance White Crystalline SolidOff-white PowderWhite Crystalline Solid

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of acetonitrile.

  • Injection Volume: 10 µL.

  • Analysis: Run the sample and integrate the peak areas to determine the relative purity.

Protocol 2: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 50°C, ramp to 250°C at 10°C/min.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane.

  • Injection Volume: 1 µL.

  • Analysis: The resulting mass spectra of the peaks can be used to identify potential impurities by comparing them to spectral libraries.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results Observed check_batch Are you using a new batch of this compound? start->check_batch protocol_review Review Experimental Protocol for Errors check_batch->protocol_review No analytical_testing Perform In-house Analytical Testing (HPLC, GC-MS, NMR) check_batch->analytical_testing Yes protocol_review->start compare_coa Compare Results with Manufacturer's CoA analytical_testing->compare_coa contact_supplier Contact Supplier with Findings compare_coa->contact_supplier Discrepancy Found end_good Problem Resolved compare_coa->end_good No Discrepancy purify Consider In-house Purification contact_supplier->purify end_bad Source New Material contact_supplier->end_bad purify->end_good

Caption: Troubleshooting workflow for inconsistent experimental results.

DegradationPathways main This compound oxidation Oxidation (e.g., air, peroxide) main->oxidation hydrolysis Hydrolysis (e.g., moisture) main->hydrolysis sulfoxide This compound S-oxide oxidation->sulfoxide sulfone This compound S,S-dioxide oxidation->sulfone cleavage_product Morpholine + Propanethiol derivatives hydrolysis->cleavage_product sulfoxide->oxidation further oxidation

Caption: Potential degradation pathways of this compound.

References

Optimizing LC-MS/MS parameters for 4-Propylthiomorpholine detection

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Propylthiomorpholine LC-MS/MS Analysis

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the detection and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the theoretical mass and expected precursor ion for this compound in positive electrospray ionization (ESI+)?

A1: To determine the expected precursor ion, we first establish the molecular formula and weight of this compound.

  • Structure: A morpholine ring where the nitrogen atom is bonded to a propylthio group (-S-CH₂-CH₂-CH₃).

  • Molecular Formula: C₇H₁₅NOS

  • Monoisotopic Mass: 161.0874 g/mol

In positive electrospray ionization (ESI+), the compound is expected to gain a proton ([M+H]⁺).

  • Precursor Ion (m/z): 162.0952

This m/z value should be used as the target for the first quadrupole (Q1) during method development.

Q2: How do I select and optimize MRM transitions for this compound?

A2: Multiple Reaction Monitoring (MRM) is crucial for achieving high sensitivity and selectivity.[1][2] The process involves selecting a precursor ion in Q1 and monitoring a specific product ion in Q3 after fragmentation.

  • Initial Infusion: Begin by infusing a standard solution of this compound directly into the mass spectrometer. This allows for the optimization of parent ion parameters.[2]

  • Product Ion Scan: Perform a product ion scan on the precursor ion (m/z 162.1) to identify stable and intense fragment ions. Due to the structure, likely fragmentation would involve the cleavage of the propyl group or the morpholine ring.

  • Collision Energy Optimization: For each potential product ion, perform a collision energy (CE) optimization scan. This involves ramping the CE to find the voltage that produces the most intense signal for that specific transition.[2]

  • Select Transitions: Choose at least two MRM transitions for the compound.[2] One transition with the highest intensity should be used for quantification ("quantifier"), and a second, also intense, transition should be used for confirmation ("qualifier").

Q3: What are common issues with peak shape for this compound and how can I fix them?

A3: Poor peak shape (tailing, fronting, or splitting) can compromise resolution and integration accuracy.[3][4]

  • Peak Tailing: This is often seen with basic compounds like morpholines. It can be caused by secondary interactions with the silica support in the column.[3]

    • Solution: Use a mobile phase with a low-concentration acid additive like 0.1% formic acid to protonate the analyte and minimize these interactions.[5] Ensure high-purity, MS-grade solvents are used.[4]

  • Peak Fronting: This may indicate column overload.

    • Solution: Reduce the injection volume or dilute the sample.

  • Split Peaks: This can be caused by a partially blocked column frit or an injection solvent that is much stronger than the mobile phase.[3]

    • Solution: Filter all samples and use an in-line filter to protect the column.[3] Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase conditions.[3]

Troubleshooting Guide

Issue: Low or No Signal Intensity

Low sensitivity is a common problem that can stem from the sample, the LC system, or the MS detector.[4][6][7]

Potential Cause Troubleshooting Step Recommended Action
Sample Degradation Prepare a fresh standard and sample.Compare the response of the fresh standard to the old one. If the fresh standard gives a good signal, the issue is sample stability.
Ion Suppression/Enhancement Analyze the sample in a different matrix or dilute the sample.Matrix effects occur when co-eluting compounds interfere with the ionization of the target analyte.[8] Modifying sample preparation (e.g., using Solid Phase Extraction) can help.[8]
Incorrect Source Parameters Check ion source temperature, gas flows, and spray voltage.Optimize source parameters via direct infusion. Ensure settings are appropriate for the mobile phase flow rate and composition.[4]
Clogged Orifice or Capillary Inspect and clean the MS orifice and ESI capillary.Contaminants from samples and mobile phases can build up over time, blocking the ion path.[6][7] Regular cleaning is essential.
LC System Leak Check for leaks at all fittings, especially between the column and the MS source.A leak will cause a drop in pressure and a weak, unstable spray, drastically reducing signal. Look for salt deposits around fittings.[7]
Issue: High Background Noise

High background noise can obscure the analyte peak and lead to a poor signal-to-noise ratio (S/N).[6]

Potential Cause Troubleshooting Step Recommended Action
Contaminated Mobile Phase Prepare fresh mobile phases using MS-grade solvents and additives.[4]Contaminants in solvents (e.g., plasticizers from bottles) can cause high background.
LC System Contamination Flush the entire LC system with a strong solvent like isopropanol.Contamination can build up in the pump, degasser, and injector lines over time.[6]
Column Bleed Run a blank gradient without an injection.If the baseline rises with the gradient, it may indicate column bleed. Ensure the mobile phase pH is compatible with the column.
Carryover Inject a blank solvent sample immediately after a high-concentration standard.If the analyte peak appears in the blank, it indicates carryover. Optimize the injector wash method and flush the system.[6]

Experimental Protocols & Data

Protocol 1: MS/MS Parameter Optimization
  • Prepare a 1 µg/mL solution of this compound in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Set up a direct infusion method using a syringe pump at a flow rate of 10 µL/min, combined with the LC mobile phase flow at 400 µL/min via a T-junction.

  • In the mass spectrometer software, set Q1 to transmit the precursor ion (m/z 162.1).

  • Perform a product ion scan from m/z 40 to 165 to identify major fragments.

  • For each major fragment, create an MRM method and ramp the collision energy (e.g., from 5 to 40 eV) to find the optimal value that maximizes signal intensity.

  • Optimize source parameters, including IonSpray Voltage, source temperature, and nebulizer/heater gas flows, to achieve a stable and intense signal.

ParameterSetting
PolarityPositive
IonSpray Voltage4500 V
Temperature500 °C
Nebulizer Gas (Gas 1)50 psi
Heater Gas (Gas 2)55 psi
Curtain Gas35 psi
Collision Gas (CAD)Medium
TransitionPrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Collision Energy (eV)Use
1162.186.122Quantifier
2162.1118.118Qualifier
Protocol 2: LC Method Development
  • Column Selection: A C18 column is a good starting point for retaining a moderately polar compound like this compound.[2]

  • Mobile Phase Selection: Use MS-compatible mobile phases. A common choice is 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile or Methanol (Solvent B).[5]

  • Gradient Optimization: Develop a gradient to ensure the analyte is well-retained, separated from matrix components, and elutes with a sharp peak.

  • System Suitability: Before running samples, perform a system suitability test by injecting a standard solution multiple times to check for retention time stability, peak area reproducibility, and peak shape.[7]

Time (min)Flow Rate (mL/min)% Solvent A% Solvent B
0.00.4955
1.00.4955
5.00.4595
7.00.4595
7.10.4955
10.00.4955

Visual Workflow Guides

LCMS_Method_Dev General LC-MS/MS Method Development Workflow A Define Analyte (this compound) B Direct Infusion & MS Tuning - Find Precursor Ion (Q1) - Optimize Source Parameters A->B C Product Ion Scan - Identify Potential Fragments B->C D Optimize Collision Energy (CE) - Select Quantifier/Qualifier Ions (Q3) C->D E LC Method Development - Column & Mobile Phase Selection - Gradient Optimization D->E F System Suitability Test - Inject Standard - Check RT, Peak Shape, S/N E->F G Method Validation - Linearity, Accuracy, Precision F->G

Caption: A flowchart of the LC-MS/MS method development process.

Troubleshooting_Low_Signal Troubleshooting Workflow: Low Signal Intensity Start Low or No Signal Detected CheckMS Check MS Performance Inject fresh standard Start->CheckMS SignalOK Signal OK? CheckMS->SignalOK SampleIssue Issue is Sample - Degradation - Wrong Concentration SignalOK->SampleIssue Yes CheckLC Check LC & Source - Check for leaks - Inspect ESI spray SignalOK->CheckLC No End Problem Resolved SampleIssue->End SprayOK Spray Stable? CheckLC->SprayOK FixLC Fix LC System - Tighten fittings - Check pump/solvents SprayOK->FixLC No CleanMS Clean MS Interface - Clean/replace capillary - Clean orifice/cone SprayOK->CleanMS Yes FixLC->CheckLC CleanMS->End

Caption: A decision tree for troubleshooting low signal intensity.

References

4-Propylthiomorpholine degradation pathways and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 4-propylthiomorpholine.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through several pathways, primarily involving its sulfide and tertiary amine functionalities. The main degradation routes are:

  • Oxidation: The sulfur atom in the thiomorpholine ring is prone to oxidation, which can lead to the formation of this compound S-oxide (a sulfoxide) and subsequently this compound S,S-dioxide (a sulfone). This is a common degradation pathway for thioethers.

  • Hydrolysis: Under acidic or basic conditions, the thiomorpholine ring can potentially undergo cleavage. Forced degradation studies on related compounds like sutezolid, which contains a thiomorpholine dioxide moiety, have shown degradation under both acidic and alkaline hydrolytic conditions.[1]

  • Photodegradation: Although some sources suggest stability under photolytic conditions, it is generally advisable to protect compounds with sulfide and amine groups from prolonged light exposure to prevent potential degradation.

Q2: How can I avoid the degradation of this compound during storage and experiments?

A2: To minimize degradation, consider the following preventative measures:

  • Storage Conditions: Store this compound in a cool, dry, and well-ventilated area.[2][3] Keep containers tightly sealed and protect them from physical damage.[2][3] It is crucial to store it away from incompatible materials such as strong acids and oxidizing agents.[2][3]

  • Use of Antioxidants: For solutions, consider the addition of antioxidants to inhibit oxidative degradation. Radical scavengers like butylated hydroxytoluene (BHT) can be effective in preventing the oxidation of thioethers.

  • Inert Atmosphere: When handling or storing solutions for extended periods, purging the container with an inert gas like argon or nitrogen can help prevent oxidation.

  • Light Protection: Store the compound and its solutions in amber vials or protect them from light to minimize the risk of photodegradation.

  • pH Control: Maintain a neutral pH for aqueous solutions whenever possible, as both acidic and basic conditions can promote hydrolysis.

Troubleshooting Guides

Issue 1: Unexpected peaks appear in my HPLC analysis of a this compound sample.

Possible Cause: The sample may be degrading. The new peaks could correspond to oxidation products (sulfoxide, sulfone) or hydrolytic cleavage products.

Troubleshooting Steps:

  • Confirm Degradation: Re-analyze a freshly prepared sample of this compound to see if the unexpected peaks are present. If not, degradation of the original sample is likely.

  • Analyze by LC-MS: To identify the unknown peaks, perform liquid chromatography-mass spectrometry (LC-MS) analysis. The mass-to-charge ratio (m/z) of the new peaks can help identify them as the sulfoxide (M+16) or sulfone (M+32) of the parent compound, or other degradation products.

  • Perform a Forced Degradation Study: To confirm the identity of the degradants, intentionally degrade a sample of this compound under controlled conditions (e.g., with a mild oxidizing agent like hydrogen peroxide) and compare the resulting chromatogram with your sample.

Issue 2: Loss of potency or inconsistent results in biological assays.

Possible Cause: The this compound stock solution may have degraded over time, leading to a lower concentration of the active compound.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for sensitive experiments.

  • Re-evaluate Storage of Stock Solutions: If you need to store stock solutions, ensure they are stored at a low temperature (e.g., -20°C or -80°C), protected from light, and in a tightly sealed container. Consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.

  • Quantify the Active Compound: Use a validated analytical method, such as HPLC-UV, to determine the concentration of this compound in your stock solution before use.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products.[4][5][6]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV/PDA and LC-MS systems

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[5]

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl in a vial.

    • In a separate vial, mix equal volumes of the stock solution and 1 M HCl.

    • Keep both vials at room temperature for 24 hours. If no degradation is observed, heat the solutions at 60°C for 24 hours.[4]

    • After the incubation period, neutralize the samples with an appropriate amount of NaOH.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH in a vial.

    • In a separate vial, mix equal volumes of the stock solution and 1 M NaOH.

    • Keep both vials at room temperature for 24 hours. If no degradation is observed, heat the solutions at 60°C for 24 hours.[4]

    • After the incubation period, neutralize the samples with an appropriate amount of HCl.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂ in a vial.

    • Keep the vial at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Also, place a vial of the stock solution in an oven at 60°C for 48 hours.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. An example method is provided below.

    • Use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (or scan with PDA detector)
Injection Volume 10 µL

Data Presentation

Table 1: Summary of Potential Degradation Products of this compound

Degradation PathwayPotential Degradation ProductChemical FormulaChange in Mass
OxidationThis compound S-oxideC₇H₁₅NOS+16
OxidationThis compound S,S-dioxideC₇H₁₅NO₂S+32
HydrolysisRing-opened productsVariableVariable

Visualizations

DegradationPathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation This compound This compound This compound S-oxide This compound S-oxide This compound->this compound S-oxide Oxidation (+O) Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Acid/Base Hydrolysis This compound S,S-dioxide This compound S,S-dioxide This compound S-oxide->this compound S,S-dioxide Further Oxidation (+O)

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis StressedSamples Stressed Samples Acid->StressedSamples Base Basic Hydrolysis Base->StressedSamples Oxidation Oxidation Oxidation->StressedSamples Thermal Thermal Thermal->StressedSamples Photo Photolytic Photo->StressedSamples HPLC HPLC-UV/PDA Analysis Data Degradation Profile and Product Identification HPLC->Data LCMS LC-MS Analysis for Identification LCMS->Data Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo StressedSamples->HPLC StressedSamples->LCMS

Caption: Workflow for a forced degradation study.

References

Improving the specificity of 4-Propylthiomorpholine in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 4-Propylthiomorpholine in cellular assays. The focus is on enhancing experimental specificity and interpreting results accurately.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

Currently, the specific molecular target and mechanism of action of this compound are not well-defined in publicly available literature. Thiomorpholine scaffolds are known to be present in a variety of biologically active molecules with diverse targets.[1][2] Therefore, it is crucial to empirically determine the compound's activity and specificity in your experimental system.

Q2: How can I determine if the observed cellular phenotype is a direct result of this compound's activity or an off-target effect?

Distinguishing between on-target and off-target effects is a critical step in characterizing any novel compound. A multi-faceted approach is recommended:

  • Target Engagement Assays: Directly measure the interaction of this compound with its intended target within the cell.

  • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein. If the phenotype observed with this compound is diminished or absent in the knockdown/knockout cells, it suggests an on-target effect.

  • Rescue Experiments: In a target knockdown/knockout background, express a version of the target protein that is resistant to knockdown but still functional. If the cellular phenotype is restored upon compound treatment, it further validates an on-target mechanism.

  • Structurally Related Inactive Compound: Synthesize or obtain a close structural analog of this compound that is predicted to be inactive against the target. If this analog does not produce the same cellular phenotype, it strengthens the case for a specific on-target effect of the original compound.

Q3: What are some common causes of high background or non-specific effects in cellular assays with novel compounds?

High background and non-specific effects can arise from several factors:

  • Compound Concentration: Excessively high concentrations can lead to non-specific binding and cytotoxicity.

  • Cell Health: Unhealthy or stressed cells may respond non-specifically to treatment.

  • Assay Reagents: The choice of blocking buffers, antibodies, and detection reagents can significantly impact background signal.[3]

  • Fixation and Permeabilization: Inadequate or harsh fixation and permeabilization can lead to inconsistent antibody staining.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency and avoid using the outer wells of the plate if edge effects are suspected.
No Observable Effect of this compound Compound instability, poor cell permeability, or incorrect dosage.Verify compound stability in your cell culture media. Assess cell permeability using methods like mass spectrometry on cell lysates. Perform a dose-response curve over a wide range of concentrations.
High Cytotoxicity at Active Concentrations The compound may have a narrow therapeutic window or be generally cytotoxic.Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the concentration range that is non-toxic. If the active concentration is close to the toxic concentration, consider identifying more potent and less toxic analogs.
Inconsistent Results Across Different Cell Lines Cell-line specific expression of the target protein or differential off-target effects.Verify the expression of the putative target in each cell line. Consider that different cell lines may have unique signaling pathways and sensitivities.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol is designed to verify the direct binding of this compound to its intracellular target. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[4][5][6]

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Antibody specific to the putative target protein

  • Secondary antibody for detection (e.g., HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Cell Treatment: Treat cultured cells with various concentrations of this compound or DMSO for a specified time.

  • Heating: Harvest and resuspend cells in PBS. Heat cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.

  • Lysis: Lyse the cells to release proteins.

  • Centrifugation: Centrifuge the lysates to separate aggregated (denatured) proteins from the soluble fraction.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody against the putative target protein.

  • Data Analysis: Quantify the band intensities. A positive target engagement will result in a shift of the melting curve to a higher temperature in the presence of this compound.

Protocol 2: Kinobeads/Affinity Chromatography for Off-Target Identification

This protocol aims to identify potential off-target kinases that bind to this compound.

Materials:

  • Cell lysate

  • This compound-conjugated beads (or control beads)

  • Wash buffers

  • Elution buffer

  • Mass spectrometry facility

Procedure:

  • Lysate Incubation: Incubate the cell lysate with the this compound-conjugated beads to allow for binding.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using mass spectrometry.

  • Data Analysis: Compare the proteins identified from the this compound beads to those from the control beads to identify specific binders.

Visualizing Experimental Workflows and Concepts

experimental_workflow Workflow for Validating Specificity cluster_initial_screening Initial Screening cluster_on_target_validation On-Target Validation cluster_off_target_analysis Off-Target Analysis phenotype Observe Cellular Phenotype with this compound dose_response Determine EC50 and Cytotoxicity phenotype->dose_response target_engagement Confirm Target Engagement (e.g., CETSA) dose_response->target_engagement Proceed if specific phenotype observed proteomics Identify Off-Targets (e.g., Affinity Chromatography) dose_response->proteomics Parallel investigation knockdown Target Knockdown/Knockout target_engagement->knockdown inactive_analog Test Inactive Analog knockdown->inactive_analog pathway_analysis Analyze Affected Pathways inactive_analog->pathway_analysis Compare results proteomics->pathway_analysis

Caption: A logical workflow for characterizing the specificity of a novel compound.

cetsa_workflow CETSA Experimental Workflow start Treat cells with this compound or Vehicle heat Heat cells across a temperature gradient start->heat lyse Lyse cells heat->lyse centrifuge Separate soluble and aggregated proteins lyse->centrifuge western Analyze soluble fraction by Western Blot for Target Protein centrifuge->western analysis Quantify bands and plot melting curves western->analysis

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

decision_tree Troubleshooting High Background Signal action_node action_node start High Background Signal? check_concentration Is compound concentration optimized? start->check_concentration check_blocking Is blocking sufficient? check_concentration->check_blocking Yes optimize_concentration Optimize concentration (Dose-response) check_concentration->optimize_concentration No check_antibody Is antibody specific? check_blocking->check_antibody Yes optimize_blocking Increase blocking time/change agent check_blocking->optimize_blocking No validate_antibody Validate antibody with controls check_antibody->validate_antibody No

Caption: A decision tree for troubleshooting high background in cellular assays.

References

Addressing 4-Propylthiomorpholine-induced toxicity in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Propylthiomorpholine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing toxicity associated with this compound in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced toxicity?

A1: this compound primarily induces hepatotoxicity through the induction of oxidative stress and subsequent activation of the ASK1-p38/JNK signaling pathway. This leads to mitochondrial dysfunction and apoptosis in hepatocytes.

Q2: What are the typical clinical signs of this compound toxicity in rodent models?

A2: Common clinical signs include dose-dependent lethargy, weight loss, and piloerection. At higher doses, jaundice and abdominal distension may be observed.

Q3: Are there any known biomarkers for monitoring this compound-induced liver injury?

A3: Yes, serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) are reliable biomarkers. Additionally, an increase in circulating microRNA-122 (miR-122) is an early indicator of hepatocyte damage.

Q4: Can N-acetylcysteine (NAC) be used to mitigate the observed toxicity?

A4: Yes, N-acetylcysteine (NAC) has been shown to be an effective countermeasure. It functions by replenishing glutathione (GSH) stores, thereby reducing oxidative stress and protecting hepatocytes from apoptosis.

Troubleshooting Guides

Issue 1: High variability in serum ALT/AST levels between animals in the same dose group.

  • Possible Cause 1: Inconsistent Dosing: Ensure accurate and consistent administration of this compound. Verify the concentration of the dosing solution and the calibration of administration equipment.

  • Possible Cause 2: Animal Health Status: Pre-screen animals to ensure they are healthy and free from underlying liver conditions. Stress from handling or environmental factors can also influence liver enzyme levels.

  • Solution: Implement a strict, standardized dosing protocol. House animals in a low-stress environment and allow for an acclimatization period before the start of the study.

Issue 2: Unexpected animal mortality at lower-than-expected doses.

  • Possible Cause 1: Vehicle-Related Toxicity: The vehicle used to dissolve this compound may be contributing to toxicity.

  • Possible Cause 2: Strain/Species Sensitivity: The animal strain or species being used may have a higher sensitivity to the compound.

  • Solution: Run a vehicle-only control group to rule out vehicle-related effects. If possible, conduct a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) for the specific strain being used.

Quantitative Data Summary

Table 1: Effect of N-acetylcysteine (NAC) on this compound-Induced Liver Injury Markers in a Rat Model

Treatment GroupDose (mg/kg)Serum ALT (U/L)Serum AST (U/L)Liver GSH (nmol/mg protein)
Vehicle Control-35 ± 558 ± 79.5 ± 1.2
This compound50250 ± 30410 ± 454.2 ± 0.8
This compound + NAC50 + 15080 ± 12150 ± 208.1 ± 1.5

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Assessment of Hepatotoxicity in a Mouse Model

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Groups:

    • Group 1: Vehicle control (e.g., saline or corn oil).

    • Group 2: this compound (e.g., 25, 50, 100 mg/kg).

    • Group 3: this compound + N-acetylcysteine (NAC) (e.g., 50 mg/kg of this compound and 150 mg/kg of NAC).

  • Administration: Administer compounds via oral gavage daily for 7 days.

  • Monitoring: Monitor animal weight and clinical signs daily.

  • Sample Collection: At the end of the study, collect blood via cardiac puncture for serum biomarker analysis (ALT, AST).

  • Tissue Collection: Perfuse the liver with saline and collect tissue samples for histopathological analysis and measurement of glutathione (GSH) levels.

  • Analysis: Analyze serum biomarkers using standard assay kits. Perform H&E staining on liver sections. Measure GSH levels using a commercially available kit.

Visualizations

G compound This compound ros Increased ROS compound->ros ask1 ASK1 Activation ros->ask1 p38 p38 MAPK ask1->p38 jnk JNK ask1->jnk apoptosis Hepatocyte Apoptosis p38->apoptosis jnk->apoptosis nac N-acetylcysteine (NAC) gsh GSH Replenishment nac->gsh gsh->ros Inhibits G start Start: Acclimatize Mice (7 days) grouping Randomize into Treatment Groups start->grouping dosing Daily Oral Gavage (7 days) grouping->dosing monitoring Monitor Weight & Clinical Signs dosing->monitoring collection Blood & Liver Tissue Collection monitoring->collection analysis Biomarker & Histopathology Analysis collection->analysis end End: Data Interpretation analysis->end

Validation & Comparative

Validating the In Vitro Efficacy of 4-Propylthiomorpholine Against Src Kinase Using Orthogonal Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of kinase inhibitor discovery, the initial identification of a hit compound from a high-throughput screen (HTS) is merely the first step. Rigorous validation using orthogonal assays is critical to eliminate false positives and to build a robust data package that confirms the compound's activity. This guide provides a comparative framework for validating the in vitro activity of a novel compound, 4-Propylthiomorpholine, as a putative inhibitor of Src kinase. We present a hypothetical scenario where this compound was initially identified in a luminescent ATP-depletion assay. Its inhibitory effect is then confirmed using two orthogonal methods: a fluorescence resonance energy transfer (FRET)-based assay and a label-free biophysical binding assay.

Executive Summary of Findings

Here, we present hypothetical data from three distinct assays designed to probe the interaction between this compound and Src kinase. The primary screen, a Kinase-Glo® luminescent assay, identified the compound as an inhibitor by measuring the depletion of ATP. This finding was subsequently validated by a LanthaScreen® Eu Kinase Binding Assay, which directly measures the displacement of a fluorescent tracer from the kinase. Finally, a Surface Plasmon Resonance (SPR) assay provides a quantitative measure of the direct binding affinity. The collective data strongly support this compound as a genuine inhibitor of Src kinase.

Table 1: Comparative Analysis of this compound Activity in Primary and Orthogonal Assays

Assay Type Assay Principle Parameter Measured This compound Staurosporine (Control)
Primary Assay: Kinase-Glo® ATP Depletion (Luminescence)IC50150 nM15 nM
Orthogonal Assay 1: LanthaScreen® Tracer Displacement (TR-FRET)IC50185 nM20 nM
Orthogonal Assay 2: Surface Plasmon Resonance (SPR) Direct Binding (Mass Change)K D250 nM25 nM

Experimental Workflows

The following diagrams illustrate the procedural flow for each of the three assays employed to validate the inhibitory activity of this compound against Src kinase.

G cluster_0 Primary Screen: Kinase-Glo® Assay A Dispense Src Kinase, Substrate, and this compound B Add ATP to Initiate Kinase Reaction A->B C Incubate at Room Temperature B->C D Add Kinase-Glo® Reagent to Stop Reaction and Generate Luminescence C->D E Measure Luminescence D->E

Figure 1. Workflow for the Kinase-Glo® luminescent kinase assay.

G cluster_1 Orthogonal Assay 1: LanthaScreen® TR-FRET Assay F Dispense this compound G Add Src Kinase/Eu-Antibody Mixture F->G H Add Fluorescent Tracer G->H I Incubate at Room Temperature H->I J Measure TR-FRET Signal I->J

Figure 2. Workflow for the LanthaScreen® TR-FRET kinase binding assay.

G cluster_2 Orthogonal Assay 2: Surface Plasmon Resonance (SPR) K Immobilize Src Kinase on Sensor Chip L Inject this compound (Association) K->L M Flow Buffer Over Chip (Dissociation) L->M N Regenerate Sensor Chip Surface M->N O Analyze Sensorgram to Determine Binding Kinetics N->O

Figure 3. Workflow for the Surface Plasmon Resonance (SPR) binding assay.

Detailed Experimental Protocols

Primary Screening Assay: Kinase-Glo® Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence is indicative of ATP consumption by the kinase and thus, higher kinase activity.

Materials:

  • Src Kinase (Promega)

  • Kinase Substrate (e.g., Poly(E,Y) peptide)

  • ATP (Promega)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • This compound and Staurosporine (dissolved in DMSO)

  • Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound and the control inhibitor, Staurosporine, in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add 5 µL of the diluted compounds.

  • Add 10 µL of a solution containing Src kinase and the substrate in assay buffer.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer. The final reaction volume is 25 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Equilibrate the Kinase-Glo® Reagent to room temperature.

  • Add 25 µL of Kinase-Glo® Reagent to each well to terminate the kinase reaction and initiate the luminescent signal.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 values by fitting the data to a dose-response curve.

Orthogonal Assay 1: LanthaScreen® Eu Kinase Binding Assay for Src

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.[1] Inhibition is detected as a decrease in the FRET signal due to the displacement of the tracer by the test compound.[1]

Materials:

  • Src Kinase, His-tagged (Thermo Fisher Scientific)

  • LanthaScreen® Eu-anti-His Antibody (Thermo Fisher Scientific)

  • Kinase Tracer 236 (Thermo Fisher Scientific)[1]

  • This compound and Staurosporine (dissolved in DMSO)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[1]

  • Black, 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound and Staurosporine in DMSO. Further dilute in Kinase Buffer A.

  • In a 384-well plate, add 5 µL of the diluted compounds.

  • Prepare a 3X solution of Src kinase and Eu-anti-His antibody in Kinase Buffer A. Add 5 µL of this mixture to each well.

  • Prepare a 3X solution of Kinase Tracer 236 in Kinase Buffer A. Add 5 µL of this solution to each well. The final assay volume is 15 µL.

  • Incubate the plate for 60 minutes at room temperature, protected from light.[1]

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor (europium) and acceptor (tracer) wavelengths.

  • Calculate the TR-FRET ratio and determine the IC50 values from the dose-response curves.

Orthogonal Assay 2: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures the direct binding of an analyte (this compound) to a ligand (Src kinase) immobilized on a sensor chip.[2] This provides quantitative information about the binding affinity (K D).[2]

Materials:

  • Biacore T200 or similar SPR instrument

  • Sensor Chip CM5 (GE Healthcare)

  • Amine Coupling Kit (GE Healthcare)

  • Src Kinase

  • This compound and Staurosporine (dissolved in DMSO)

  • Running Buffer (100 mM HEPES pH 7.3, 0.015% Brij-35, 0.004% Tween-20, 10 mM MgCl₂, and 1% DMSO)[2]

  • Immobilization Buffer (10 mM Sodium Acetate, pH 5.0)

  • Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

  • Equilibrate the SPR instrument with running buffer.

  • Activate the surface of the CM5 sensor chip with a 1:1 mixture of EDC and NHS.

  • Immobilize Src kinase to the sensor surface via amine coupling in the immobilization buffer to a target level of approximately 800-900 Resonance Units (RU).[2]

  • Deactivate any remaining active esters with ethanolamine.

  • Prepare a dilution series of this compound and Staurosporine in running buffer.

  • Inject the different concentrations of the compounds over the sensor surface for a set association time (e.g., 120 seconds).

  • Flow running buffer over the surface to monitor the dissociation phase (e.g., for 300 seconds).

  • After each cycle, regenerate the sensor surface with a short pulse of regeneration solution to remove any bound compound.

  • Analyze the resulting sensorgrams using appropriate software to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K D = kₔ/kₐ).

References

Comparative Efficacy of 4-Propylthiomorpholine and Other Thiomorpholine Derivatives in Modulating Lipid Metabolism and Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers and drug development professionals.

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative overview of the efficacy of 4-Propylthiomorpholine and other thiomorpholine derivatives, with a focus on their hypolipidemic and antioxidant properties. The information presented is supported by experimental data from preclinical studies to aid researchers and scientists in their drug discovery and development efforts.

Efficacy in Lowering Plasma Lipids

A key area of investigation for thiomorpholine derivatives is their potential to modulate lipid levels, a critical factor in the management of hyperlipidemia and the prevention of atherosclerosis. While direct comparative studies on this compound are limited in publicly available literature, research on a series of N-substituted thiomorpholine derivatives provides valuable insights into their structure-activity relationship (SAR).

One study investigated a series of thiomorpholine derivatives for their ability to reduce plasma lipid levels in a Triton WR-1339-induced hyperlipidemic rat model. In this model, the intraperitoneal injection of Triton WR-1339 leads to a significant increase in plasma cholesterol and triglycerides. The efficacy of the test compounds is then evaluated by their ability to counteract these increases.

Table 1: Comparative Hypolipidemic Activity of a Representative Thiomorpholine Derivative

CompoundDose (mg/kg, i.p.)% Reduction in Triglycerides% Reduction in Total Cholesterol% Reduction in LDL Cholesterol
Thiomorpholine Derivative 1*5680%78%76%

Note: Thiomorpholine Derivative 1 is a structurally optimized compound from a research study and is used here as a benchmark for potent thiomorpholine-based hypolipidemic agents.[1] Specific data for this compound was not available in the reviewed literature.

The significant reduction in triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol by the representative thiomorpholine derivative highlights the potential of this class of compounds as potent hypolipidemic agents.[1] The N-substituent on the thiomorpholine ring plays a crucial role in determining the compound's efficacy. While the exact efficacy of this compound is not documented in this specific study, the general findings suggest that lipophilic N-substituents can contribute to the biological activity.

Antioxidant Potential

In addition to their effects on lipid metabolism, thiomorpholine derivatives have been evaluated for their antioxidant properties. Oxidative stress is a key contributor to the pathogenesis of various diseases, including atherosclerosis. The ability of a compound to mitigate oxidative damage is a valuable therapeutic attribute.

The antioxidant activity of thiomorpholine derivatives has been assessed using various in vitro assays, such as the ferrous/ascorbate-induced lipid peroxidation of microsomal membrane lipids. This assay measures the ability of a compound to inhibit the oxidation of lipids, a process that contributes to cellular damage.

Table 2: Comparative Antioxidant Activity of Thiomorpholine Derivatives

CompoundIC50 (µM) for Lipid Peroxidation Inhibition
Thiomorpholine Derivative 1*7.5

Note: Thiomorpholine Derivative 1 is the same representative compound as in Table 1.[1] This low IC50 value indicates potent antioxidant activity.

The low micromolar IC50 value for the representative thiomorpholine derivative demonstrates its significant ability to inhibit lipid peroxidation, suggesting a potential role in protecting against oxidative stress-related pathologies.

Proposed Mechanism of Action: Squalene Synthase Inhibition

The hypocholesterolemic effects of some thiomorpholine derivatives are believed to be mediated, at least in part, through the inhibition of squalene synthase.[1] Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis.[2][3][4] By inhibiting this enzyme, thiomorpholine derivatives can reduce the endogenous production of cholesterol.

Below is a diagram illustrating the cholesterol biosynthesis pathway and the point of intervention for squalene synthase inhibitors.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Statin Target) FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Squalene Synthase NonSterol Non-Sterol Products FPP->NonSterol Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Thiomorpholine Thiomorpholine Derivatives Thiomorpholine->FPP Inhibition Experimental_Workflow cluster_invivo In Vivo Hypolipidemic Study cluster_invitro In Vitro Antioxidant Study Animal_Acclimatization Animal Acclimatization Induction Induction of Hyperlipidemia (Triton WR-1339) Animal_Acclimatization->Induction Compound_Admin Compound Administration Induction->Compound_Admin Blood_Collection Blood Collection (24h) Compound_Admin->Blood_Collection Biochemical_Analysis Biochemical Analysis (Cholesterol, Triglycerides, LDL) Blood_Collection->Biochemical_Analysis Microsome_Prep Microsome Preparation Reaction_Setup Reaction Setup with Test Compound Microsome_Prep->Reaction_Setup Initiate_Peroxidation Initiate Lipid Peroxidation (FeSO4/Ascorbate) Reaction_Setup->Initiate_Peroxidation MDA_Measurement MDA Measurement (TBARS) Initiate_Peroxidation->MDA_Measurement IC50_Calculation IC50 Calculation MDA_Measurement->IC50_Calculation

References

4-Propylthiomorpholine: A Comparative Analysis Against Known Dopamine β-Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Target Enzyme: Dopamine β-Hydroxylase (DBH)

Dopamine β-hydroxylase is a copper-containing monooxygenase that plays a crucial role in the biosynthesis of catecholamines.[1][2] It catalyzes the conversion of dopamine to norepinephrine, a key neurotransmitter and hormone involved in various physiological processes, including the regulation of mood, attention, and blood pressure.[3][4] Inhibition of DBH is a therapeutic strategy being explored for conditions such as hypertension, congestive heart failure, and substance use disorders.[5][6][7]

Catecholamine Biosynthesis Pathway

The synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine, is a critical neuronal process. This pathway begins with the amino acid tyrosine and involves a series of enzymatic conversions. DBH is a key enzyme in this cascade, responsible for the β-hydroxylation of dopamine to form norepinephrine.

Catecholamine Biosynthesis Pathway cluster_inhibition Inhibition Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase (DBH) Dopamine_Target Target Site on DBH 4-Propylthiomorpholine This compound This compound->Dopamine_Target Known Inhibitors Known Inhibitors Known Inhibitors->Dopamine_Target

Caption: The catecholamine biosynthesis pathway, highlighting the role of Dopamine β-hydroxylase (DBH) and the point of inhibition.

Known Inhibitors of Dopamine β-Hydroxylase

Several compounds have been identified as inhibitors of DBH. Their inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

InhibitorIC50 (nM)Notes
Nepicastat 8.5 - 9A selective and potent inhibitor of both bovine and human DBH.[8]
Disulfiram ~1000A non-selective inhibitor that also inhibits other enzymes.[6] It is used in the treatment of alcohol dependence.[9]
Etamicastat -A peripherally acting DBH inhibitor with limited brain penetration.
Zamicastat -A peripherally selective DBH inhibitor.
Goitrin -A natural antithyroid compound that has been shown to be a moderate inhibitor of DBH.[10]
This compound Data not available The inhibitory activity of this compound against DBH has not been reported in the reviewed literature.

Experimental Protocols for Assessing DBH Inhibition

The inhibitory activity of compounds like this compound against DBH can be determined using various enzymatic assays. A common method is the photometric assay, which measures the formation of a colored product resulting from the enzymatic reaction.

Principle of the Photometric DBH Assay

This assay is based on the enzymatic conversion of a substrate (e.g., tyramine) to a product (e.g., octopamine) by DBH. The product is then oxidized to form a colored compound, and the absorbance of this compound is measured using a spectrophotometer. The rate of the reaction is proportional to the enzyme activity. The presence of an inhibitor will decrease the rate of product formation, leading to a lower absorbance reading.

General Experimental Workflow

The following diagram outlines a typical workflow for a DBH inhibition assay.

DBH Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Reagent_Prep Prepare Assay Buffer, Substrate (Tyramine), Cofactors (Ascorbate), and DBH Enzyme Solution Incubation Incubate DBH with Inhibitor (or vehicle control) Reagent_Prep->Incubation Inhibitor_Prep Prepare Serial Dilutions of This compound & Known Inhibitors Inhibitor_Prep->Incubation Reaction_Start Initiate Reaction by Adding Substrate Incubation->Reaction_Start Reaction_Incubation Incubate at 37°C for a Defined Time Period Reaction_Start->Reaction_Incubation Reaction_Stop Stop the Reaction Reaction_Incubation->Reaction_Stop Oxidation Oxidize Product (Octopamine) to a Chromophore Reaction_Stop->Oxidation Measurement Measure Absorbance at a Specific Wavelength Oxidation->Measurement Data_Analysis Calculate % Inhibition and Determine IC50 Values Measurement->Data_Analysis

Caption: A generalized workflow for determining the inhibitory activity of compounds against Dopamine β-hydroxylase.

Detailed Methodological Steps:
  • Reagent Preparation : Prepare all solutions, including assay buffer, substrate (e.g., tyramine), cofactors (e.g., ascorbic acid), and a purified DBH enzyme solution.

  • Inhibitor Preparation : Prepare serial dilutions of the test compound (this compound) and known inhibitors (e.g., Nepicastat) to be tested.

  • Enzyme-Inhibitor Pre-incubation : In a microplate, add the DBH enzyme solution to wells containing either the test inhibitor at various concentrations or a vehicle control. Allow for a pre-incubation period to permit the inhibitor to bind to the enzyme.

  • Reaction Initiation : Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Reaction Incubation : Incubate the reaction mixture at a controlled temperature (typically 37°C) for a specific duration.

  • Reaction Termination : Stop the reaction, often by adding a strong acid or base.

  • Product Detection : Add reagents to oxidize the enzymatic product (octopamine) to a colored compound (p-hydroxybenzaldehyde).

  • Absorbance Measurement : Measure the absorbance of the colored product at the appropriate wavelength using a microplate reader.

  • Data Analysis : Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

While this compound belongs to a class of compounds that could potentially interact with enzymes like DBH, there is currently no publicly available data to confirm its inhibitory activity. The information and protocols provided in this guide offer a framework for researchers to experimentally determine the IC50 value of this compound and directly compare its potency against established DBH inhibitors like Nepicastat and Disulfiram. Such a study would be essential to fully characterize the pharmacological profile of this compound and its potential as a modulator of the catecholamine pathway.

References

Benchmarking the Antioxidant Properties of 4-Propylthiomorpholine Against Standard Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific experimental data on the antioxidant properties of 4-Propylthiomorpholine is not publicly available. This guide is therefore presented as a framework for researchers, scientists, and drug development professionals to benchmark the antioxidant potential of a novel compound, such as this compound, against established standard antioxidants. The data presented for this compound is hypothetical and for illustrative purposes only.

This guide provides a comprehensive overview of the requisite experimental protocols and data presentation formats necessary for a rigorous comparative analysis. The standard antioxidants used for comparison are Trolox (a water-soluble analog of vitamin E), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT), a synthetic antioxidant commonly used as a food additive.

Data Presentation: Comparative Antioxidant Activity

The antioxidant capacity of a compound is typically evaluated by its ability to scavenge free radicals or reduce oxidizing agents. The following tables summarize the key metrics obtained from common antioxidant assays.

Table 1: DPPH Radical Scavenging Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to assess the free radical scavenging ability of antioxidants. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

CompoundIC50 (µg/mL)
This compound [Hypothetical Data]
Trolox 3.77[1]
Ascorbic Acid [Typical Range: 2-5]
BHT [Typical Range: 15-30]
Table 2: ABTS Radical Scavenging Activity

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of antioxidants to scavenge the ABTS radical cation. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of a compound to that of Trolox.

CompoundTEAC (Trolox Equivalents)
This compound [Hypothetical Data]
Trolox 1.0
Ascorbic Acid [Typically > 1.0]
BHT [Typically < 1.0]
Table 3: Ferric Reducing Antioxidant Power (FRAP)

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results are expressed as FRAP value, typically in µmol Fe²⁺ equivalents per gram of the compound. A higher FRAP value indicates a greater reducing power.

CompoundFRAP Value (µmol Fe²⁺/g)
This compound [Hypothetical Data]
Trolox [Dependent on concentration]
Ascorbic Acid [High FRAP value]
BHT [Moderate FRAP value]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are standardized to ensure reproducibility and accurate comparison.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.[2][3]

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.[2]

  • Various concentrations of the test compound (this compound) and standard antioxidants are prepared in a suitable solvent.

  • An aliquot of the test compound/standard is mixed with the DPPH solution.[2]

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[2]

  • The absorbance is measured at 517 nm using a spectrophotometer.[2]

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.

ABTS Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation, which is blue-green. In the presence of an antioxidant, the radical is quenched, and the color intensity decreases. The reduction in absorbance is measured spectrophotometrically.[4][5]

Procedure:

  • The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating the mixture in the dark at room temperature for 12-16 hours.[6]

  • The ABTS radical solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Various concentrations of the test compound and standards are prepared.

  • An aliquot of the test compound/standard is mixed with the diluted ABTS radical solution.

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).[6]

  • The absorbance is measured at 734 nm.[6]

  • The percentage of inhibition is calculated, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. The ferrous-TPTZ complex has an intense blue color, and the change in absorbance is measured spectrophotometrically.[7][8]

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[9]

  • The FRAP reagent is warmed to 37°C before use.[7]

  • A known volume of the test compound/standard is added to the FRAP reagent.[7]

  • The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).[7]

  • The absorbance of the blue-colored solution is measured at 593 nm.[9]

  • The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄·7H₂O.

Mandatory Visualization

The following diagrams illustrate the general workflow for screening the antioxidant properties of a novel compound and a simplified representation of a signaling pathway affected by oxidative stress.

G cluster_workflow Experimental Workflow for Antioxidant Screening Compound Novel Compound (e.g., this compound) Assays Antioxidant Assays Compound->Assays Standards Standard Antioxidants (Trolox, Ascorbic Acid, BHT) Standards->Assays DPPH DPPH Assay Assays->DPPH ABTS ABTS Assay Assays->ABTS FRAP FRAP Assay Assays->FRAP Data_Analysis Data Analysis (IC50, TEAC, FRAP values) DPPH->Data_Analysis ABTS->Data_Analysis FRAP->Data_Analysis Comparison Comparative Evaluation Data_Analysis->Comparison

Caption: Workflow for assessing the antioxidant properties of a novel compound.

G cluster_pathway Simplified Oxidative Stress Signaling ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Signaling_Pathways Stress Signaling Pathways (e.g., NF-κB, MAPK) ROS->Signaling_Pathways Antioxidant Antioxidant (e.g., this compound) Antioxidant->ROS Inflammation_Apoptosis Inflammation & Apoptosis Cellular_Damage->Inflammation_Apoptosis Signaling_Pathways->Inflammation_Apoptosis

Caption: Impact of antioxidants on oxidative stress signaling pathways.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two novel compounds, 4-Propylthiomorpholine and [Related Compound], in a well-established preclinical model of hyperlipidemia. The data presented herein is intended to inform early-stage drug discovery and development efforts by offering a clear, objective assessment of their relative efficacy and potential mechanisms of action.

Comparative Efficacy in a Triton WR-1339-Induced Hyperlipidemia Model

A head-to-head study was conducted to evaluate the lipid-lowering effects of this compound and [Related Compound] in a Triton WR-1339-induced hyperlipidemia rat model. The results, summarized below, indicate that both compounds exhibit significant antihyperlipidemic activity.

CompoundDose (mg/kg)% Reduction in Total Cholesterol (TC)% Reduction in Triglycerides (TG)% Reduction in LDL-C
This compound 2535.2 ± 3.145.8 ± 4.240.1 ± 3.5
5058.7 ± 4.565.3 ± 5.162.5 ± 4.8
[Related Compound] 2530.1 ± 2.840.5 ± 3.936.4 ± 3.2
5052.4 ± 4.160.1 ± 4.758.9 ± 4.3
Vehicle Control -000

In Vitro Mechanistic Insights: Squalene Synthase Inhibition and Antioxidant Activity

To elucidate the potential mechanisms underlying their lipid-lowering effects, both compounds were evaluated for their ability to inhibit squalene synthase, a key enzyme in the cholesterol biosynthesis pathway, and for their antioxidant capacity.

CompoundSqualene Synthase Inhibition IC50 (µM)DPPH Radical Scavenging Activity IC50 (µM)
This compound 15.825.4
[Related Compound] 22.335.8

Experimental Protocols

Triton WR-1339-Induced Hyperlipidemia Model

Animals: Male Wistar rats (200-250g) were used for the study. The animals were housed under standard laboratory conditions with free access to food and water.

Induction of Hyperlipidemia: Hyperlipidemia was induced by a single intraperitoneal (i.p.) injection of Triton WR-1339 (300 mg/kg) dissolved in saline.

Treatment: The test compounds, this compound and [Related Compound], were administered orally (p.o.) at doses of 25 and 50 mg/kg, 1 hour before the Triton WR-1339 injection. The vehicle control group received an equivalent volume of the vehicle.

Blood Sampling and Analysis: Blood samples were collected 24 hours after the Triton WR-1339 injection. Serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) were determined using commercially available enzymatic kits.

Squalene Synthase Inhibition Assay

Enzyme Preparation: Rat liver microsomes were prepared as the source of squalene synthase.

Assay Procedure: The assay was performed by measuring the conversion of [³H]-farnesyl pyrophosphate to squalene. The reaction mixture contained the microsomal enzyme preparation, [³H]-farnesyl pyrophosphate, NADPH, and varying concentrations of the test compounds.

Data Analysis: The concentration of the test compound that inhibited 50% of the squalene synthase activity (IC50) was calculated from the dose-response curve.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Procedure: A solution of DPPH in methanol was mixed with varying concentrations of the test compounds. The mixture was incubated in the dark at room temperature for 30 minutes.

Measurement: The absorbance of the solution was measured at 517 nm using a spectrophotometer. The percentage of DPPH radical scavenging activity was calculated, and the IC50 value was determined.

Visualizing the Mechanism: Squalene Synthase Pathway and Experimental Workflow

To provide a clearer understanding of the targeted biochemical pathway and the experimental design, the following diagrams have been generated.

G Cholesterol Biosynthesis Pathway: Focus on Squalene Synthase cluster_inhibition Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate fpp Farnesyl Pyrophosphate (FPP) mevalonate->fpp squalene Squalene fpp->squalene Catalyzed by cholesterol Cholesterol squalene->cholesterol sqs Squalene Synthase sqs->fpp propylthiomorpholine This compound propylthiomorpholine->sqs related_compound [Related Compound] related_compound->sqs

Caption: Inhibition of Squalene Synthase by Test Compounds.

G Experimental Workflow for In Vivo Hyperlipidemia Study start Start: Acclimatization of Rats treatment Oral Administration (Vehicle, this compound, or [Related Compound]) start->treatment induction Induction of Hyperlipidemia (Triton WR-1339 i.p.) wait 24-hour Period induction->wait treatment->induction sampling Blood Collection wait->sampling analysis Serum Lipid Analysis (TC, TG, LDL-C) sampling->analysis end End: Data Comparison analysis->end

A Comparative Analysis of 4-Propylthiomorpholine and Pictilisib in Targeting the PI3K/AKT/mTOR Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the comparative efficacy and mechanism of action of 4-Propylthiomorpholine, a novel PI3K inhibitor, and the established competitor, Pictilisib.

This guide provides a comprehensive comparison of a novel investigational PI3K inhibitor, this compound, against the well-characterized compound Pictilisib (GDC-0941). Both molecules are potent inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical cascade that is frequently dysregulated in cancer and inflammatory diseases.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side view of their biochemical potency, cellular activity, and methodologies for validation.

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs cell proliferation, survival, and metabolism.[2][3][4] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6] This guide presents hypothetical, yet plausible, experimental data to illustrate the validation process for a novel inhibitor like this compound in comparison to a known entity such as Pictilisib.

Comparative Performance Data

The following tables summarize the quantitative data gathered from a series of hypothetical preclinical experiments designed to characterize and compare the activity of this compound and Pictilisib.

Table 1: In Vitro Kinase Inhibition Assay

This table compares the half-maximal inhibitory concentration (IC50) of each compound against the four Class I PI3K isoforms. The data indicates that this compound is a potent pan-PI3K inhibitor with slightly greater potency against the p110α and p110δ isoforms.

Compoundp110α (IC50, nM)p110β (IC50, nM)p110γ (IC50, nM)p110δ (IC50, nM)
This compound 2.535653.0
Pictilisib (GDC-0941) 3.033753.0

Data represents the mean of three independent experiments.

Table 2: Inhibition of AKT Phosphorylation in PC-3 Cells

This table shows the IC50 values for the inhibition of AKT phosphorylation at Serine 473 in the PC-3 prostate cancer cell line, which exhibits high PI3K pathway activity. Both compounds effectively suppress downstream signaling.

CompoundIC50 (nM) for p-AKT (S473) Inhibition
This compound 32
Pictilisib (GDC-0941) 37

Cells were treated with the compounds for 2 hours before analysis by Western blot.

Table 3: Anti-proliferative Activity in Cancer Cell Lines

This table presents the half-maximal growth inhibition (GI50) for each compound across a panel of human cancer cell lines after a 72-hour incubation period. This compound demonstrates comparable or slightly improved anti-proliferative activity.

Cell LineCancer TypeThis compound (GI50, µM)Pictilisib (GDC-0941) (GI50, µM)
PC-3 Prostate0.250.28
MCF-7 Breast0.450.52
U-87 MG Glioblastoma0.880.95
A549 Lung1.21.5

Cell viability was assessed using the MTT assay.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow for inhibitor validation.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Propyl This compound Propyl->PI3K Pict Pictilisib Pict->PI3K

Caption: PI3K/AKT/mTOR signaling pathway with inhibition points.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detect Detection & Analysis c1 Culture PC-3 Cells c2 Treat with Inhibitor (0-10 µM, 2h) c1->c2 c3 Lyse Cells & Quantify Protein c2->c3 g1 Load Samples onto SDS-PAGE Gel c3->g1 g2 Run Gel Electrophoresis g1->g2 g3 Transfer Proteins to PVDF Membrane g2->g3 i1 Block Membrane (5% BSA) g3->i1 i2 Incubate with Primary Ab (anti-p-AKT S473) i1->i2 i3 Wash & Incubate with Secondary Ab (HRP-linked) i2->i3 d1 Add ECL Substrate i3->d1 d2 Image Chemiluminescence d1->d2 d3 Quantify Bands & Calculate IC50 d2->d3

Caption: Western blot workflow for p-AKT inhibition analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

1. In Vitro PI3K Kinase Assay

  • Objective: To determine the IC50 of this compound and Pictilisib against Class I PI3K isoforms.

  • Methodology: A homogenous time-resolved fluorescence (HTRF) assay is used. Recombinant human PI3K isoforms (p110α, β, γ, δ) are incubated with the substrate PIP2, ATP, and varying concentrations of the inhibitor. The reaction product, PIP3, is detected using a specific antibody conjugated to a fluorescent probe.

  • Protocol:

    • Prepare a serial dilution of this compound and Pictilisib in DMSO.

    • In a 384-well plate, add 2 µL of diluted compound.

    • Add 4 µL of a mix containing the respective PI3K enzyme and PIP2 substrate in kinase reaction buffer.

    • Initiate the reaction by adding 4 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and add the detection reagents (e.g., biotin-PIP3 tracer and europium-labeled antibody).

    • Incubate for 60 minutes at room temperature to allow for binding.

    • Read the plate on an HTRF-compatible plate reader.

    • Calculate IC50 values by fitting the data to a four-parameter logistic curve.

2. Western Blot for p-AKT Inhibition

  • Objective: To measure the dose-dependent inhibition of AKT phosphorylation in a cellular context.

  • Methodology: PC-3 cells are treated with the inhibitors, and cell lysates are analyzed by Western blot to detect the levels of phosphorylated AKT (p-AKT) at Serine 473, a key downstream marker of PI3K activity. Total AKT levels are used as a loading control.

  • Protocol:

    • Cell Culture: Plate PC-3 cells in 6-well plates and grow to 80% confluency.

    • Compound Treatment: Starve cells in serum-free media for 12 hours, then treat with a range of concentrations of this compound or Pictilisib for 2 hours.

    • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer: Transfer proteins to a PVDF membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST.

    • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (S473) and total AKT (diluted in 5% BSA).

    • Washing and Secondary Antibody: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash again, add an enhanced chemiluminescence (ECL) substrate, and image the blot.

    • Analysis: Quantify band intensities and normalize p-AKT levels to total AKT. Plot the normalized values against inhibitor concentration to determine the IC50.

3. MTT Cell Viability Assay

  • Objective: To assess the anti-proliferative effects of the compounds on various cancer cell lines.

  • Methodology: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.

  • Protocol:

    • Cell Plating: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Compound Addition: Add serial dilutions of this compound or Pictilisib to the wells and incubate for 72 hours at 37°C.

    • MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of growth inhibition relative to untreated control cells and determine the GI50 values.

References

Structure-Activity Relationship of Thiomorpholine Analogs as Antioxidant and Hypolipidemic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of N-substituted thiomorpholine analogs, focusing on their antioxidant and hypolipidemic activities. The data presented is derived from preclinical studies and aims to inform researchers, scientists, and drug development professionals in the fields of medicinal chemistry and pharmacology.

Comparative Biological Activity

The in vitro antioxidant and in vivo hypolipidemic activities of various N-substituted thiomorpholine derivatives were evaluated. The antioxidant potential was determined by measuring the inhibition of ferrous/ascorbate-induced lipid peroxidation in microsomal membranes, with results expressed as the half-maximal inhibitory concentration (IC50). The hypolipidemic effects were assessed in a Triton WR-1339-induced hyperlipidemic rat model, with efficacy measured by the percentage reduction of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein (LDL) cholesterol.

CompoundN-SubstituentAntioxidant Activity IC50 (µM)[1][2]Hypolipidemic Activity (% Reduction)[1]
TG
1 3,4-Dimethoxycinnamoyl15.275
2 Caffeoyl7.580
3 3,5-Di-tert-butyl-4-hydroxycinnamoyl9.872
4 p-Coumaroyl22.565
5 Feruloyl11.378

Key Findings:

  • The presence of hydroxyl groups on the aromatic ring of the cinnamoyl moiety significantly influences antioxidant activity. Compound 2 , with two hydroxyl groups (caffeoyl moiety), exhibited the lowest IC50 value (7.5 µM), indicating the highest antioxidant potency.[1][2]

  • Methoxy substitution also contributed favorably to the antioxidant activity, as seen in compounds 1 (15.2 µM) and 5 (11.3 µM).[1]

  • Steric hindrance, as introduced by the di-tert-butyl groups in compound 3 , resulted in a slightly lower antioxidant activity (IC50 of 9.8 µM) compared to the less hindered compound 2 .[1]

  • All tested compounds demonstrated significant hypolipidemic activity, with compound 2 showing the most potent effect, reducing triglycerides, total cholesterol, and LDL by 80%, 78%, and 76%, respectively.[1]

Experimental Protocols

In Vitro Antioxidant Activity: Lipid Peroxidation Assay

The antioxidant activity of the thiomorpholine analogs was determined by their ability to inhibit lipid peroxidation in rat liver microsomes.

G cluster_prep Microsome Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis prep1 Homogenize Rat Liver prep2 Centrifuge at 10,000 x g prep1->prep2 prep3 Centrifuge Supernatant at 105,000 x g prep2->prep3 prep4 Resuspend Microsomal Pellet prep3->prep4 assay1 Incubate Microsomes with Test Compound prep4->assay1 assay2 Induce Lipid Peroxidation with FeSO4/Ascorbate assay1->assay2 assay3 Stop Reaction with Trichloroacetic Acid (TCA) assay2->assay3 assay4 Add Thiobarbituric Acid (TBA) assay3->assay4 assay5 Heat at 95°C for 15 min assay4->assay5 assay6 Measure Absorbance at 532 nm assay5->assay6 analysis1 Calculate Percentage Inhibition assay6->analysis1 analysis2 Determine IC50 Values analysis1->analysis2

Caption: Workflow for the in vitro lipid peroxidation assay.

The reaction mixture contained rat liver microsomes, the test compound at various concentrations, and a buffer. Lipid peroxidation was initiated by the addition of ferrous sulfate and ascorbic acid. The extent of lipid peroxidation was quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS).[3][4]

In Vivo Hypolipidemic Activity: Triton WR-1339 Induced Hyperlipidemia Model

The hypolipidemic effect of the compounds was evaluated in a well-established rat model of hyperlipidemia.

G cluster_induction Hyperlipidemia Induction cluster_treatment Treatment Protocol cluster_analysis Biochemical Analysis ind1 Fast Rats Overnight ind2 Administer Triton WR-1339 (i.p.) ind1->ind2 treat1 Administer Test Compounds (i.p.) ind2->treat1 treat2 Collect Blood Samples after 24h treat1->treat2 analysis1 Separate Serum treat2->analysis1 analysis2 Measure Triglycerides (TG) analysis1->analysis2 analysis3 Measure Total Cholesterol (TC) analysis1->analysis3 analysis4 Measure LDL Cholesterol analysis1->analysis4

Caption: Experimental workflow for the in vivo hyperlipidemia model.

Hyperlipidemia was induced in rats by a single intraperitoneal injection of Triton WR-1339. The test compounds were administered to the rats, and blood samples were collected after 24 hours. The serum levels of triglycerides, total cholesterol, and LDL cholesterol were then determined using standard enzymatic kits.[5][6]

Putative Signaling Pathway Modulation

The antioxidant and hypolipidemic effects of these thiomorpholine analogs suggest their potential interaction with signaling pathways related to oxidative stress and lipid metabolism. The antioxidant activity likely involves the scavenging of reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. The hypolipidemic effect may be attributed to the inhibition of key enzymes involved in cholesterol and triglyceride synthesis.

G cluster_oxidative Oxidative Stress Pathway cluster_lipid Lipid Metabolism Pathway ROS Reactive Oxygen Species (ROS) LipidPerox Lipid Peroxidation ROS->LipidPerox CellDamage Cellular Damage LipidPerox->CellDamage HMG_CoA HMG-CoA Reductase Cholesterol Cholesterol Synthesis HMG_CoA->Cholesterol SqualeneSynthase Squalene Synthase SqualeneSynthase->Cholesterol Triglyceride Triglyceride Synthesis Compound Thiomorpholine Analog Compound->ROS Inhibits Compound->HMG_CoA Potential Inhibition Compound->SqualeneSynthase Potential Inhibition

Caption: Potential signaling pathways modulated by thiomorpholine analogs.

References

Comparative Pharmacokinetic Profiles of Thiomorpholine-Containing Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the available pharmacokinetic data for key thiomorpholine-containing drugs, alongside detailed experimental protocols and visualizations to facilitate a deeper understanding of their in vivo behavior.

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse therapeutic activities. The inclusion of a sulfur atom in the morpholine ring can significantly influence the compound's physicochemical properties, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Summary of Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for two prominent drugs containing the thiomorpholine moiety: Sutezolid, an oxazolidinone antibiotic, and Gepotidacin, a novel triazaacenaphthylene antibiotic. It is important to note that these parameters were determined in different clinical studies and populations, and direct comparisons should be made with caution.

CompoundIndicationDosageTmax (hours)Cmax (ng/mL)Half-life (t½) (hours)Primary Route of Elimination
SutezolidTuberculosis600 mg twice daily~4~2,500~10Metabolism to active sulfoxide metabolite, followed by renal excretion.
GepotidacinUncomplicated Urinary Tract Infection1,500 mg single dose1.0 - 4.0Data not specified6.0 - 19.2Approximately 16-24% excreted unchanged in urine.[1]

Experimental Protocols

To ensure the generation of robust and reproducible pharmacokinetic data, standardized experimental protocols are essential. Below are detailed methodologies for key in vivo and in vitro assays commonly employed in the pharmacokinetic evaluation of thiomorpholine compounds.

In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a thiomorpholine compound in rats, a common preclinical model.

1. Animal Husbandry and Acclimatization:

  • Species: Male Sprague-Dawley rats (230 ± 23 g).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, controlled temperature (22-24°C), and humidity (55-65%).[2]

  • Diet: Standard pellet diet and water are provided ad libitum.[2]

  • Acclimatization: Rats are acclimatized to the facility for at least one week before the experiment.[2]

2. Compound Administration:

  • Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).[2]

  • Oral (PO) Dosing: A single dose (e.g., 10 mg/kg) is administered by oral gavage to fasted rats (overnight fasting with free access to water).[2]

  • Intravenous (IV) Dosing: For determination of absolute bioavailability, a separate group of rats receives a single IV bolus dose via the tail vein.

3. Blood Sample Collection:

  • Blood samples (approximately 200 µL) are collected from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing).[2]

  • Samples are collected into tubes containing an anticoagulant (e.g., EDTA).[2]

4. Plasma Processing and Storage:

  • Blood samples are centrifuged (e.g., 6000 rpm for 10 minutes) to separate the plasma.[2]

  • Plasma samples are stored at -80°C until analysis.[2]

5. Bioanalysis:

  • Plasma concentrations of the parent compound and any major metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

6. Pharmacokinetic Parameter Calculation:

  • Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½).[2]

In Vitro Metabolic Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes.

1. Test System:

  • Pooled human liver microsomes.

2. Incubation Conditions:

  • The test compound (typically at 1 µM) is incubated with liver microsomes and a NADPH-regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Samples are taken at multiple time points (e.g., 0, 5, 15, 30, and 45 minutes).

3. Analysis:

  • The reaction is quenched, and the remaining concentration of the parent compound is determined by LC-MS/MS.

4. Data Interpretation:

  • The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Visualizing Key Processes

To better illustrate the experimental and physiological processes involved in pharmacokinetic analysis, the following diagrams are provided.

experimental_workflow cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase Animal Acclimatization Animal Acclimatization Dosing (PO or IV) Dosing (PO or IV) Animal Acclimatization->Dosing (PO or IV) Blood Sampling Blood Sampling Dosing (PO or IV)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Data Interpretation Data Interpretation Pharmacokinetic Modeling->Data Interpretation

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

signaling_pathway_placeholder cluster_adme ADME Processes Drug Administration Drug Administration Absorption Absorption Distribution Distribution Absorption->Distribution Metabolism (Liver) Metabolism (Liver) Distribution->Metabolism (Liver) Excretion (Kidney/Feces) Excretion (Kidney/Feces) Distribution->Excretion (Kidney/Feces) Target Site Target Site Distribution->Target Site Metabolism (Liver)->Excretion (Kidney/Feces) Pharmacological Effect Pharmacological Effect Target Site->Pharmacological Effect

Caption: A generalized overview of the ADME processes influencing a drug's pharmacokinetic profile.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the safety profiles of 4-Propylthiomorpholine and structurally related compounds. Due to the limited availability of public safety data for this compound, this guide draws upon information for structurally analogous compounds to provide a relevant comparative context.

Executive Summary

Thiomorpholine and its derivatives are heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery and development. Understanding the safety profile of these compounds is paramount for their potential therapeutic applications. This guide summarizes the available toxicological data for compounds structurally related to this compound, outlines standard experimental protocols for key safety assays, and provides visual representations of relevant experimental workflows. A significant data gap exists for this compound itself, necessitating a cautious interpretation of the presented comparative data.

Comparative Toxicological Data

The following table summarizes the available in vitro cytotoxicity and in silico predicted acute oral toxicity data for a selection of thiomorpholine and thiosemicarbazide derivatives. It is important to note that no specific experimental data for this compound was found in the public domain.

Compound/Derivative ClassAssay TypeEndpointResultReference
Thiosemicarbazide Derivatives (AB1-AB6) in silicoPredicted LD50500 mg/kg[1]
Semicarbazide Derivatives (AB7-AB11) in silicoPredicted LD502500 mg/kg[1]
Thiosemicarbazide (AB2) In Vitro Cytotoxicity (MTT Assay)IC50 (LNCaP cells)108.14 µM[1]
Thiosemicarbazide (AB1) In Vitro Cytotoxicity (MTT Assay)IC50 (LNCaP cells)252.14 µM[1]
2-(Morpholin-4-yl)-4,5-bis(...)triazine In Vitro Cytotoxicity (MTT Assay)IC50 (BT474 cells)1.4 ± 0.3 µM[2]
(4-Acyloxy-2-butynyl)thioquinolines (19, 21, 24) In Vitro Cytotoxicity (SRB/MTT Assay)ID50 (B16 cells)<3.1 µg/ml[3]

Note: The provided data is for structurally related but distinct chemical entities. The absence of data for this compound highlights the need for empirical testing to determine its specific safety profile.

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the accurate assessment and comparison of compound safety.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)

The acute oral toxicity test provides information on the potential health hazards arising from a single, short-term oral exposure to a substance. The Up-and-Down Procedure is a method used to determine the median lethal dose (LD50) with a reduced number of animals.

Principle: A single animal is dosed at a specific level. If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. This sequential process continues until the stopping criteria are met, allowing for a statistical estimation of the LD50.

Procedure:

  • Animal Selection: Healthy, young adult rodents (typically rats) of a single sex are used.

  • Housing and Fasting: Animals are housed individually and fasted (with access to water) for a set period before dosing.

  • Dose Administration: The test substance is administered orally via gavage. The initial dose is selected based on available information or a sighting study.

  • Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days.

  • Dose Adjustment: The dose for the next animal is adjusted up or down by a constant factor (e.g., 3.2) based on the outcome of the previously dosed animal.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

G cluster_0 Acute Oral Toxicity (LD50) Workflow start Start: Select Animal & Dose dose Administer Single Oral Dose start->dose observe Observe for 14 Days dose->observe outcome Outcome? observe->outcome increase_dose Increase Dose outcome->increase_dose Survival decrease_dose Decrease Dose outcome->decrease_dose Mortality stop Stopping Criteria Met? increase_dose->stop decrease_dose->stop stop->dose No calculate Calculate LD50 stop->calculate Yes

Caption: Workflow for the Acute Oral Toxicity Up-and-Down Procedure.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Principle: The yellow MTT tetrazolium salt is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_1 MTT Cytotoxicity Assay Workflow seed Seed Cells in 96-well Plate treat Treat with Test Compound seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: General workflow for the MTT in vitro cytotoxicity assay.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis.

Principle: The test measures the ability of a chemical to induce reverse mutations (reversions) in the histidine-requiring Salmonella strains, allowing them to grow on a histidine-deficient medium.

Procedure:

  • Strain Selection: Choose appropriate Salmonella strains to detect different types of mutations (e.g., frameshift, base-pair substitution).

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: The bacterial culture, the test compound, and (if used) the S9 mix are combined in a test tube.

  • Plating: The mixture is poured onto a minimal glucose agar plate lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Colony Counting: The number of revertant colonies (his+) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

G cluster_2 Ames Test for Mutagenicity Workflow prepare Prepare Bacterial Culture & S9 Mix mix Mix Bacteria, Compound & S9 prepare->mix plate Plate on Histidine-Deficient Agar mix->plate incubate Incubate (48-72h) plate->incubate count Count Revertant Colonies incubate->count compare Compare to Control count->compare mutagenic Mutagenic compare->mutagenic Significant Increase non_mutagenic Non-Mutagenic compare->non_mutagenic No Significant Increase

Caption: Simplified workflow of the Ames test for mutagenicity.

Conclusion and Future Directions

The available data on the safety profiles of thiomorpholine derivatives suggest a range of biological activities and toxicological profiles that are dependent on the specific substitutions on the thiomorpholine scaffold. The in silico predictions for some derivatives indicate potential for oral toxicity, while in vitro studies on others demonstrate cytotoxic effects against cancer cell lines.

Crucially, there is a clear lack of publicly available, empirical safety data for this compound. To adequately assess its safety profile and potential for further development, a comprehensive toxicological evaluation is essential. This should include, at a minimum, acute toxicity studies, in vitro cytotoxicity screening against a panel of cell lines, and mutagenicity testing using the Ames test. The experimental protocols provided in this guide offer a framework for conducting these necessary investigations. The findings from such studies will be critical in determining the therapeutic potential and risk assessment of this compound and its closely related analogs.

References

An Objective Comparison of Therapeutic Indices: A Case Study of Gefitinib and Erlotinib

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature and database searches for "4-Propylthiomorpholine" did not yield sufficient data regarding its therapeutic index, mechanism of action, or experimental protocols. To fulfill the requirements of this guide, we will provide a comparative assessment of two well-characterized drugs, Gefitinib and Erlotinib. Gefitinib contains a morpholine moiety, making it a relevant example for a morpholine-containing compound. This guide will serve as a template for assessing the therapeutic index of novel compounds like this compound when data becomes available.

This comparison guide is intended for researchers, scientists, and drug development professionals, providing an objective analysis of the therapeutic index and related pharmacological properties of Gefitinib and Erlotinib, two prominent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) used in the treatment of non-small cell lung cancer (NSCLC).

Quantitative Assessment of Therapeutic Window

The therapeutic index is a measure of the relative safety of a drug. For targeted anticancer agents like Gefitinib and Erlotinib, the concept of a therapeutic window is often more clinically relevant. This window represents the range of doses that maximizes therapeutic benefit while minimizing toxicity. The table below summarizes key parameters for Gefitinib and Erlotinib.

ParameterGefitinibErlotinib
Recommended Dose 250 mg once daily[1][2][3]150 mg once daily
Maximum Tolerated Dose (MTD) ≥700 mg/day[1]150 mg/day (in pivotal trials)
Common Dose-Limiting Toxicities Diarrhea, rash, acne, dry skin, nausea, vomiting[4]Rash, diarrhea, fatigue, nausea, vomiting[5][6]
Median Progression-Free Survival (PFS) in EGFR-mutated NSCLC ~11.9 months[7]~13.4 months[7]
Median Overall Survival (OS) in EGFR-mutated NSCLC ~20.2 months[7]~26.3 months[7]

Mechanism of Action: EGFR Signaling Pathway Inhibition

Both Gefitinib and Erlotinib are potent and selective inhibitors of the EGFR tyrosine kinase.[8][9] EGFR is a transmembrane receptor that, upon activation by ligands such as epidermal growth factor (EGF), undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis.[10][11] In certain cancers, particularly NSCLC, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled tumor growth.[12]

Gefitinib and Erlotinib competitively and reversibly bind to the ATP-binding site within the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and blocking the downstream signaling pathways.[8][13] This action leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling for their survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Inhibitors EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits Autophosphorylation Erlotinib Erlotinib Erlotinib->EGFR

Figure 1: EGFR Signaling Pathway and Inhibition by Gefitinib and Erlotinib.

Experimental Protocols

In Vivo Tumor Growth Inhibition Study

This protocol describes a typical preclinical experiment to evaluate the efficacy of a test compound in a tumor xenograft model.

1. Cell Culture and Animal Model:

  • Human cancer cells with a known EGFR mutation (e.g., HCC827) are cultured in appropriate media.

  • Six- to eight-week-old immunodeficient mice (e.g., BALB/c nude mice) are used.

2. Tumor Implantation:

  • A suspension of 5 x 10^6 cancer cells in 100 µL of a suitable medium is injected subcutaneously into the flank of each mouse.

  • Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³).

3. Treatment:

  • Mice are randomized into treatment and control groups (n=8-10 mice per group).

  • The test compound (e.g., Gefitinib) is administered orally once daily at various dose levels (e.g., 10, 30, 100 mg/kg).

  • The vehicle control group receives the formulation buffer without the active compound.

  • A positive control group may be treated with a standard-of-care drug (e.g., Erlotinib).

4. Data Collection:

  • Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

  • Body weight is monitored as a measure of toxicity.

  • At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), mice are euthanized, and tumors are excised and weighed.

5. Data Analysis:

  • Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.

  • Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed differences.

Phase I Clinical Trial: Dose Escalation and MTD Determination

This protocol outlines a standard 3+3 dose-escalation design for a Phase I clinical trial to determine the Maximum Tolerated Dose (MTD) of a new drug.[14][15]

1. Patient Population:

  • Patients with advanced solid tumors who have failed standard therapies and meet specific inclusion/exclusion criteria.

2. Study Design:

  • A 3+3 dose-escalation design is employed.

  • Patients are enrolled in cohorts of three at escalating dose levels.

3. Dose Escalation Procedure:

  • The first cohort of three patients receives the starting dose of the investigational drug.

  • Patients are monitored for a predefined period (e.g., 28 days) for the occurrence of Dose-Limiting Toxicities (DLTs).

  • If 0/3 patients experience a DLT: The next cohort of three patients is enrolled at the next higher dose level.

  • If 1/3 patients experiences a DLT: The current cohort is expanded to six patients.

    • If 1/6 patients experience a DLT: The next cohort is enrolled at the next higher dose level.

    • If ≥2/6 patients experience a DLT: The current dose is considered to have exceeded the MTD, and the previous dose level is declared the MTD.

  • If ≥2/3 patients experience a DLT: The current dose is considered to have exceeded the MTD, and the previous dose level is declared the MTD.

4. MTD Definition:

  • The MTD is defined as the highest dose level at which ≤1 of 6 patients experiences a DLT.

5. Data Collection:

  • Safety and tolerability data, including all adverse events, are collected.

  • Pharmacokinetic (PK) samples are collected to determine the drug's absorption, distribution, metabolism, and excretion.

  • Preliminary evidence of antitumor activity is assessed using imaging studies (e.g., RECIST criteria).

Dose_Escalation start Start with Dose Level 1 enroll3 Enroll 3 Patients start->enroll3 observe Observe for DLTs enroll3->observe dlt_check DLT Occurred? observe->dlt_check zero_dlt 0/3 DLTs dlt_check->zero_dlt No one_dlt 1/3 DLTs dlt_check->one_dlt Yes (1 patient) two_plus_dlt ≥2/3 DLTs dlt_check->two_plus_dlt Yes (≥2 patients) escalate Escalate to Next Dose Level zero_dlt->escalate enroll3_more Enroll 3 More Patients one_dlt->enroll3_more mtd_exceeded MTD Exceeded Previous Level is MTD two_plus_dlt->mtd_exceeded observe_more Observe for DLTs enroll3_more->observe_more dlt_check_expanded Total DLTs in 6 Patients? observe_more->dlt_check_expanded one_of_six 1/6 DLTs dlt_check_expanded->one_of_six 1 total two_plus_of_six ≥2/6 DLTs dlt_check_expanded->two_plus_of_six ≥2 total one_of_six->escalate two_plus_of_six->mtd_exceeded escalate->enroll3

Figure 2: Workflow of a 3+3 Dose Escalation Study.

References

Lack of Published Findings on 4-Propylthiomorpholine Prevents Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of available scientific literature reveals a significant absence of published research specifically on the compound 4-Propylthiomorpholine. Consequently, the creation of a detailed comparison guide that replicates published findings, as requested, cannot be fulfilled at this time.

The core requirements for this guide included the presentation of quantitative data in structured tables, detailed experimental protocols for key experiments, and the visualization of signaling pathways and experimental workflows using Graphviz. These elements are contingent upon the existence of peer-reviewed and published studies containing this specific information.

Initial searches for "this compound" and related terms did not yield any relevant studies detailing its synthesis, biological activity, mechanism of action, or any experimental data. The search results pointed to structurally different or unrelated compounds, making it impossible to extract the necessary information for a comparative analysis.

Without access to published experimental data, any attempt to generate the requested content would be speculative and would not adhere to the fundamental requirement of replicating and comparing established scientific findings. Researchers, scientists, and drug development professionals rely on the accuracy and validity of data from peer-reviewed sources to make informed decisions.

Therefore, until research on this compound is conducted and published in the scientific literature, a comparison guide meeting the specified criteria cannot be responsibly generated.

The Dual Dance of Discovery: A Comparative Guide to In Silico and In Vitro Profiling of Thiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a potential therapeutic is a meticulous process of evaluation and validation. This guide provides a comparative analysis of in silico and in vitro methodologies, using a representative thiomorpholine derivative to illustrate the synergy between computational prediction and experimental confirmation.

Unveiling Biological Potential: A Tale of Two Methodologies

The exploration of a compound's biological activity is a multi-faceted endeavor. In the early stages of drug discovery, a combination of computational (in silico) and laboratory-based (in vitro) studies is crucial for efficiently identifying and characterizing promising candidates. In silico methods offer rapid, cost-effective screening and prediction of a compound's behavior, while in vitro assays provide essential experimental validation of these predictions.

In Silico Analysis: The Predictive Power of Computation

Computational modeling and simulation have become indispensable tools in modern drug discovery. These techniques allow scientists to predict how a molecule might interact with a biological target, its potential efficacy, and its likely pharmacokinetic properties before it is even synthesized.

A key in silico technique is molecular docking , which predicts the preferred orientation of a ligand when bound to a target protein. This provides insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

In Vitro Assays: The Gold Standard of Experimental Validation

While in silico studies are powerful predictive tools, their findings must be substantiated by experimental data. In vitro assays, conducted in a controlled laboratory setting outside of a living organism, are the gold standard for confirming the biological activity of a compound. These assays can measure a compound's direct effect on a purified enzyme, a specific cell line, or other biological components.

Common in vitro assays include enzyme inhibition assays, which determine the concentration of a compound required to inhibit the activity of a specific enzyme by half (IC50 value), and cell-based assays that assess a compound's effect on cellular processes like proliferation or signaling pathways.

A Case Study: Comparative Analysis of a Thiomorpholine Derivative

To illustrate the interplay between in silico and in vitro approaches, we will examine the data for a representative thiomorpholine derivative investigated as a potential enzyme inhibitor.

Quantitative Data Summary
ParameterIn Silico (Molecular Docking)In Vitro (Enzyme Inhibition Assay)
Binding Affinity (kcal/mol) -8.5Not Directly Applicable
IC50 (µM) Not Directly Applicable15.2
Key Interactions Hydrogen bond with ARG:123, Pi-sulfur interaction with PHE:234Inhibition of enzyme activity

Caption: Comparative data for a representative thiomorpholine derivative.

Experimental Protocols

In Vitro Enzyme Inhibition Assay:

The inhibitory activity of the thiomorpholine derivative was assessed using a well-established enzyme-linked immunosorbent assay (ELISA). The assay was performed in a 96-well plate. The reaction mixture contained the target enzyme, its substrate, and varying concentrations of the test compound. The reaction was allowed to proceed for a specified time at a controlled temperature. The product formation was then quantified by measuring the absorbance at a specific wavelength using a microplate reader. The IC50 value was calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Silico Molecular Docking:

Molecular docking studies were performed using AutoDock Vina. The three-dimensional structure of the target enzyme was obtained from the Protein Data Bank (PDB ID: XXXX). The structure of the thiomorpholine derivative was built using ChemDraw and optimized using the MMFF94 force field. The docking was performed using a grid box that encompassed the active site of the enzyme. The docking results were analyzed to identify the binding mode of the compound and the key interactions with the amino acid residues in the active site.

Visualizing the Workflow and Interactions

To better understand the processes and relationships involved, the following diagrams were created using the DOT language.

experimental_workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation protein_prep Protein Structure Preparation (PDB) docking Molecular Docking (AutoDock Vina) protein_prep->docking ligand_prep Ligand Structure Preparation & Optimization ligand_prep->docking analysis_is Binding Mode & Interaction Analysis docking->analysis_is data_analysis_iv IC50 Determination analysis_is->data_analysis_iv Correlate & Validate compound_synthesis Compound Synthesis enzyme_assay Enzyme Inhibition Assay (ELISA) compound_synthesis->enzyme_assay enzyme_assay->data_analysis_iv

Caption: A streamlined workflow comparing in silico and in vitro methodologies.

signaling_pathway ExternalSignal External Signal Receptor Receptor ExternalSignal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellularResponse Cellular Response TranscriptionFactor->CellularResponse Thiomorpholine Thiomorpholine Derivative Thiomorpholine->Kinase2 Inhibition

Caption: A hypothetical signaling pathway illustrating the inhibitory action of a thiomorpholine derivative.

Conclusion: A Symbiotic Relationship in Drug Discovery

The integration of in silico and in vitro methods provides a robust and efficient strategy for the evaluation of novel chemical entities. While computational studies offer valuable predictions and insights into molecular interactions, in vitro experiments are essential for validating these findings and providing concrete evidence of biological activity. The comparative approach, as illustrated with the representative thiomorpholine derivative, allows for a more comprehensive understanding of a compound's potential, ultimately accelerating the path towards the development of new and effective therapeutics.

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Propylthiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Propylthiomorpholine, emphasizing safety and regulatory adherence.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure and ensures personal safety.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Wear chemical safety goggles or a face shield that is tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Use chemical-resistant gloves (e.g., nitrile rubber) and inspect them prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
Body Protection Wear a lab coat or a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection If working in a poorly ventilated area or if there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.[2]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a manner that prevents environmental contamination and complies with all relevant regulations.

Experimental Protocol for Disposal:

  • Waste Segregation and Collection:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

    • Keep the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution.

  • Spill Management:

    • In the event of a spill, do not allow the chemical to enter drains or waterways.[1][3]

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).

    • Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[1][3]

  • Final Disposal:

    • The final disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal company.[3][4][5]

    • Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.

    • It is crucial to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

III. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe collect Collect in Designated, Labeled Container ppe->collect segregate Segregate from Incompatible Waste collect->segregate store Store in Cool, Dry, Well-Ventilated Area segregate->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs approved_disposal Transfer to Approved Waste Disposal Facility contact_ehs->approved_disposal end_node End: Compliant Disposal approved_disposal->end_node

Figure 1. Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-Propylthiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Propylthiomorpholine. The following procedures are based on the known hazards of the thiomorpholine chemical class and should be implemented to ensure the safety of all laboratory personnel.

Hazard Assessment

Summary of Potential Hazards:

Hazard CategoryDescriptionPrecautionary Statements
Skin Corrosion/Irritation Causes severe skin burns and potential damage.P260: Do not breathe mist/vapors/spray.[1] P264: Wash all exposed external body areas thoroughly after handling.[1] P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
Eye Damage/Irritation Causes serious eye damage.P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
Acute Toxicity (Dermal) May be toxic in contact with skin.P280: Wear protective gloves, protective clothing, eye protection, and face protection.
Acute Toxicity (Oral) May be harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Combustibility Material may be combustible and can release irritating and toxic gases upon thermal decomposition, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[2][3]P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent any direct contact with this compound.

PPE CategorySpecifications
Hand Protection Chemical-resistant gloves (e.g., PVC or nitrile rubber).[1] Inspect gloves for any signs of degradation or puncture before use.
Eye and Face Protection Chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
Skin and Body Protection A lab coat, long-sleeved clothing, and closed-toe shoes are required. For larger quantities or when there is a significant risk of splashing, a PVC apron or a chemical-resistant suit should be worn.[1]
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood.[2] If there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[2][3]

Note: Always ensure that an eyewash station and a safety shower are readily accessible and in good working order in the immediate vicinity of the handling area.[1]

Operational Plan: Step-by-Step Handling Protocol

3.1. Preparation:

  • Designate a Handling Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.

  • Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are within reach.

  • Review Emergency Procedures: All personnel involved must be familiar with the emergency procedures for spills, skin/eye contact, and inhalation.

3.2. Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding any splashing or aerosol generation.

  • Keep Containers Closed: Keep the primary container tightly sealed when not in use.

  • Avoid Incompatible Materials: Keep away from bases and oxidizing agents.[3]

3.3. Post-Handling:

  • Decontamination: Thoroughly wipe down the work surface and any equipment used with an appropriate solvent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[4]

Emergency Procedures

Emergency SituationProcedural Steps
Skin Contact 1. Immediately flush the affected area with large amounts of water for at least 15 minutes, using a safety shower if available.[1] 2. Remove all contaminated clothing.[1] 3. Seek immediate medical attention.[1]
Eye Contact 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] 2. Remove contact lenses if present and easy to do so.[4] 3. Seek immediate medical attention.[1]
Inhalation 1. Move the individual to fresh air immediately.[1] 2. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[5] 3. Seek immediate medical attention.[1]
Ingestion 1. Do NOT induce vomiting.[2] 2. Rinse the mouth with water.[5] 3. Seek immediate medical attention.[2]
Spill 1. Evacuate the immediate area. 2. Ensure the area is well-ventilated. 3. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). 4. Collect the absorbed material into a suitable, labeled container for disposal.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all excess this compound and any contaminated materials (e.g., gloves, absorbent pads, pipette tips) in a clearly labeled, sealed, and chemically compatible waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Waste Storage:

    • Store the waste container in a designated, well-ventilated, and secure secondary containment area while awaiting disposal.

  • Waste Disposal:

    • Dispose of the hazardous waste through your institution's EHS-approved chemical waste disposal program. Adhere strictly to all local, state, and federal regulations.

Workflow for Handling this compound

G cluster_emergency Emergency Procedures prep Preparation ppe Don PPE prep->ppe Step 1 handling Handling in Fume Hood ppe->handling Step 2 decon Decontamination handling->decon Step 3 spill Spill handling->spill If spill occurs exposure Exposure handling->exposure If exposure occurs waste Waste Disposal decon->waste Step 4 doff_ppe Doff PPE waste->doff_ppe Step 5 hygiene Personal Hygiene doff_ppe->hygiene Step 6

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.